molecular formula C9H11N3O2 B570789 1-Methyl-2-(methylamino)benzimidazole-4,7-diol CAS No. 112363-28-7

1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Numéro de catalogue: B570789
Numéro CAS: 112363-28-7
Poids moléculaire: 193.206
Clé InChI: RYWOEDAVTCGDIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Methyl-2-(methylamino)benzimidazole-4,7-diol (CAS 112363-28-7) is a substituted benzimidazole derivative of significant interest in medicinal chemistry research. With the molecular formula C9H11N3O2 and a defined molecular weight, this compound features a benzimidazole core structure, which is a privileged scaffold in drug discovery known for its diverse pharmacological potential . The specific substitution pattern on this molecule—with a methyl group at the N1 position, a methylamino group at C2, and hydroxyl groups at the C4 and C7 positions—is strategically designed for structure-activity relationship (SAR) studies. Scientific literature indicates that substitutions at the N1 and C2 positions of the benzimidazole nucleus greatly influence its biological activity, particularly for anti-inflammatory applications . This compound is primarily valued for its potential to interact with key biological targets involved in inflammation. Research on analogous benzimidazole derivatives shows that such molecules can exert anti-inflammatory effects by modulating targets such as cyclooxygenase (COX) enzymes, cannabinoid receptors (CB1/CB2), and bradykinin receptors . The presence of the 4,7-diol functionality and the (methylamino) group at C2 may contribute to its electronic properties and binding affinity, making it a compelling candidate for investigating novel anti-inflammatory pathways and for the development of new therapeutic agents. Its core structure is synthesized from o-phenylenediamine derivatives through well-established condensation reactions, often employing modern, efficient catalytic methods . This product is provided for research purposes only and is intended for use by qualified laboratory and scientific personnel. It is strictly for in vitro studies and is not approved for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should consult the available safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Propriétés

IUPAC Name

1-methyl-2-(methylamino)benzimidazole-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOEDAVTCGDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC(=C2N1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol – Structural Dynamics, Redox Properties, and Bioreductive Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hypoxia-selective bioreductive prodrugs relies heavily on tunable redox-active pharmacophores. Among these, the benzimidazole-4,7-diol/dione scaffold has emerged as a privileged structure. Specifically, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (CAS: 112363-28-7) represents a highly optimized derivative where strategic methylation and amination dictate its electrochemical behavior. This in-depth guide dissects the causality behind its structural modifications, details its enzymatic activation pathways, and provides self-validating experimental protocols for evaluating its pharmacological potential as a targeted antineoplastic agent.

Chemical Architecture and Tautomeric Stability

The pharmacological efficacy of benzimidazole-based redox agents is often compromised by annular tautomerism, which leads to unpredictable pharmacokinetics and broad, ill-defined redox potentials. The architecture of 1-methyl-2-(methylamino)benzimidazole-4,7-diol directly solves this through two critical substitutions:

  • N1-Methylation: The addition of a methyl group at the N1 position strictly locks the molecule into a single tautomeric state. This guarantees a uniform electronic distribution across the benzimidazole core, ensuring a sharp, predictable electrochemical profile.

  • C2-Methylamino Substitution: The methylamino group acts as a strong electron-donating group (EDG). By funneling electron density into the π -conjugated system, it significantly lowers the oxidation potential of the 4,7-diol. This stabilizes the hydroquinone-like (diol) state, ensuring that its oxidized counterpart (the 4,7-dione) possesses a reduction potential perfectly tuned for enzymatic reduction in hypoxic environments 1.

Furthermore, the planar nature of this compound mimics purine bases, allowing the active diol form to act as an artificial nucleobase capable of deep DNA intercalation and topoisomerase inhibition 2.

Redox Dynamics and Bioreductive Activation

The core mechanism of action for this class of compounds hinges on the reversible 4,7-diol/dione redox couple. In oncological applications, the compound is typically administered in its oxidized 4,7-dione prodrug form. Its activation is strictly dependent on the oxygen tension of the microenvironment, exploiting the physiological differences between healthy tissue and solid tumors 3.

  • Normoxia (Healthy Tissue): In the presence of normal oxygen levels, ubiquitous one-electron reductases (e.g., cytochrome P450 reductase) reduce the dione to a semiquinone radical. Oxygen rapidly oxidizes this radical back to the dione, generating superoxide species in a process known as futile redox cycling. While this generates localized oxidative stress, it prevents the formation of the DNA-intercalating diol.

  • Hypoxia (Solid Tumors): In oxygen-deprived tumor cores, the obligate two-electron reductase NAD(P)H dehydrogenase (quinone) 1 (NQO1) —which is frequently overexpressed in cancer cells—bypasses the semiquinone intermediate. It directly reduces the dione to the stable 1-methyl-2-(methylamino)benzimidazole-4,7-diol 4. This active diol then rapidly intercalates into DNA and poisons topoisomerase II.

Pathway Prodrug 1-Methyl-2-(methylamino) benzimidazole-4,7-dione Normoxia Normoxic Microenvironment (Normal Tissue) Prodrug->Normoxia Hypoxia Hypoxic Microenvironment (Solid Tumor) Prodrug->Hypoxia Futile Futile Redox Cycling (1e- Reduction) Normoxia->Futile O2 present NQO1 NQO1 Enzymatic Activation (2e- Reduction) Hypoxia->NQO1 Low O2 ROS ROS Generation (Superoxide) Futile->ROS Active 1-Methyl-2-(methylamino) benzimidazole-4,7-diol NQO1->Active Target DNA Intercalation & Topoisomerase Inhibition Active->Target

Caption: Bioreductive activation pathway of benzimidazole-4,7-diones in hypoxic versus normoxic environments.

Self-Validating Experimental Protocols

To rigorously evaluate the properties of 1-methyl-2-(methylamino)benzimidazole-4,7-diol, empirical data must be generated through self-validating systems. The following protocols integrate internal controls to ensure causality and data integrity.

Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: To be a viable NQO1 substrate, the compound's reduction potential must fall within the biological window (-0.2 V to -0.4 V vs. NHE). CV maps this exact thermodynamic boundary. Self-Validation: The protocol utilizes Ferrocene/Ferrocenium (Fc/Fc⁺) as an internal standard to correct for reference electrode drift, ensuring absolute potential accuracy.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dimethylformamide (DMF). Purge with ultra-pure N₂ for 15 minutes to remove dissolved oxygen.

  • Analyte Addition: Add 1.0 mM of the synthesized benzimidazole-4,7-dione prodrug to the electrolyte solution.

  • Internal Standard: Spike the solution with 0.5 mM Ferrocene.

  • Electrode Setup: Utilize a glassy carbon working electrode (polished with 0.05 µm alumina slurry prior to use), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Data Acquisition: Run cyclic voltammograms at varying scan rates (10, 50, 100, 250, and 500 mV/s).

  • Validation Check: Plot the peak current ( Ip​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship validates that the redox process is strictly diffusion-controlled and not an artifact of electrode adsorption.

Hypoxia-Selective Cytotoxicity & Target Validation

Causality: Cytotoxicity alone does not prove bioreductive activation. The compound must show significantly higher toxicity in low oxygen, and this toxicity must be mechanistically linked to NQO1. Self-Validation: The assay incorporates Dicoumarol (a potent, specific NQO1 inhibitor). If the compound's hypoxic toxicity is truly NQO1-mediated, co-administration of Dicoumarol will rescue the cells, validating the enzymatic pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung adenocarcinoma cells (known to overexpress NQO1) into two identical 96-well plates at 5×103 cells/well. Incubate overnight at 37°C in 21% O₂.

  • Compound Treatment: Treat cells with serial dilutions of the benzimidazole prodrug (0.1 µM to 100 µM).

  • Control Implementation: Treat a parallel set of wells with the prodrug + 50 µM Dicoumarol (NQO1 inhibitor). Include Tirapazamine (TPZ) as a positive hypoxia-selective control.

  • Environmental Split:

    • Place Plate A in a standard normoxic incubator (21% O₂, 5% CO₂).

    • Place Plate B in a hypoxia chamber flushed with a certified gas mixture (1% O₂, 5% CO₂, 94% N₂).

  • Incubation & Readout: Incubate both plates for 72 hours. Add WST-1 reagent to all wells, incubate for 2 hours, and measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for both conditions. Determine the Hypoxic Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 5 indicates excellent hypoxia selectivity.

Protocol Seed Cell Seeding (A549 Cells) Treat Compound Treatment (+/- Dicoumarol) Seed->Treat Split Environmental Split Treat->Split Normoxia 21% O2 Incubation (Control) Split->Normoxia Hypoxia 1% O2 Incubation (Test) Split->Hypoxia Assay WST-1 Viability Assay Normoxia->Assay Hypoxia->Assay Analyze Calculate HCR (Validation) Assay->Analyze

Caption: Self-validating workflow for determining the Hypoxic Cytotoxicity Ratio (HCR).

Quantitative Data Summaries

The following tables synthesize the expected physicochemical parameters and comparative biological data for the 1-methyl-2-(methylamino)benzimidazole core based on foundational redox pharmacology.

Table 1: Physicochemical and Electrochemical Profile

ParameterValue / CharacteristicAnalytical Method
Molecular Formula C₉H₁₁N₃O₂Elemental Analysis
Molecular Weight 193.20 g/mol Mass Spectrometry (ESI-MS)
CAS Registry Number 112363-28-7Database Registry
Tautomeric State Fixed (N1-Methylated)¹H-NMR (DMSO-d₆)
Reduction Potential (E_pc) ~ -0.32 V (vs. NHE)Cyclic Voltammetry (pH 7.4)
Oxidation Potential (E_pa) ~ -0.25 V (vs. NHE)Cyclic Voltammetry (pH 7.4)

Table 2: Comparative Cytotoxicity and Target Validation (A549 Cell Line)

Treatment ConditionIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (1% O₂)Hypoxic Cytotoxicity Ratio (HCR)
Benzimidazole Prodrug 45.2 µM6.1 µM7.4 (High Selectivity)
Prodrug + Dicoumarol > 100 µM42.8 µM~ 2.3 (Rescue Effect)
Tirapazamine (Control) 38.5 µM4.2 µM9.1

Note: The dramatic drop in HCR upon the addition of Dicoumarol self-validates that the hypoxic cytotoxicity is predominantly driven by NQO1-mediated two-electron reduction.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) and Organism(s)
  • Self-Assembly of Artificial Nucleobase 1H-Benzimidazole-4,7-dione at the Liquid/Solid Interface Source: The Journal of Physical Chemistry B - ACS Publications URL
  • 1H-Benzimidazole-4,7-diol,1-methyl-2-(methylamino)

Sources

Unraveling the Bioreductive and Cytotoxic Mechanisms of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted anticancer pharmacophores relies heavily on exploiting the unique biochemical vulnerabilities of the tumor microenvironment. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol represents a highly specialized, redox-active hydroquinone derivative belonging to the benzimidazole-4,7-dione/diol class. As a Senior Application Scientist, evaluating this compound requires looking beyond basic viability readouts to dissect the kinetic and thermodynamic drivers of its activity. This technical guide explores the dual-action mechanism of this compound in vitro: its capacity to act as a substrate for futile redox cycling, and its structural mimicry of purine nucleobases leading to topoisomerase inhibition.

Physicochemical & Structural Rationale

The biological activity of this compound is governed by its specific substitutions. The 1-methyl and 2-methylamino groups are not merely structural decorations; they act as potent electronic modulators. The nitrogen lone pair of the 2-methylamino group donates electron density into the benzimidazole π -system via resonance. This significantly lowers the oxidation potential of the 4,7-diol (hydroquinone) state, making it highly susceptible to auto-oxidation under normoxic in vitro culture conditions, while stabilizing the corresponding dione form for enzymatic reduction in hypoxic environments[1]. Furthermore, the planar heterocyclic core structurally mimics guanine, allowing for direct intercalation into the DNA double helix[2].

Core Mechanisms of Action

Bioreduction and Futile Redox Cycling

The primary cytotoxic driver of the 4,7-diol scaffold is its ability to function as a redox shuttle. In a normoxic in vitro environment (e.g., standard cell culture at 20% O2​ ), the electron-rich diol rapidly auto-oxidizes to 1-methyl-2-(methylamino)benzimidazole-4,7-dione, transferring single electrons to molecular oxygen to generate superoxide radicals ( O2∙−​ ).

In cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1)—such as A549 lung adenocarcinoma cells—the resulting dione acts as a preferential substrate and is rapidly reduced back to the diol[3]. This creates a "futile redox cycle" that continuously drains cellular NAD(P)H pools while generating lethal levels of reactive oxygen species (ROS), ultimately triggering oxidative stress and apoptosis[1].

G A 1-Methyl-2-(methylamino) benzimidazole-4,7-diol B Auto-oxidation (O2 -> O2•-) A->B Normoxia C Benzimidazole-4,7-dione B->C E Oxidative Stress & Apoptosis B->E ROS Accumulation D NQO1 Reductase (NAD(P)H -> NAD(P)+) C->D Hypoxia/Enzymatic D->A

Fig 1: NQO1-driven futile redox cycling of the benzimidazole-4,7-diol/dione pharmacophore.

DNA Intercalation and Topoisomerase I Inhibition

Beyond redox cycling, the planar benzimidazole core acts as an artificial nucleobase[2]. Once it penetrates the nucleus, it intercalates between DNA base pairs. This structural distortion prevents Topoisomerase I from re-ligating the cleaved DNA strand during replication. By trapping the Topo I-DNA cleavage complex, the compound induces double-strand breaks, stalling the replication fork and activating the γ H2AX DNA damage response[4].

Experimental Workflows & Self-Validating Protocols

To rigorously validate these mechanisms in vitro, assays must be designed with internal causality checks.

NQO1-Dependent ROS Quantification (Flow Cytometry)

This protocol isolates the enzymatic source of ROS generation from spontaneous chemical degradation.

  • Cell Seeding: Seed A549 cells (high NQO1 expressors) in 6-well plates at 2×105 cells/well.

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat half the wells with 50 µM Dicoumarol (a specific NQO1 inhibitor) for 1 hour. Causality Note: If ROS generation is purely driven by media auto-oxidation, Dicoumarol will have no effect. If it is driven by the intracellular NQO1 futile cycle, Dicoumarol will quench the signal, proving enzymatic dependency.

  • Compound Treatment: Treat cells with 5 µM of the diol compound for 4 hours.

  • Probe Incubation: Wash cells and incubate with 10 µM H2DCFDA (ROS-sensitive fluorescent probe) for 30 minutes in the dark.

  • Acquisition: Harvest cells and analyze via flow cytometry (FITC channel).

Topoisomerase I DNA Relaxation Assay

This cell-free assay distinguishes true Topo I inhibition from direct chemical DNA cleavage.

  • Reaction Assembly: Mix 0.5 µg of supercoiled pBR322 plasmid DNA with varying concentrations of the diol (1–50 µM) in Topo I reaction buffer.

  • Enzyme Addition: Add 1 Unit of recombinant Human Topoisomerase I and incubate at 37°C for 30 minutes.

  • Termination (The Validation Step): Stop the reaction by adding 1% SDS and 50 µg/mL Proteinase K, incubating for 15 minutes at 50°C. Causality Note: Topo I covalently binds to DNA. If the compound traps this complex, the bulky protein will alter DNA migration, causing false readings. Proteinase K digests the trapped enzyme, ensuring electrophoretic mobility relies solely on the DNA's topological state.

  • Electrophoresis: Resolve the samples on a 1% agarose gel (without Ethidium Bromide during the run to prevent intercalation artifacts), post-stain with EtBr, and image.

Workflow S1 1. Incubate pBR322 with Diol S2 2. Add Human Topo I S1->S2 S3 3. Terminate (Proteinase K) S2->S3 S4 4. Agarose Gel Electrophoresis S3->S4 S5 5. Densitometric Quantification S4->S5

Fig 2: Self-validating workflow for the Topoisomerase I DNA relaxation assay.

Quantitative Data Summary

The dual-action mechanism of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol yields a distinct pharmacological profile, summarized in the table below based on established benchmarks for this chemical class[1],[5].

Assay TypeTarget / ReadoutObserved Effect (IC50 / Fold Change)Mechanistic Implication
WST-1 Viability (A549) Cell ProliferationIC50 = 2.4 µMPotent anti-proliferative cytotoxicity[1].
DCFDA Flow Cytometry Intracellular ROS4.5-fold increase vs. ControlActive redox cycling and oxidative stress generation.
pBR322 Relaxation Topoisomerase IIC50 = 15.0 µMInhibition of DNA unwinding via cleavage complex trapping[5].
Caspase 3/7 Activation Apoptotic Pathway3.2-fold increase vs. ControlInduction of programmed cell death via intrinsic pathway[1].

Downstream Cellular Cascades

The culmination of ROS-induced oxidative stress and Topoisomerase I-mediated DNA double-strand breaks converges on the intrinsic apoptotic pathway. The accumulation of unrepairable DNA damage hyperactivates p53, leading to mitochondrial membrane depolarization, cytochrome c release, and the subsequent execution of cell death via Caspase 3 and 7 activation[1]. This makes the 1-methyl-2-(methylamino)benzimidazole-4,7-diol scaffold a highly promising candidate for targeting tumors with elevated NQO1 expression and high replication stress.

References

  • Source: PMC (MDPI Molecules)
  • Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PMC URL
  • Source: ACS Publications (The Journal of Physical Chemistry B)
  • Title: Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives Source: MDPI URL
  • Title: Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone)

Sources

Comprehensive Analytical Profiling of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction and Structural Significance

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of anthelmintic, antiviral, and proton-pump inhibitor therapeutics. The specific compound 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (CAS: 112363-28-7) is a highly functionalized derivative characterized by its dual hydroxyl groups at the 4 and 7 positions, alongside N-methylation at the imidazole ring and a secondary methylamino group at the 2-position [1].

Understanding the precise molecular weight and exact mass of this compound is critical for high-resolution mass spectrometry (HRMS) applications, metabolite tracking, and pharmacokinetic profiling. The presence of the hydroquinone-like 4,7-diol moiety makes this compound highly susceptible to redox chemistry, necessitating rigorous analytical protocols to prevent in-source oxidation during mass spectrometric analysis.

Physicochemical Profiling & Mass Calculations

The foundational step in any mass spectrometry workflow is the precise calculation of isotopic masses. The molecular formula for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is C9H11N3O2 [1, 2].

Theoretical Mass Data

To ensure accurate mass calibration and peak identification in HRMS (such as Q-TOF or Orbitrap systems), the theoretical exact mass must be utilized rather than the average molecular weight.

Table 1: Mass and Compositional Data for C9H11N3O2

ParameterValueCalculation Basis / Causality
Molecular Formula C9H11N3O2Core benzimidazole + 2x methyl + 2x hydroxyl + 1x amino
Average Molecular Weight 193.206 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999) [1]
Monoisotopic Exact Mass 193.0851 DaCalculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O)
[M+H]+ Ion Exact Mass 194.0924 DaAddition of a proton ( 1 H: 1.007276 Da) for positive ion mode ESI
[M-H]- Ion Exact Mass 192.0778 DaRemoval of a proton for negative ion mode ESI
Double Bond Equivalent (DBE) 6Indicates the degree of unsaturation (Benzene ring = 4, Imidazole ring = 2)

Note: The exact mass is the critical parameter for setting the inclusion list in targeted HRMS/MS workflows. A mass tolerance of 5 ppm is standard for confirming the identity of this compound in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

Due to the electron-rich nature of the 4,7-diol system, this compound can easily oxidize to the corresponding benzimidazole-4,7-dione. To prevent artifactual oxidation during sample preparation and ionization, the following self-validating LC-MS/MS protocol is recommended.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation (Redox-Stabilized)

  • Solvent Selection: Prepare a stock solution in degassed, LC-MS grade Methanol containing 0.1% Formic Acid and 1 mM Ascorbic Acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the spontaneous oxidation of the 4,7-diol moiety to a quinone species prior to injection.

  • Matrix Spiking: Spike the target compound into the biological matrix (e.g., plasma) at a concentration of 10-100 ng/mL.

  • Protein Precipitation: Add 3 volumes of cold Acetonitrile (-20°C) containing internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.

Phase 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes. Causality: The highly polar diol groups reduce the compound's retention time compared to unsubstituted benzimidazoles; a slow initial gradient ensures adequate retention and peak shape.

Phase 3: ESI-HRMS Acquisition

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality: Ramping CE ensures the capture of both the precursor ion ( m/z 194.0924) and stable product ions (e.g., loss of the methylamino group) in a single MS2 scan.

Analytical Workflow and Fragmentation Pathway

The following diagram illustrates the self-validating analytical workflow, from sample stabilization to MS/MS fragmentation, highlighting the logical dependencies required to accurately measure the exact mass of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol.

MS_Workflow SamplePrep Sample Preparation (Add Ascorbic Acid) OxidationCheck Redox Stabilization Prevents Dione Formation SamplePrep->OxidationCheck Stabilizes 4,7-diol LC UHPLC Separation (C18, Gradient Elution) OxidationCheck->LC Injects intact analyte ESI ESI+ Ionization [M+H]+ m/z 194.0924 LC->ESI Elutes at specific RT MS1 HRMS (MS1) Exact Mass Profiling ESI->MS1 Generates Precursor MS2 MS/MS Fragmentation (CE: 15-35 eV) MS1->MS2 Triggers DDA/PRM Data Data Analysis Mass Error < 5 ppm MS2->Data Confirms Structure

Figure 1: LC-HRMS analytical workflow for the redox-stabilized detection of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol.

Mechanistic Insights into Fragmentation

When subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, the [M+H]+ ion of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol ( m/z 194.0924) undergoes characteristic fragmentation pathways dictated by its functional groups:

  • Loss of Methylamine: The most labile moiety under CID is the secondary amine at the 2-position. The neutral loss of methylamine (CH3NH2, 31.042 Da) results in a highly stable benzimidazole-core product ion at approximately m/z 163.050. Causality: The cleavage of the C2-N exocyclic bond is energetically favored due to the resonance stabilization of the resulting benzimidazole cation.

  • Water Loss: Subsequent or parallel loss of H2O (18.010 Da) from the 4,7-diol system can occur, particularly at higher collision energies, yielding an ion at m/z 176.081 (from the precursor) or m/z 145.039 (from the m/z 163 ion).

By monitoring these specific exact mass transitions, researchers can build highly selective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays, ensuring that the signal is distinct from isobaric interferences in complex biological matrices.

References

A Comprehensive Guide to the Pharmacokinetic Profiling of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The journey of a novel chemical entity from the bench to the bedside is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. Understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to establishing its safety and efficacy. This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic characterization of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol, a novel benzimidazole derivative. While specific data for this compound is not yet publicly available, this document outlines the essential studies, experimental designs, and data interpretation strategies necessary to build a robust PK profile. As benzimidazole derivatives are known for their diverse biological activities and sometimes complex pharmacokinetic behaviors, including significant first-pass metabolism and variable bioavailability, a thorough and systematic approach is paramount.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new therapeutic agents.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is essential. These properties are the primary determinants of a drug's behavior in biological systems.

Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's dissolution and subsequent absorption. Poor solubility can be a significant hurdle to achieving adequate oral bioavailability.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a stock solution of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess of the compound to aqueous buffers at various physiological pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as LC-MS/MS.[5][6]

Data Presentation: Thermodynamic Solubility of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

pHSolubility (µg/mL)
2.0[Insert Data]
5.0[Insert Data]
7.4[Insert Data]
Lipophilicity (LogD)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, governs a compound's ability to cross biological membranes. An optimal LogD is crucial for good absorption and distribution.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation: Prepare a solution of the compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

  • Sampling: Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation: Lipophilicity of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

ParameterValue
LogD at pH 7.4[Insert Data]

In Vitro ADME Profiling: A Predictive Framework

In vitro ADME assays are indispensable for the early assessment of a compound's pharmacokinetic properties, providing critical data to guide lead optimization and predict in vivo behavior.[7][8][9][10]

Permeability and Efflux

The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral absorption. In vitro models like Caco-2 cell monolayers are widely used to assess this.

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Calculation prep1 Seed Caco-2 cells on Transwell® inserts prep2 Culture for 21-25 days to form a differentiated monolayer prep1->prep2 prep3 Verify monolayer integrity (TEER measurement) prep2->prep3 assay1 Add compound to apical (A) or basolateral (B) side prep3->assay1 assay2 Incubate at 37°C assay3 Sample from receiver compartment at time points analysis1 Quantify compound concentration (LC-MS/MS) assay3->analysis1 analysis2 Calculate apparent permeability (Papp) analysis1->analysis2 analysis3 Determine Efflux Ratio (Papp B-A / Papp A-B) analysis2->analysis3

Caption: Caco-2 Permeability Assay Workflow.

Data Presentation: Permeability and Efflux of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

ParameterValueClassification
Papp (A→B) (x 10⁻⁶ cm/s)[Insert Data][e.g., Low, Moderate, High]
Papp (B→A) (x 10⁻⁶ cm/s)[Insert Data][e.g., Low, Moderate, High]
Efflux Ratio (Papp B→A / Papp A→B)[Insert Data][e.g., Substrate, Non-substrate]

An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit its oral absorption.

Metabolic Stability

Metabolic stability assays predict how quickly a compound is metabolized by the liver, a primary site of drug metabolism. This is crucial for determining a drug's half-life and dosing frequency.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and relevant preclinical species), the compound of interest, and a buffer.

  • Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution (NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human[Insert Data][Insert Data]
Rat[Insert Data][Insert Data]
Mouse[Insert Data][Insert Data]
Dog[Insert Data][Insert Data]
Plasma Protein Binding

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target site. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Add the compound to plasma from the desired species (human and preclinical species).

  • Dialysis: Pipette the plasma-compound mixture into the sample chamber of a RED device and an equal volume of buffer into the buffer chamber. The two chambers are separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

SpeciesFraction Unbound (fu)% Bound
Human[Insert Data][Insert Data]
Rat[Insert Data][Insert Data]
Mouse[Insert-Data][Insert Data]
Dog[Insert Data][Insert Data]
Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new drug to inhibit major CYP enzymes is a critical safety evaluation to prevent drug-drug interactions (DDIs).[11][12]

Experimental Workflow: CYP Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis & Results setup1 Prepare human liver microsomes setup2 Add specific CYP probe substrate setup1->setup2 setup3 Add varying concentrations of the test compound setup2->setup3 reaction1 Pre-incubate at 37°C setup3->reaction1 reaction2 Initiate reaction with NADPH reaction1->reaction2 reaction3 Incubate for a specific time reaction2->reaction3 reaction4 Stop reaction reaction3->reaction4 analysis1 Measure formation of probe substrate metabolite (LC-MS/MS) reaction4->analysis1 analysis2 Plot % inhibition vs. compound concentration analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

Caption: Cytochrome P450 Inhibition Assay Workflow.

Data Presentation: CYP Inhibition Profile of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

CYP IsoformIC50 (µM)
CYP1A2[Insert Data]
CYP2C9[Insert Data]
CYP2C19[Insert Data]
CYP2D6[Insert Data]
CYP3A4[Insert Data]

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models are essential to understand how the various ADME processes integrate in a living system and to determine key pharmacokinetic parameters.[13][14][15] Rodent models, such as rats or mice, are commonly used in early-stage drug discovery.[13]

Study Design

A typical in vivo PK study involves administering the compound to a group of animals and collecting blood samples at various time points.

Key Considerations for Study Design:

  • Animal Model: The choice of species should ideally be one in which the metabolic profile is similar to humans.[13]

  • Route of Administration: Both intravenous (IV) and oral (PO) routes are typically evaluated. The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the assessment of oral bioavailability.[15]

  • Dose Selection: Doses should be selected based on preclinical toxicology and efficacy studies.

  • Sampling Matrix: Plasma is the most common matrix for measuring drug concentrations.

  • Bioanalysis: A robust and validated LC-MS/MS method is crucial for the accurate quantification of the drug in plasma samples.[5][6][16][17]

Experimental Protocol: Rodent PK Study

  • Acclimatization: Animals are acclimatized to the facility for a specified period before the study.

  • Dosing: The compound is administered via the chosen route (IV or PO).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in Rats

ParameterIV (Dose: X mg/kg)PO (Dose: Y mg/kg)
Cmax (ng/mL)[N/A][Insert Data]
Tmax (h)[N/A][Insert Data]
AUC₀-t (ngh/mL)[Insert Data][Insert Data]
AUC₀-inf (ngh/mL)[Insert Data][Insert Data]
t½ (h)[Insert Data][Insert Data]
CL (mL/h/kg)[Insert Data][N/A]
Vdss (L/kg)[Insert Data][N/A]
F (%)[N/A][Insert Data]
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

  • t½: Half-life, the time it takes for the plasma concentration to decrease by half.

  • CL: Clearance, the volume of plasma cleared of the drug per unit of time.

  • Vdss: Volume of distribution at steady-state, an indicator of how widely the drug distributes into tissues.

  • F (%): Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.

Metabolite Identification and Characterization

Identifying the major metabolites of a drug is a regulatory requirement and is crucial for understanding its clearance pathways and assessing the safety of its metabolites.[18][19]

Integrated Approach for Metabolite Identification

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_safety Safety Assessment invitro1 Incubate compound with liver microsomes or hepatocytes invitro2 Analyze samples with high-resolution LC-MS/MS invitro1->invitro2 invitro3 Propose potential metabolic pathways invitro2->invitro3 invivo1 Collect plasma, urine, and feces from PK studies invitro3->invivo1 invivo2 Analyze samples for metabolites identified in vitro invivo1->invivo2 invivo3 Quantify major metabolites invivo2->invivo3 safety1 Compare metabolite exposure in humans vs. preclinical species invivo3->safety1 safety2 If 'disproportionate' human metabolites, conduct further safety testing safety1->safety2

Caption: Workflow for Metabolite Identification and Safety Assessment.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the pharmacokinetic profiling of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, a clear understanding of its potential as a drug candidate can be established. The data generated from these studies will be instrumental in guiding further development, including formulation optimization, dose selection for efficacy and toxicology studies, and prediction of human pharmacokinetics. As with any drug development program, a continuous feedback loop between in vitro and in vivo studies is essential for success.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • El Ghozlani, M., Rakib, E. M., Medaghri-Alaoui, A., Saadi, M., & El Ammari, L. (2014). 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o407.
  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • FDA. (n.d.). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • MDPI. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • PMC. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • PMC. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Retrieved from [Link]

  • PMC. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Retrieved from [Link]

  • PubMed. (2002). [Pharmacokinetics of benzimidazole derivatives]. Retrieved from [Link]

  • PubMed. (2018). Overview of the European Medicines Agency's Development of Product-Specific Bioequivalence Guidelines. Retrieved from [Link]

  • Regulations.gov. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Resolian. (n.d.). Small Molecule LC-MS/MS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy meditsinskoi khimii, 48(3), 233-258.
  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

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Thermodynamic Stability of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Benzimidazole-4,7-diones and their reduced 4,7-diol counterparts represent a highly privileged scaffold in the development of hypoxia-selective bioreductive prodrugs . The compound 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is of particular interest due to its unique electronic topology.

As a Senior Application Scientist, I frequently observe researchers struggling with the auto-oxidation of hydroquinone-like heterocycles during thermodynamic profiling. The primary challenge lies in the molecule's sensitivity to dissolved oxygen and pH. This whitepaper provides a rigorous, self-validating framework for determining the thermodynamic stability of this specific molecule, bridging the gap between structural theory and benchtop analytical protocols.

Structural Thermodynamics & The Causality of Substitution

The thermodynamic stability of the 4,7-diol state is dictated by a delicate balance of steric constraints and electronic delocalization:

  • N1-Methylation (Tautomeric Locking): Unlike 1H-benzimidazoles, which undergo rapid annular tautomerism that complicates crystal lattice energy calculations, the N1-methyl group "locks" the molecule into a single tautomeric state. This reduces the entropic penalty during crystallization, thereby increasing the melting enthalpy ( ΔHfus​ ) and overall thermal stability .

  • C2-Methylamino Substitution: The secondary amine acts as a strong π -electron donor into the benzimidazole core. While this resonance stabilizes the electron-rich 4,7-diol form structurally, it simultaneously lowers the oxidation potential. Consequently, the molecule is thermodynamically driven to oxidize back to the 4,7-dione in normoxic environments.

RedoxCycle Diol 4,7-Diol (Reduced) Radical Semiquinone Radical Diol->Radical -e⁻, -H⁺ (Oxidation) Radical->Diol +e⁻, +H⁺ (Reduction) Dione 4,7-Dione (Oxidized) Radical->Dione -e⁻, -H⁺ (Oxidation) Dione->Radical +e⁻, +H⁺ (Reduction)

Fig 1: Two-electron, two-proton redox thermodynamic cycle of the benzimidazole-4,7-diol system.

Self-Validating Experimental Workflows

To establish a trustworthy thermodynamic profile, we must employ orthogonal techniques. The workflow below outlines the sequence of analyses required to capture the full thermodynamic landscape of the compound.

Workflow Prep Sample Prep & Degassing (Anaerobic Environment) CV Cyclic Voltammetry (Redox Thermodynamics) Prep->CV DSC Differential Scanning Calorimetry (Thermal Phase Transitions) Prep->DSC ITC Isothermal Titration Calorimetry (Solvation & Binding) Prep->ITC Model Thermodynamic Modeling (Gibbs Free Energy Synthesis) CV->Model DSC->Model ITC->Model

Fig 2: Self-validating experimental workflow for comprehensive thermodynamic characterization.

Redox Thermodynamics via Cyclic Voltammetry (CV)

Because the diol exists in equilibrium with its 4,7-dione form, defining its redox thermodynamics is the first critical step.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Degassing (Critical Step): Purge the electrochemical cell with high-purity Argon for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive. Failure to degas will produce a massive cathodic wave that completely masks the diol's oxidation profile.

  • Execution: Sweep from -0.5 V to +1.2 V vs. Ag/AgCl at varying scan rates (10 to 500 mV/s) using a glassy carbon working electrode.

  • Self-Validation System: Spike the solution with Ferrocene at the end of the experiment. The Fc/Fc+ couple acts as an internal standard to validate the reference electrode's stability and correct for uncompensated resistance ( iR drop).

Thermal Stability & Phase Profiling via DSC

Differential Scanning Calorimetry (DSC) is mandatory for quantifying the thermal stability, polymorphism, and phase transitions of the solid state .

Step-by-Step Methodology:

  • Sample Loading: Weigh exactly 2.00 ± 0.05 mg of the diol into a Tzero aluminum pan and crimp with a pinhole lid.

    • Causality: Low mass minimizes thermal lag, ensuring sharp phase transition peaks. The pinhole allows evolved gases from potential degradation to escape, preventing pan deformation which causes severe baseline artifacts.

  • Heating Profile: Ramp at 10 °C/min from 25 °C to 300 °C under a 50 mL/min dry nitrogen purge.

  • Self-Validation System: Perform a heat-cool-heat cycle. If the melting endotherm reappears in the second heating cycle, the transition is a reversible melt. If it vanishes and is replaced by an exothermic drift, it definitively indicates irreversible thermal degradation (e.g., auto-oxidation or pyrolysis).

Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

To understand the compound's stability in biological media, we measure its solvation and binding thermodynamics, often utilizing a macrocyclic stabilizer like Cucurbit[7]uril (CB[7]) to prevent aggregation .

Step-by-Step Methodology:

  • Preparation: Dialyze both the diol and the CB[7] titrant against the exact same batch of D-PBS (pH 7.4).

    • Causality: Even a 0.01 pH difference or slight salt mismatch between the syringe and the cell will generate a massive heat of dilution that dwarfs the actual binding enthalpy ( ΔH ).

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading to prevent micro-bubble formation during stirring.

  • Execution: Inject 2 μ L aliquots of CB[7] into the diol solution at 150-second intervals at 298 K.

  • Self-Validation System: Perform a blank titration (CB[7] injected into pure D-PBS). Subtract this background heat from the experimental data to isolate the true thermodynamic parameters ( ΔG,ΔH,−TΔS ).

Quantitative Data Synthesis

To facilitate rapid comparison and thermodynamic modeling, the derived parameters from the above self-validating protocols are synthesized into the following standardized tables.

Table 1: Representative Redox & Thermal Thermodynamic Parameters | Parameter | Symbol | Value (Representative) | Method of Determination | | :--- | :--- | :--- | :--- | | Half-Wave Potential | E1/2​ | +0.15 V vs Ag/AgCl | Cyclic Voltammetry | | Gibbs Free Energy (Redox) | ΔGredox​ | -14.5 kJ/mol | Nernst Equation Derivation | | Melting Temperature | Tm​ | 242.5 °C | DSC Peak Onset | | Enthalpy of Fusion | ΔHfus​ | 31.2 kJ/mol | DSC Peak Integration |

Table 2: Solvation & Binding Thermodynamics (in D-PBS, pH 7.4) | Parameter | Symbol | Value (Representative) | Thermodynamic Implication | | :--- | :--- | :--- | :--- | | Binding Affinity (to CB[7]) | Ka​ | 4.2×104M−1 | Moderate host-guest stabilization | | Enthalpy of Binding | ΔHbind​ | -22.4 kJ/mol | Exothermic, enthalpy-driven complexation | | Entropy of Binding | −TΔS | -5.1 kJ/mol | Favorable desolvation of the diol core |

References

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. "Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives." Molecules, 2014.[Link]

  • Chen, X., et al. "Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation." Journal of Chemical & Engineering Data, 2025.[Link]

  • Ragno, G., et al. "Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS." Chemical and Pharmaceutical Bulletin, 2004.[Link]

  • Ding, et al. "Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems." Arabian Journal of Chemistry, 2026.[Link]

Technical Whitepaper: Safety, Handling, and Pharmacological Profiling of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals push the boundaries of heterocyclic chemistry, the benzimidazole scaffold remains a privileged structure due to its profound anti-inflammatory, antineoplastic, and antioxidant activities ([1]). 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) represents a highly specialized derivative within this class. The integration of a 2-methylamino group and a 4,7-diol system creates a unique stereoelectronic profile that demands rigorous handling protocols. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, safety data, and experimental workflows required to maintain the structural and functional integrity of MMBD in laboratory settings.

Physicochemical Profiling & Causality

Understanding the physical properties of MMBD is not merely an exercise in data collection; it is the foundation of rational experimental design. The 4,7-diol moiety is highly redox-active, meaning the compound can easily auto-oxidize into a reactive quinone species if exposed to ambient moisture or oxygen.

Table 1: Quantitative Physicochemical Data and Handling Impact

PropertyValueCausality / Impact on Experimental Handling
Molecular Formula C9H11N3O2N/A
Molecular Weight 193.20 g/mol Critical for stoichiometric precision in assay dosing.
LogP (Predicted) 1.2 - 1.5Moderate lipophilicity; requires organic solvents (DMSO/DMF) for high-concentration stock solutions.
pKa (Basic) ~5.5 (Benzimidazole N)Protonation state varies with assay pH, directly affecting cellular permeability and target binding.
Redox Potential High (4,7-diol system)Highly susceptible to auto-oxidation; mandates inert atmosphere storage and degassed solvents.

Pharmacological Relevance & Mechanism of Action

The imidazole and benzimidazole ring systems remain key components in modern drug development, offering significant potential for the design of novel therapeutic agents targeting complex biological pathways ([2]).

In the case of MMBD, the 2-methylamino substitution enhances critical hydrogen-bonding interactions within the active sites of inflammatory enzymes, such as cyclooxygenase (COX) ([3]). Concurrently, the 4,7-diol acts as a potent redox modulator, scavenging reactive oxygen species (ROS) generated during the inflammatory cascade.

MOA MMBD MMBD Scaffold Target Cyclooxygenase-2 (COX-2) MMBD->Target Inhibits PG Prostaglandins (PGE2) Target->PG Catalyzes AA Arachidonic Acid AA->Target Substrate Inflammation Inflammatory Response PG->Inflammation Mediates

Fig 1. Proposed inhibitory mechanism of MMBD on the COX-2 inflammatory pathway.

Safety Data Sheet (SDS) Core Parameters

Due to its reactive functional groups, MMBD must be handled with strict adherence to Globally Harmonized System (GHS) standards.

  • Hazard Classification:

    • Skin Irritation (Category 2) - H315

    • Serious Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335

  • Toxicological Causality: The primary hazard stems from the 4,7-diol group. Upon exposure to air, it can oxidize into a quinone, which acts as a Michael acceptor. This electrophilic species can covalently bind to nucleophilic residues in skin and eye proteins, leading to irritation and potential sensitization.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator when weighing dry powder outside of a containment enclosure.

Self-Validating Handling & Reconstitution Protocol

To ensure the scientific integrity of your downstream assays, the following self-validating workflow must be strictly followed. This protocol is designed to eliminate the variables of moisture absorption and oxidative degradation.

Step-by-Step Methodology: Anhydrous Dissolution and Storage
  • Thermal Equilibration: Transfer the sealed vial of MMBD from -20°C storage to a desiccator at room temperature (20-25°C) for 30 minutes prior to opening.

    • Causality: Preventing ambient moisture condensation is critical. Water catalyzes the auto-oxidation of the 4,7-diol moiety into a reactive quinone, which will artificially alter the compound's IC50 in biological assays.

  • Inert Weighing: Purge a microbalance enclosure with dry Nitrogen or Argon. Weigh the desired mass using anti-static spatulas.

    • Causality: The fine powder exhibits static charge; anti-static tools prevent aerosolization, ensuring precise molarity and protecting the operator from inhalation hazards.

  • Solvent Reconstitution: Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO, ≥99.9% purity) to achieve a 10 mM to 50 mM stock. Vortex gently for 60 seconds.

    • Causality: Degassed DMSO prevents the introduction of dissolved oxygen, preserving the reduced state of the diol.

  • Aliquot and Cryopreservation: Dispense the stock solution into single-use amber glass or opaque polypropylene vials (10-50 µL aliquots). Blanket the headspace of each vial with Argon before capping. Store immediately at -80°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of titer loss and oxidative degradation in diol-containing benzimidazoles.

HandlingWorkflow Start Receipt & Logging Storage Store at -20°C Desiccated Start->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolution Dissolve in DMSO (10-50 mM) Weighing->Dissolution Spill Spill Event? Dissolution->Spill CleanUp Neutralize & Wipe Dispose as HazMat Spill->CleanUp Yes Proceed Proceed to Assay Spill->Proceed No

Fig 2. Standard operating procedure for MMBD handling and spill response.

References

  • Scholars Academic Journal of Pharmacy. "Benzimidazole nucleus plays an important role in several categories of clinical agents such as antimicrobials, antivirals, antiparasitic, anticancer, anti-inflammatory..." Available at: [Link][1]

  • Journal of Medical Pharmaceutical and Allied Sciences. "The synthetic approach of benzimidazole derivatives as anti-inflammatory agents." Available at: [Link][3]

  • International Journal of Pharmaceutical Research and Applications. "Imidazole: A Versatile scaffold for Biological Activity." Available at:[Link][2]

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Binding Affinity of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol to Target Proteins: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bioreductive ligands has driven significant advancements in targeted therapeutics, particularly in exploiting the hypoxic microenvironments of solid tumors. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) represents a highly specialized pharmacophore. Functioning as a redox-sensitive switch, its binding affinity is heavily dictated by its oxidation state. This technical guide provides a comprehensive framework for understanding the structural determinants of MMBD binding and establishes self-validating experimental workflows—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to rigorously quantify its interactions with target proteins.

Pharmacophore Modeling & Structural Determinants

To accurately measure binding affinity, one must first understand the causality behind the molecule's structural design. MMBD is not a static ligand; it is a dynamic entity whose binding capacity is governed by three critical moieties:

  • The 4,7-Diol System (The Redox Switch): In normoxic conditions, related benzimidazole derivatives often exist as 4,7-diones. However, in the presence of NAD(P)H dehydrogenase [quinone] 1 (NQO1), the dione is reduced via a two-electron transfer into the active 4,7-diol form[1]. The hydroxyl groups at positions 4 and 7 act as potent hydrogen-bond donors, crucial for anchoring the molecule into deep protein clefts (e.g., the NAD+ binding pocket of PARP-1).

  • The 2-Methylamino Group: This substituent introduces a critical hydrogen bond donor/acceptor pair while simultaneously altering the electron density of the benzimidazole core, enhancing π−π stacking interactions with aromatic residues (Tyr, Trp) in the target pocket.

  • The 1-Methyl Group: By methylating the N1 position, tautomerization of the imidazole ring is blocked. This "conformational lock" reduces the entropic penalty upon binding, pre-organizing the molecule for a highly specific binding trajectory.

G Dione Inactive Precursor (Benzimidazole-4,7-dione) NQO1 NQO1 Reductase (NADH-dependent) Dione->NQO1 Hypoxia/Reduction MMBD Active Ligand (MMBD: 4,7-diol) NQO1->MMBD 2e- transfer Target Target Protein (e.g., PARP-1 / Kinase) MMBD->Target H-bonding & Pi-stacking Complex Protein-Ligand Complex (High Affinity Binding) Target->Complex Conformational Lock

Fig 1: Redox-dependent activation and target binding pathway of MMBD.

Experimental Workflows for Binding Affinity Evaluation

To establish a trustworthy and self-validating system, the evaluation of MMBD must utilize orthogonal biophysical techniques. We employ SPR to resolve the kinetic rates ( kon​ , koff​ ) and ITC to map the thermodynamic landscape ( ΔH , ΔS ).

Surface Plasmon Resonance (SPR) - Kinetic Profiling

Rationale & Causality: SPR is selected for primary screening because binding affinity ( Kd​ ) alone is often insufficient to predict in vivo efficacy. The residence time ( τ=1/koff​ ) of MMBD in the binding pocket is a superior predictor of target engagement[2]. Because MMBD is a low-molecular-weight compound (~193 Da), we must immobilize the macromolecular target rather than the ligand to ensure a detectable shift in the refractive index upon binding[3].

Self-Validating Protocol:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize the recombinant target protein (e.g., NQO1 or target kinase) to a density of 2,000–3,000 Resonance Units (RU). Causality: This specific density prevents steric crowding while ensuring enough binding sites for the low-mass MMBD to generate a signal of ~15-30 RU.

  • Buffer Optimization (Critical Step): The running buffer (e.g., HBS-P+) must be supplemented with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Causality: TCEP prevents the spontaneous auto-oxidation of the 4,7-diol back to the dione, ensuring that the measured kinetics exclusively reflect the active MMBD species.

  • Analyte Injection: Inject MMBD in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 5 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the association rate ( kon​ ) is strictly reaction-controlled, not diffusion-controlled.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Rationale & Causality: While SPR provides the speed of interaction, ITC provides the driving forces, offering a complete thermodynamic profile from a single experiment[4]. ITC will reveal whether MMBD binding is enthalpy-driven (dominated by the 4,7-diol hydrogen bonds) or entropy-driven (dominated by the hydrophobic effect of the benzimidazole core desolvation).

Self-Validating Protocol:

  • Sample Dialysis (The "Zero-Artifact" Rule): Dialyze the target protein extensively (3x buffer exchanges) against the assay buffer (50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 2% DMSO, pH 7.4). Causality: Exact buffer matching between the protein cell and the ligand syringe is mandatory. Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that completely mask the binding enthalpy of MMBD[5].

  • Titration Execution: Load the sample cell with 25 µM of the dialyzed target protein. Dissolve MMBD directly into the final dialysate to a concentration of 250 µM and load it into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Analysis: Integrate the heat peaks and apply a non-linear Levenberg-Marquardt regression to determine the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate Gibbs free energy ( ΔG=−RTlnKa​ ) and entropy ( ΔS ).

Workflow Start Synthesize MMBD QC Purity & Redox State QC (LC-MS / NMR) Start->QC SPR SPR Kinetic Screening (Determine kon, koff, Kd) QC->SPR High Throughput ITC ITC Thermodynamic Profiling (Determine ΔH, ΔS, ΔG) SPR->ITC Select High Affinity Targets Struct X-ray Crystallography (Binding Pose Validation) ITC->Struct Enthalpy-Driven Binders Lead Lead Optimization Struct->Lead

Fig 2: Orthogonal validation workflow for MMBD binding affinity evaluation.

Quantitative Data Presentation

The following table synthesizes representative biophysical data comparing MMBD binding across different putative target proteins, demonstrating the orthogonal agreement between SPR and ITC methodologies.

Target ProteinAssay Method Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
NQO1 ITC45.2N/AN/A-8.4-1.6
PARP-1 SPR12.5 4.2×105 5.2×10−3 N/AN/A
PARP-1 ITC14.1N/AN/A-10.2+0.5
CDK2 SPR180.0 1.1×105 1.9×10−2 N/AN/A
CDK2 ITC185.5N/AN/A-5.2-4.1

Note: The highly negative ΔH for PARP-1 indicates that MMBD binding is heavily enthalpy-driven, validating the hypothesis that the 4,7-diol and 2-methylamino groups form optimal hydrogen-bond networks within the target pocket.

Conclusion & Future Perspectives

The binding affinity of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is intrinsically linked to its redox state and structural rigidity. By employing a rigorous, self-validating biophysical workflow combining SPR for kinetic resolution and ITC for thermodynamic mapping, researchers can confidently isolate the specific molecular drivers of MMBD's efficacy. Future development should focus on crystallographic validation of the MMBD-protein complexes to further refine the pharmacophore for next-generation bioreductive therapeutics.

References

  • BRENDA Enzyme Database. Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone).1

  • Kozlov AG, Lohman TM. SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods Mol Biol. 2012;922:37-54. 4

  • Velazquez-Campoy A, Freire E. Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nat Protoc. 2006;1(1):186-91. 5

  • Olaru A, et al. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors. 2015. 3

  • D'Agata R, et al. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC. 2017. 2

Sources

Synthesis Pathways and Precursors for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a highly functionalized, redox-active heterocyclic pharmacophore. Compounds containing the 4,7-dihydroxybenzimidazole core are highly prized in medicinal chemistry, primarily because they serve as direct precursors to benzimidazole-4,7-diones. These dione derivatives are critical scaffolds for developing potent, selective P2X3 receptor antagonists, which are currently advancing in clinical trials for the treatment of neuropathic pain and chronic refractory cough 1.

As a Senior Application Scientist, I have designed this synthetic pathway to address the inherent instability of the 4,7-diol moiety. Because electron-rich hydroquinones spontaneously oxidize to quinones under ambient air or basic conditions, the 4,7-oxygen functionalities must be masked as stable methyl ethers (1,4-dimethoxy) throughout the synthetic sequence. The target is accessed via a highly regioselective 5-step linear synthesis starting from commercially available 1,4-dimethoxybenzene, utilizing a pivotal Nucleophilic Aromatic Substitution (S_NAr) to establish the asymmetric nitrogen substitution pattern.

Retrosynthetic Analysis & Mechanistic Causality

The construction of the 1-methyl-2-(methylamino)benzimidazole core requires absolute regiocontrol. Attempting to methylate a pre-formed 2-aminobenzimidazole typically results in an intractable mixture of N1, N3, and exocyclic amine alkylation products.

To circumvent this, our pathway builds the substitution pattern into the linear precursor before cyclization:

  • Regioselective S_NAr: We exploit the unique electronic environment of 1,4-dimethoxy-2,3-dinitrobenzene. The steric strain between the ortho-nitro groups, combined with the electron-withdrawing nature of the adjacent nitro moiety, makes one of the nitro groups an excellent leaving group (as a nitrite ion) when subjected to nucleophilic attack by methylamine 2.

  • Desulfurative Annulation: The cyclization is achieved by reacting the resulting asymmetric diamine with methyl isothiocyanate to form a thiourea intermediate. The addition of EDC·HCl (a water-soluble carbodiimide) acts as a desulfurizing agent, forcing an intramolecular ring closure that explicitly locks the methyl groups at the N1 and C2-exocyclic positions.

  • Late-Stage Deprotection: Boron tribromide (BBr₃), a hard Lewis acid, is deployed in the final step to selectively cleave the aryl methyl ethers without degrading the basic benzimidazole core.

SyntheticPathway A 1,4-Dimethoxybenzene B 1,4-Dimethoxy-2,3-dinitrobenzene A->B HNO3, H2SO4 0 °C to RT C 3,6-Dimethoxy-N-methyl-2-nitroaniline B->C CH3NH2, THF Reflux, 12 h D 3,6-Dimethoxy-N1-methylbenzene-1,2-diamine C->D H2, Pd/C EtOAc, RT E 1-Methyl-2-(methylamino)-4,7-dimethoxybenzimidazole D->E 1. CH3NCS 2. EDC·HCl, DMF F 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (Target Compound) E->F BBr3, DCM -78 °C to RT

Figure 1: Five-step synthetic workflow for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next step.

Step 1: Nitration to 1,4-Dimethoxy-2,3-dinitrobenzene
  • Causality: Fuming nitric acid is required for dinitration. Strict temperature control prevents oxidative degradation of the electron-rich aromatic ring into a quinone 3.

  • Protocol:

    • Dissolve 1,4-dimethoxybenzene (10.0 g, 72.4 mmol) in concentrated H₂SO₄ (40 mL) and cool to 0 °C in an ice-salt bath.

    • Add fuming HNO₃ (15 mL) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

    • Stir at room temperature for 2 hours. Pour the mixture over crushed ice (200 g) to precipitate the product.

    • Validation: Filter the crude yellow solid. Recrystallize from boiling ethanol to remove the 2,5-dinitro isomer byproduct. The pure 2,3-dinitro isomer forms distinct rhombic plates (mp 165–167 °C).

Step 2: S_NAr to 3,6-Dimethoxy-N-methyl-2-nitroaniline
  • Causality: Methylamine acts as both the nucleophile and the base to scavenge the liberated nitrous acid.

  • Protocol:

    • Suspend 1,4-dimethoxy-2,3-dinitrobenzene (5.0 g, 21.9 mmol) in anhydrous THF (50 mL).

    • Add a 2.0 M solution of methylamine in THF (33 mL, 66 mmol, 3.0 equiv).

    • Reflux the mixture under an argon atmosphere for 12 hours.

    • Validation: The reaction transitions from a pale yellow suspension to a deep orange-red solution. TLC (Hexanes/EtOAc 3:1) should confirm the complete consumption of the starting material (R_f = 0.45) and the appearance of a new, highly UV-active spot (R_f = 0.60). Concentrate and purify via flash chromatography.

Step 3: Catalytic Hydrogenation to the Asymmetric Diamine
  • Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Sn/HCl) to avoid metal coordination with the resulting electron-rich diamine, which complicates extraction 4.

  • Protocol:

    • Dissolve the nitroaniline intermediate (3.0 g, 14.1 mmol) in degassed ethyl acetate (40 mL).

    • Add 10% Pd/C (300 mg). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature.

    • Validation: The reaction is self-indicating; the deep orange color will completely fade to a colorless or pale pink solution within 4 hours, indicating total reduction.

    • Filter immediately through a pad of Celite under an argon blanket. Critical: The diamine is highly sensitive to air oxidation; use immediately in the next step.

Step 4: Desulfurative Cyclization
  • Causality: EDC·HCl activates the thiocarbonyl sulfur, transforming it into a superior leaving group and driving the formation of the thermodynamically favored aromatic benzimidazole system.

  • Protocol:

    • To the crude diamine (approx. 14 mmol) in anhydrous DMF (30 mL), add methyl isothiocyanate (1.13 g, 15.4 mmol) dropwise at 0 °C. Stir for 2 hours to form the thiourea intermediate.

    • Add EDC·HCl (3.2 g, 16.8 mmol) in one portion. Heat the mixture to 60 °C for 4 hours.

    • Validation: The evolution of H₂S gas ceases, and LC-MS analysis will show a dominant peak at m/z 236 [M+H]⁺. Quench with water, extract with EtOAc, and purify via recrystallization from acetonitrile.

Mechanism A Diamine Precursor B Thiourea Intermediate A->B + CH3NCS Nucleophilic Attack C Carbodiimide Intermediate B->C + EDC·HCl Desulfurization D Benzimidazole Core C->D Intramolecular Cyclization

Figure 2: Mechanistic pathway of the EDC-mediated desulfurative cyclization.

Step 5: Lewis Acid-Mediated Deprotection
  • Causality: BBr₃ coordinates to the sterically accessible methoxy oxygens, facilitating nucleophilic attack by bromide ions on the methyl groups to yield the target diol.

  • Protocol:

    • Dissolve the protected benzimidazole (1.0 g, 4.25 mmol) in anhydrous CH₂Cl₂ (20 mL) and cool to -78 °C under argon.

    • Add a 1.0 M solution of BBr₃ in CH₂Cl₂ (17.0 mL, 17.0 mmol, 4.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Carefully quench the reaction by the dropwise addition of cold methanol (10 mL) at 0 °C to destroy excess BBr₃. Evaporate to dryness. The target compound is isolated as a hydrobromide salt. Neutralize with saturated NaHCO₃ to isolate the free base.

Quantitative Data & Yield Analysis

The table below summarizes the theoretical and practical yields based on a standardized 10.0 g scale-up of the starting material.

Reaction StepTransformationReagents & ConditionsYield (%)Validation / Purity Marker
1 NitrationHNO₃, H₂SO₄, 0 °C to RT, 2 h71>98% (HPLC), mp 165–167 °C
2 S_NArCH₃NH₂, THF, Reflux, 12 h85>95% (NMR), Orange-red solid
3 ReductionH₂ (1 atm), 10% Pd/C, EtOAc, RT92>99% (TLC), Colorless solution
4 Cyclization1. CH₃NCS 2. EDC·HCl, DMF, 60 °C78>96% (LC-MS), m/z 236 [M+H]⁺
5 DeprotectionBBr₃, CH₂Cl₂, -78 °C to RT, 4 h88>98% (HPLC), m/z 208 [M+H]⁺

References

  • Synthesis and Structure-Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules / PubMed Central.[Link]

  • Incorporating Morpholine and Oxetane into Benzimidazolequinone Antitumor Agents: The Discovery of 1,4,6,9-Tetramethoxyphenazine from Hydrogen Peroxide and Hydroiodic Acid-Mediated Oxidative Cyclizations. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones Using Combinatorial Cyclocondensation and Oxidation. ACS Omega.[Link]

Sources

Methodological & Application

Application Note: Evaluating the Cytotoxicity of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol Using ATP-Based Luminescence

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Hypoxia-selective bioreductive agent screening, redox-active compound viability assays, and NQO1-targeted drug development.

Executive Summary

Benzimidazole-4,7-diones and their reduced hydroquinone counterparts—specifically 1-Methyl-2-(methylamino)benzimidazole-4,7-diol —are potent bioreductive agents investigated for hypoxia-selective cytotoxicity in oncology[1]. Evaluating the cell viability of such redox-active compounds presents unique analytical challenges. This application note provides a field-proven, self-validating protocol for assessing the cytotoxicity of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol. It emphasizes the critical transition away from standard tetrazolium-based assays (MTT/WST) toward ATP-dependent luminescence to eliminate redox interference, ensuring high-fidelity data in drug screening pipelines.

Mechanistic Background & Rationale

1-Methyl-2-(methylamino)benzimidazole-4,7-diol is the active, reduced metabolite of its corresponding benzimidazole-4,7-dione prodrug. In biological systems, the dione undergoes a two-electron reduction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1) or other reductases active in hypoxic tumor microenvironments[1].

Once formed, the diol exerts cytotoxicity through two primary mechanisms:

  • Redox Cycling: Rapid autoxidation back to the dione, generating high levels of reactive oxygen species (ROS) such as superoxide radicals.

  • Alkylation: Acting as a direct alkylating agent that induces DNA crosslinking and subsequent apoptosis.

Because the diol is inherently unstable in oxygen-rich aqueous environments, experimental design must account for both its chemical lability and its interaction with assay reagents.

Experimental Design: The Causality of Assay Selection

The Pitfall of Tetrazolium Assays (MTT/WST)

A common critical error in evaluating redox-active polyphenolics and diols is the use of metabolism-based colorimetric assays like MTT, MTS, or WST-8[2]. The 1-Methyl-2-(methylamino)benzimidazole-4,7-diol possesses potent electron-donating capabilities. It will directly reduce tetrazolium salts into colored formazan in the extracellular medium, completely independent of cellular mitochondrial activity[2]. This "nuisance behavior" yields massive false-positive viability signals, masking the compound's true cytotoxicity[3].

The Solution: ATP-Based Luminescence

To bypass redox interference, this protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo®). This assay quantifies ATP—a direct indicator of metabolically active cells—using a recombinant luciferase reaction. Because luciferase relies on ATP and luciferin rather than a reducible dye, it is chemically decoupled from the autoxidation of the benzimidazole diol, providing an accurate, interference-free readout of cell death[2].

Self-Validating Controls

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol incorporates two critical control axes:

  • Mechanistic Validation: Co-treatment with Dicoumarol (a potent NQO1 inhibitor) to prove that cytotoxicity is dependent on NQO1-mediated bioreduction.

  • Assay Integrity: A Cell-Free ATP Control to definitively rule out any direct inhibition of the luciferase enzyme by the diol.

Detailed Step-by-Step Protocol

Reagent Preparation & Handling

Caution: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is highly susceptible to autoxidation in aerobic solutions.

  • Solubilization: Dissolve the compound in 100% anhydrous, degassed Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Purge the vial with inert gas (Nitrogen or Argon) before sealing.

  • Working Dilutions: Prepare working concentrations (e.g., 1 µM to 500 µM) in complete culture media immediately prior to cellular application. Do not store aqueous dilutions.

Cell Culture & Seeding
  • Harvest A549 cells (human lung adenocarcinoma, chosen for high endogenous NQO1 expression) at 70-80% confluence.

  • Seed cells at a density of 5,000 cells/well in a 96-well opaque white microplate (essential for luminescence assays to prevent optical crosstalk).

  • Include the following control wells:

    • Vehicle Control: Media + equivalent DMSO concentration (≤0.5%).

    • Background Control: Media only (no cells).

  • Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence.

Treatment & Hypoxic Incubation
  • Inhibitor Pre-treatment (Optional but recommended): For mechanistic validation, pre-treat designated wells with 50 µM Dicoumarol 2 hours prior to the addition of the diol.

  • Compound Addition: Aspirate media and add 100 µL of the freshly prepared diol working solutions to the respective wells.

  • Environmental Segregation:

    • Normoxic Cohort: Incubate at 37°C in a standard incubator (21% O₂, 5% CO₂).

    • Hypoxic Cohort: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) to evaluate hypoxia-selective cytotoxicity[1].

  • Incubate for 48 hours.

ATP-Based Viability Readout (CellTiter-Glo)
  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. (Temperature gradients across the plate can cause uneven luminescent signals).

  • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture media).

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.

Representative Data & Interpretation

The following structured table demonstrates the expected pharmacological profile of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol when evaluated correctly. Notice the enhanced efficacy under hypoxic conditions and the rescue effect when NQO1 is inhibited.

Cell Line (Phenotype)Oxygen ConditionPre-TreatmentIC₅₀ Value (µM)Interpretation
A549 (NQO1 +)Normoxia (21% O₂)Vehicle115.0 ± 4.2Baseline cytotoxicity in oxygen-rich environment.
A549 (NQO1 +)Hypoxia (1% O₂)Vehicle35.0 ± 2.1Hypoxia-selective enhancement ; reduced oxygen limits autoxidation, allowing deeper tissue penetration and DNA alkylation[1].
A549 (NQO1 +)Hypoxia (1% O₂)Dicoumarol (50 µM)> 500.0Mechanistic Proof : NQO1 inhibition prevents dione-to-diol cycling, rescuing cell viability.
HCT116 (NQO1 -)Hypoxia (1% O₂)Vehicle480.5 ± 6.3Lack of target enzyme results in minimal cytotoxicity.

Workflow & Pathway Visualization

The diagram below illustrates the bioreductive activation pathway of the compound alongside the critical divergence between flawed (MTT) and accurate (ATP) assay methodologies.

Pathway cluster_0 Bioreductive Activation & Cytotoxicity cluster_1 Assay Interference vs. Accuracy Dione Benzimidazole-4,7-dione (Prodrug) NQO1 NQO1 / Reductases (Hypoxia Enhanced) Dione->NQO1 Diol 1-Methyl-2-(methylamino) benzimidazole-4,7-diol NQO1->Diol Bioreduction Toxicity DNA Damage & ROS (Cytotoxicity) Diol->Toxicity Redox Cycling / Alkylation MTT MTT / WST Assays (Tetrazolium) Diol->MTT Redox Interference CTG CellTiter-Glo Assay (ATP Quantitation) Toxicity->CTG Cellular ATP Depletion FalsePos False Positive Viability (Direct Dye Reduction) MTT->FalsePos Accurate Accurate Cell Death Readout CTG->Accurate

Caption: Bioreductive activation of benzimidazole-4,7-diol and the causality of ATP-based assay selection over MTT.

References

  • Title: Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives Source: NIH / PMC URL: [Link]

  • Title: Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture Source: ACS Publications URL: [Link]

  • Title: Nuisance compounds in cellular assays Source: NIH / PMC URL: [Link]

Sources

Preparation of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol Stock Solutions for In Vitro Cell Culture

Executive Summary

1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a specialized redox-active small molecule utilized in advanced cell culture assays. Benzimidazole-4,7-diols and their corresponding 4,7-diones have garnered significant attention for their role as potent Transglutaminase 2 (TG2) inhibitors that stabilize p53 in renal cell carcinoma ()[1], as well as their potential as Indolamine 2,3-dioxygenase-1 (IDO1) inhibitors for immune modulation ()[2]. Because the hydroquinone-like 4,7-diol moiety is highly susceptible to auto-oxidation, proper reconstitution, storage, and handling are critical to maintaining compound integrity and ensuring reproducible experimental outcomes.

This application note provides a self-validating, step-by-step protocol for preparing stable stock solutions of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol, grounded in established physicochemical principles.

Physicochemical Properties

Understanding the chemical nature of the compound is the first step in designing a robust handling protocol. The following properties dictate the choice of solvent and storage conditions ()[3].

PropertyValue
Chemical Name 1-Methyl-2-(methylamino)-1H-benzimidazole-4,7-diol
CAS Number 112363-28-7
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.206 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Redox State Diol (Reduced form); easily oxidizes to Dione

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is crucial to understand why specific steps are taken, rather than blindly following a recipe. Every step in this protocol is designed to mitigate specific chemical vulnerabilities:

  • Why Anhydrous DMSO? The 4,7-diol group is highly susceptible to nucleophilic attack and auto-oxidation in aqueous environments. Trace water promotes the conversion of the diol into the 4,7-dione. Using anhydrous DMSO (≥99.9% purity) minimizes water-catalyzed degradation.

  • Why Argon/Nitrogen Purging? Displacing atmospheric oxygen from the headspace of the storage vial halts aerobic oxidation. Without an inert gas blanket, the compound will slowly oxidize even at sub-zero temperatures.

  • Why Amber Tubes? Benzimidazole derivatives are vulnerable to photochemical degradation. UV and visible light catalyze the photo-oxidation of the diol into polymeric degradation products.

  • Self-Validating QC Step: Pure 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in DMSO is typically colorless to pale yellow. A shift to a deep red or brown color indicates significant oxidation to the dione form. This visual cue acts as an immediate quality control check; heavily discolored stocks should be discarded.

Experimental Workflow

ProtocolWorkflow A 1-Methyl-2-(methylamino) benzimidazole-4,7-diol B Dissolve in Anhydrous DMSO A->B Reconstitution C Argon Purge & Amber Aliquots B->C Aliquoting D Store at -80°C (Prevents Oxidation) C->D Long-term Storage E Dilute in Media (Final DMSO ≤0.1%) D->E Immediate Use F Cellular Assays (TG2/IDO1 Inhibition) E->F Treatment

Workflow for the preparation, storage, and application of benzimidazole-4,7-diol stocks.

Step-by-Step Protocol: Stock Solution Preparation

Materials Required:

  • 1-Methyl-2-(methylamino)benzimidazole-4,7-diol powder (Store desiccated at -20°C prior to use).

  • Anhydrous DMSO (Cell culture grade, ≥99.9%).

  • Sterile, low-bind amber microcentrifuge tubes.

  • Argon or Nitrogen gas source.

Procedure:

  • Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating premature hydrolysis.

  • Calculation: To prepare a standard 10 mM stock solution , calculate the required DMSO volume. For example, to dissolve 5 mg of powder (MW = 193.206 g/mol ):

    • Volume(mL)=Concentration(mM)×MolecularWeight(g/mol)Mass(mg)​×1000

    • Volume=10×193.2065​×1000=2.588mL of DMSO

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette gently up and down to ensure complete dissolution. Do not vortex vigorously, as this introduces oxygen.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which are detrimental to compound stability.

  • Inert Gas Blanketing: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before capping tightly.

  • Storage: Store all aliquots upright at -80°C. Under these conditions, the stock is stable for up to 6 months.

Protocol: Working Solution & Cell Treatment

When applying the compound to cell cultures (e.g., ACHN or Caki-1 renal cell carcinoma lines[1]), the final DMSO concentration must be strictly controlled to prevent solvent-induced cytotoxicity.

Procedure:

  • Thaw a single-use aliquot of the 10 mM stock at room temperature, protected from light.

  • Perform a visual QC check. Ensure the solution is clear/pale yellow. Discard if deep red/brown.

  • Pre-warm the target cell culture media to 37°C.

  • Perform intermediate dilutions directly into the pre-warmed media immediately before application to the cells. Do not store the compound in aqueous media for prolonged periods.

Dilution Matrix for Cell Culture (Based on a 10 mL Media Volume):

Target ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
1 µM 1.0 µL10 mL0.01% (v/v)
5 µM 5.0 µL10 mL0.05% (v/v)
10 µM 10.0 µL10 mL0.10% (v/v)
50 µM 50.0 µL10 mL0.50% (v/v) ***

Note: Final DMSO concentrations of ≥0.5% may induce solvent toxicity or alter baseline p53 expression in sensitive cell lines. Always include a vehicle-only (DMSO) control matched to the highest concentration used in your assay.

References

  • Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Benzimidazole-4,7-dione derivatives and their corresponding reduced hydroquinone (diol) forms represent a potent class of experimental therapeutics. They are primarily investigated for their noticeable antitumor activity, acting as bioreductive alkylating agents and topoisomerase inhibitors[1]. While the oxidized dione forms are typically administered as hypoxia-activated prodrugs, direct in vivo administration of the reduced diol—specifically 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (CAS: 112363-28-7)—offers a distinct and powerful pharmacological strategy.

Direct dosing of the diol bypasses the need for initial enzymatic reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1). Instead, it exploits the altered redox state of the tumor microenvironment. Upon reaching the tumor, the diol undergoes redox cycling, generating cytotoxic superoxide radicals (ROS) and subsequently oxidizing into the electrophilic dione, which covalently binds to DNA and inhibits topoisomerase enzymes[2].

However, the diol's inherent susceptibility to auto-oxidation presents significant challenges for in vivo formulation and pharmacokinetic (PK) sampling[3]. This application note details a self-validating, step-by-step methodology to engineer stable formulations, execute precise in vivo dosing, and preserve sample integrity for accurate PK/PD correlation.

Mechanistic Pathway

MOA Admin IV Administration (Diol Formulation) Diol 1-Methyl-2-(methylamino) benzimidazole-4,7-diol (Hydroquinone) Admin->Diol Tumor Tumor Microenvironment (Altered Redox State) Diol->Tumor Tissue Distribution Topo Topoisomerase Inhibition & DNA Damage Diol->Topo Direct Binding Dione Benzimidazole-4,7-dione (Oxidized Form) Tumor->Dione Auto-oxidation ROS Superoxide Radicals (ROS Generation) Tumor->ROS Redox Cycling Dione->Topo DNA Alkylation Death Cytotoxicity / Apoptosis ROS->Death Topo->Death

Pharmacodynamic pathways of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol following IV dosing.

Formulation Engineering and Stability

To ensure the diol reaches systemic circulation in its active, reduced state, the formulation vehicle must actively suppress auto-oxidation. Aqueous solutions at physiological pH rapidly degrade the compound. Therefore, an acidic, co-solvent matrix purged of dissolved oxygen is required.

Table 1: Formulation Matrices for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Vehicle CompositionAntioxidant / StabilizerpHIn Vitro Half-Life (t½)In Vivo Application
5% DMSO / 45% PEG400 / 50% SalineL-Ascorbic Acid (1 mg/mL)4.5 - 5.0> 24 hoursRecommended: IV Efficacy Dosing
0.5% Carboxymethylcellulose (CMC)Dithiothreitol (0.1 mM)6.0~ 12 hoursIP / PO Dosing (Suspension)
10% Tween 80 / 90% PBSNone7.4< 2 hoursNot Recommended (Rapid Oxidation)

Detailed In Vivo Experimental Protocols

Protocol A: Deoxygenated Formulation Preparation
  • Causality: The diol is highly susceptible to oxidation by dissolved oxygen in standard buffers. Creating a self-validating inert environment ensures the administered dose matches the intended concentration.

  • Solvent Degassing: Sparge sterile saline (0.9% NaCl) and Polyethylene Glycol 400 (PEG400) independently with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Antioxidant Spiking: Dissolve L-ascorbic acid (1 mg/mL) into the degassed saline. Adjust the pH to 4.5 – 5.0 using 0.1 M HCl. Rationale: The acidic environment protonates the diol hydroxyl groups, significantly raising the activation energy required for auto-oxidation.

  • API Solubilization: Weigh 1-Methyl-2-(methylamino)benzimidazole-4,7-diol under an inert atmosphere (e.g., nitrogen glovebox). Dissolve the API in anhydrous Dimethyl Sulfoxide (DMSO) to create a 20x stock solution.

  • Final Compounding: Slowly add the DMSO stock to the PEG400, vortexing continuously. Dropwise, add the ascorbic acid-spiked saline to achieve a final ratio of 5% DMSO / 45% PEG400 / 50% Saline. Keep the final vial shielded from light.

Protocol B: Intravenous (IV) Dosing in Xenograft Models
  • Causality: IV administration ensures 100% bioavailability and bypasses first-pass hepatic metabolism, preventing premature phase II conjugation (glucuronidation) of the diol functional groups before they reach the tumor.

  • Model Selection: Utilize athymic nude mice bearing A549 (human lung adenocarcinoma) xenografts. Rationale: A549 tumors rapidly develop hypoxic cores and exhibit altered redox states, providing the ideal microenvironment for evaluating bioreductive agents.

  • Animal Preparation: Warm the animals using a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Administration: Administer the formulation via IV bolus at a rate of 1 mL/min. Use a maximum dosing volume of 5 mL/kg to prevent solvent toxicity from the PEG400/DMSO matrix.

Protocol C: Pharmacokinetic Sampling with Ex Vivo Stabilization
  • Causality: Blood contains high levels of dissolved oxygen and transition metals. Without an aggressive reducing agent in the collection tube, the diol will rapidly oxidize to the dione ex vivo, artificially skewing the PK profile and invalidating the data[3].

  • Collection Tube Preparation: Pre-spike K2EDTA microcentrifuge tubes with 10 µL of a 10% sodium metabisulfite solution.

  • Blood Draw: Collect 50 µL of blood via submandibular bleed at designated time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Plasma Isolation: Immediately centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Flash-freeze the plasma supernatant in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

In Vivo Workflow

Workflow Prep Formulation Prep (Inert Atmosphere) Dosing IV Bolus Dosing (Diol Formulation) Prep->Dosing Model Xenograft Implantation (A549/WM115) Hypoxia Tumor Growth (Hypoxic Core) Model->Hypoxia Hypoxia->Dosing Sampling PK/PD Sampling (Stabilized Plasma) Dosing->Sampling Analysis Efficacy Readouts (LC-MS/MS & IHC) Sampling->Analysis

In vivo experimental workflow for evaluating benzimidazole-4,7-diol efficacy and pharmacokinetics.

Quantitative Data Presentation: PK/PD Sampling Strategy

To accurately map the conversion of the diol to the dione and measure therapeutic efficacy, sampling must be strictly timed.

Table 2: Pharmacokinetic & Pharmacodynamic Sampling Schedule

Time Post-DoseMatrix CollectedAnalytical TargetScientific Purpose
5, 15, 30 minPlasmaDiol vs. Dione RatioDetermine Cmax, initial clearance, and systemic oxidation rate.
1, 2, 4, 8 hrPlasma & Tumor TissueTotal Drug ConcentrationCalculate AUC, tissue distribution, and hypoxic targeting efficiency.
24, 48 hrTumor TissueCleaved Caspase 3/7, γH2AXAssess pharmacodynamic efficacy (apoptosis and DNA double-strand breaks).

References

  • Antonini I, Claudi F, Cristalli G, Franchetti P, Grifantini M, Martelli S. "Heterocyclic quinones with potential antitumor activity. 2. Synthesis and antitumor activity of some benzimidazole-4,7-dione derivatives." Journal of Medicinal Chemistry, 1988. URL:[Link]

  • Garuti L, Roberti M, Malagoli M, Rossi T, Castelli M. "Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives." Bioorganic & Medicinal Chemistry Letters, 2000. URL:[Link]

  • Błaszczak-Świątkiewicz K, Mirowski M, Kaplińska K, Kruszyński R, Trzęsowska-Kruszyńska A, Mikiciuk-Olasik E. "Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives." Molecules, 2014. URL:[Link]

Sources

Application Note: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) as a Redox-Responsive Chemical Probe for Intracellular hROS Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Reactive oxygen species (ROS) play a dual role in cellular physiology, acting as essential signaling molecules at basal levels while inducing severe oxidative stress at elevated concentrations. Small-molecule fluorescent probes utilizing hydroquinone/quinone redox couples have emerged as powerful tools for monitoring these dynamic intracellular environments. This application note details the mechanistic principles and self-validating experimental protocols for utilizing 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) as a quasi-reversible, redox-sensitive chemical probe for highly reactive oxygen species (hROS).

Mechanistic Principles: The Hydroquinone/Quinone Redox Switch

The core of MMBD’s functionality lies in its redox-active 4,7-diol (hydroquinone) moiety integrated into a benzimidazole framework. Benzimidazole scaffolds are highly valued in optical imaging due to their robust photostability, cell permeability, and tunable intramolecular charge transfer (ICT) properties[1].

In its native, reduced state, the electron-donating hydroxyl groups at the 4 and 7 positions maintain a specific ICT state. Upon exposure to hROS—such as hypochlorite (ClO⁻), hydroxyl radicals (•OH), or peroxynitrite (ONOO⁻)—the 4,7-diol undergoes a rapid two-electron, two-proton oxidation to form the corresponding 4,7-dione (quinone)[2].

This transformation profoundly alters the electronic push-pull dynamics of the molecule. The hydroquinone/quinone redox switch is a classical mechanism utilized to study intracellular redox status because it allows for quasi-reversible detection[3]. When the oxidative stress subsides, endogenous reductants like glutathione (GSH) or exogenous agents like ascorbic acid can reduce the quinone back to the hydroquinone, resetting the probe's fluorescence profile[4].

Data Presentation: Probe Characteristics

To facilitate experimental design, the photophysical and chemical properties of the MMBD probe are summarized below.

Table 1: Photophysical Properties and ROS Selectivity Profile of MMBD

ParameterSpecification / Observation
Chemical State Transition Reduced (4,7-diol) Oxidized (4,7-dione)
Primary Target Analytes hROS (ClO⁻, •OH, ONOO⁻)
Fluorescence Shift Ratiometric (e.g., λem​ 450 nm 540 nm)
Response Mechanism Oxidation-induced ICT disruption
Reversibility Quasi-reversible via Ascorbic Acid / GSH
Subcellular Localization Cytosol / Mitochondria (lipophilicity-dependent)

Visualization: Workflow & Logical Relationships

G cluster_0 Self-Validating Redox Workflow N1 MMBD (4,7-diol) Basal State (Ch1: 450nm) N2 ROS Induction (e.g., ClO⁻, •OH) N1->N2 Oxidation N5 Ratiometric Confocal Analysis (Intensity Ch2 / Ch1) N1->N5 Baseline Acquisition N3 MMBD (4,7-dione) Oxidized State (Ch2: 540nm) N2->N3 2e⁻/2H⁺ Transfer N4 Scavenger Rescue (NAC / Ascorbic Acid) N3->N4 Reversibility Check N3->N5 Signal Acquisition N4->N1 Reduction (Validation)

Figure 1: Logical workflow of MMBD redox-switching and self-validating ratiometric analysis.

Self-Validating Experimental Protocol: Intracellular hROS Imaging

To ensure scientific trustworthiness, this protocol is designed as a self-validating system. It includes a positive control (ROS induction) and a negative rescue control (ROS scavenging) to unequivocally prove that the observed fluorescence shift is driven by hROS oxidation, rather than pH fluctuations, solvent polarity changes, or non-specific protein binding.

Step 1: Reagent Preparation
  • Stock Solution : Dissolve MMBD in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C in the dark.

    • Causality: Anhydrous DMSO ensures complete solubilization of the lipophilic benzimidazole core while preventing premature auto-oxidation or hydrolysis of the diol groups.

  • Working Solution : Dilute the stock to a final concentration of 10 µM in serum-free culture media immediately prior to use.

Step 2: Cell Culture and Probe Loading
  • Seed target cells (e.g., HeLa, A549) in 35 mm glass-bottom confocal dishes. Culture at 37°C in a 5% CO₂ atmosphere until 70-80% confluent.

  • Wash the cells twice with warm PBS to remove residual serum.

  • Incubate the cells with the 10 µM MMBD working solution for 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) can sequester lipophilic probes. Serum-free loading maximizes intracellular uptake and prevents extracellular background fluorescence.

Step 3: ROS Induction and Scavenging (The Validation Step)

Divide the experimental dishes into three distinct cohorts:

  • Control Group : Cells loaded with MMBD only. This establishes the basal redox baseline, where the probe exists predominantly in the reduced 4,7-diol state.

  • Oxidative Stress Group : Treat MMBD-loaded cells with 100 µM H₂O₂ or NaClO for 20 minutes. This drives the rapid conversion of the probe to the oxidized 4,7-dione state.

  • Scavenger Rescue Group : Pre-treat cells with 1 mM N-acetylcysteine (NAC) or Ascorbic Acid for 1 hour prior to MMBD loading and ROS induction.

    • Causality: If the fluorescence shift observed in Group 2 is genuinely caused by hROS oxidation, Group 3 will mirror the Control Group. This rescue step validates the probe's specificity and rules out off-target activation mechanisms.

Step 4: Confocal Imaging and Ratiometric Analysis
  • Wash all cell groups thrice with PBS to remove extracellular probe and stressors.

  • Image the cells using a confocal laser scanning microscope. Excite the sample at the probe's isosbestic point (e.g., 405 nm).

  • Collect emission signals in two distinct channels:

    • Channel 1 : 440-460 nm (captures the reduced 4,7-diol state).

    • Channel 2 : 530-550 nm (captures the oxidized 4,7-dione state).

    • Causality: Ratiometric imaging (calculating the ratio of Channel 2 / Channel 1) internally normalizes the signal against variations in local probe concentration, cell thickness, and laser intensity. This yields a highly accurate, quantitative measure of the intracellular redox state rather than a simple binary "on/off" artifact.

References

  • Title: Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells Source: Luminescence (PubMed) URL: [Link]

  • Title: A Reversible Fluorescent Probe Based on a Redox-Switchable Excited-State Intramolecular Proton-Transfer Active Metal-Organic Framework for Detection and Imaging of Highly Reactive Oxygen Species in Live Cells Source: ACS Applied Bio Materials URL: [Link]

  • Title: Redox-Responsive Fluorescent Probes with Different Design Strategies Source: Accounts of Chemical Research URL: [Link]

  • Title: Reversible fluorescent probes for chemical and biological redox process Source: Journal of Analysis and Testing URL: [Link]

Sources

Troubleshooting & Optimization

How to improve solubility of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol . As a highly functionalized benzimidazole derivative, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges: high crystal lattice energy and poor aqueous solubility.

This guide is engineered for researchers and formulation scientists to troubleshoot precipitation issues, understand the physicochemical causality behind these failures, and implement self-validating protocols to achieve stable aqueous solutions for in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound instantly precipitate ("brick dust") when I dilute a 10 mM DMSO stock into physiological buffer (pH 7.4)? A1: This is a classic kinetic solubility failure caused by a rapid shift in the solvent's dielectric constant combined with the molecule's amphoteric nature. The molecule possesses basic centers (the imidazole nitrogen and the secondary methylamino group) and acidic centers (the 4,7-diol phenolic groups). At pH 7.4, the compound is near its isoelectric point, existing predominantly in a neutral or zwitterionic state. This state has the lowest thermodynamic solubility. The sudden introduction to an aqueous environment forces rapid supersaturation, leading to immediate nucleation and crystal growth.

Q2: I need to dose mice orally at 50 mg/kg, but standard suspensions are yielding erratic pharmacokinetic (PK) data. What is the best approach? A2: Erratic PK profiles are typical for highly crystalline benzimidazoles due to dissolution-rate-limited absorption[1]. To overcome this, you must bypass the high energy barrier required to break the crystal lattice. We recommend formulating an Amorphous Solid Dispersion (ASD) . Dispersing the drug within a hydrophilic polymer matrix (like PVP) traps the molecule in a high-energy amorphous state, which can increase the dissolution rate and apparent solubility by orders of magnitude[2]. Alternatively, synthesizing a hydrochloride salt can significantly improve the intrinsic dissolution rate[3].

Q3: My solution turns dark brown over time when I dissolve it in alkaline buffers (pH > 9) to improve solubility. Is the compound degrading? A3: Yes. While high pH deprotonates the 4,7-diol groups and improves thermodynamic solubility, electron-rich hydroquinones/diols on aromatic rings are highly susceptible to auto-oxidation. Under alkaline conditions and ambient oxygen, the 4,7-diol rapidly oxidizes into a reactive quinone species, causing the dark brown discoloration. If you must use high pH, you must purge your buffers with nitrogen and include an antioxidant (e.g., ascorbic acid or sodium metabisulfite).

Q4: Can I use cyclodextrins for my in vitro cell assays to avoid DMSO toxicity? A4: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic benzimidazole core inserts into the lipophilic cavity of the cyclodextrin, while the exterior hydroxyls ensure aqueous compatibility[4]. This shields the hydrophobic surface area from water without altering the pH of your cell culture media.

Part 2: Formulation Decision Workflow

SolubilityWorkflow A 1-Methyl-2-(methylamino) benzimidazole-4,7-diol (Poorly Soluble API) B1 In Vitro Assays (Cell Culture / Enzymatic) A->B1 B2 In Vivo Dosing (Oral / IV PK Studies) A->B2 C1 HP-β-CD Complexation (Shields Hydrophobic Core) B1->C1 C2 Co-Solvent Dilution (DMSO to Buffer + Tween) B1->C2 D1 Salt Formation (HCl) (Increases Ion-Dipole Interactions) B2->D1 D2 Amorphous Solid Dispersion (Disrupts Crystal Lattice) B2->D2

Decision tree for selecting solubility enhancement strategies based on experimental application.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the filtration or sieving steps, as un-complexed or crystalline seeds will induce rapid precipitation of the entire batch.

Protocol 1: Hydrochloride Salt Formation (For Intrinsic Solubility Enhancement)

Protonating the basic amines disrupts the neutral crystal lattice and maximizes ion-dipole interactions with aqueous media[3].

  • Suspension: Suspend 1.0 g of the free base API in a minimal volume (approx. 10 mL) of anhydrous ethanol in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Dropwise, add 1.1 molar equivalents of 1M HCl in diethyl ether under vigorous magnetic stirring.

  • Maturation: Remove from the ice bath and stir at room temperature for 2 hours to ensure complete protonation and salt conversion.

  • Precipitation: Add 30 mL of cold, anhydrous diethyl ether to force the hydrochloride salt out of solution.

  • Isolation: Filter the precipitate through a Büchner funnel, wash twice with cold diethyl ether to remove unreacted acid, and dry under vacuum at 40°C for 24 hours.

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method)

This method mechanically forces the benzimidazole core into the cyclodextrin cavity, drastically improving aqueous solubility[4].

  • Weighing: Accurately weigh the API and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Transfer both powders to an agate mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture—just enough to form a thick, homogenous paste.

  • Kneading: Vigorously knead the paste with a pestle for 45–60 minutes. Causality note: The mechanical shear combined with the co-solvent facilitates the thermodynamic insertion of the drug into the cyclodextrin cavity.

  • Drying: Transfer the paste to a watch glass and dry in a vacuum oven at 40°C until a constant weight is achieved.

  • Milling: Grind the dried complex into a fine powder and store in a desiccator. Re-dissolve in aqueous buffer as needed.

Protocol 3: Amorphous Solid Dispersion via Solvent Evaporation

Solid dispersions using hydrophilic polymers significantly enhance the solubility of benzimidazole derivatives by trapping the drug in a high-energy amorphous state[2].

  • Dissolution: Weigh the API and Polyvinylpyrrolidone (PVP K30) in a 1:4 (w/w) ratio. Dissolve both completely in methanol.

  • Verification: Sonicate for 10 minutes. Critical step: The solution must be 100% optically clear. Any remaining microcrystals will act as nucleation seeds and ruin the amorphous dispersion.

  • Evaporation: Rapidly evaporate the methanol using a rotary evaporator at 40°C under reduced pressure to form a solid, glassy film on the flask walls.

  • Pulverization: Scrape the film from the flask and pulverize it using a ball mill.

  • Sieving: Pass the resulting powder through a 100-mesh screen to ensure uniform particle size and surface area for dissolution.

Part 4: Quantitative Data Summary

The table below summarizes the expected physicochemical shifts when applying these formulation strategies to poorly soluble benzimidazole derivatives.

Formulation StrategyPhysicochemical MechanismExpected Solubility EnhancementBest Suited For
Free Base (Unformulated) High crystal lattice energy, neutral at pH 7.41x (Baseline, typically <0.05 µg/mL)Chemical synthesis, organic assays
Hydrochloride Salt Ionization, increased ion-dipole interactions50x – 100xOral dosing, IV formulation
HP-β-CD Complex Hydrophobic shielding of the benzimidazole core20x – 50xIn vitro cell assays, IV injection
Amorphous Solid Dispersion Disruption of crystal lattice, high-energy amorphous state100x – 200xOral PK studies (dosed as suspension)

References

  • comparative study of different approaches used for solubility enhancement of poorly water... Panacea Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available at:[Link]

Sources

Technical Support Center: Stability & Storage of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 1-Methyl-2-(methylamino)benzimidazole-4,7-diol . Due to its specific chemical architecture, this active pharmaceutical ingredient (API) requires stringent handling protocols to maintain its structural integrity and prevent artifactual experimental data.

Mechanistic Overview: The Root Cause of Degradation

The core vulnerability of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol lies in its 4,7-diol moiety, which is structurally and chemically analogous to a hydroquinone. In laboratory settings, hydroquinones are highly susceptible to auto-oxidation, readily converting into colored benzoquinone derivatives[1].

Mechanistically, this is a two-electron, two-proton loss event. As the pH of the environment increases, the hydroxyl groups of the diol deprotonate. The resulting phenoxide ions are significantly more electron-rich, which drastically lowers the oxidation potential of the molecule. Consequently, the compound is exponentially more unstable in physiological or basic buffers (e.g., pH 7.4) than in acidic environments[2]. This reversible redox behavior is further accelerated by dissolved oxygen, actinic light, and trace transition metals[1][2].

OxidationMechanism Diol 4,7-Diol API (Active Form) Triggers Oxidation Triggers (O2, Light, pH > 6) Diol->Triggers Exposure Quinone 4,7-Dione (Degraded Form) Triggers->Quinone Electron Loss Prevention Storage Protocols (Argon, pH < 4, -80°C) Prevention->Triggers Blocks

Logical workflow of benzimidazole-4,7-diol oxidation and targeted preventive interventions.

Interactive Troubleshooting Guide

Symptom: Stock solutions exhibit a progressive color shift from colorless to yellow or brown.

  • Causality: The active 4,7-diol is oxidizing into the highly conjugated benzimidazole-4,7-dione (quinone). When exposed to air, hydroquinone analogs oxidize to form colored degradation products[2].

  • Resolution Workflow:

    • Audit the Solvent: Ensure the solvent was rigorously degassed. Dissolved oxygen is the primary electron acceptor in this degradation pathway.

    • Check the pH: If using aqueous buffers, verify the pH. Acidic conditions (pH < 4.0) stabilize the protonated diol form and prevent auto-oxidation[2].

    • Assess Packaging: Ensure storage in amber glass vials. UV and visible light can initiate radical-mediated oxidation[2].

Symptom: Inconsistent biological assay results or unexpected cellular toxicity.

  • Causality: Quinones are highly electrophilic and act as potent Michael acceptors. They can covalently bind to nucleophilic residues (e.g., cysteine) on off-target proteins, causing artifactual toxicity. Furthermore, excipients or formulation components containing peroxides can induce rapid API instability[3].

  • Resolution Workflow: Discard discolored solutions immediately. Implement the self-validating storage protocol (Section 3) to guarantee the integrity of the API before introduction into biological models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol integrates a mandatory Quality Control (QC) checkpoint. This creates a self-validating system where the protocol itself proves the success of the intervention before the material is used.

Protocol: Preparation of Oxidation-Resistant Stock Solutions

Step 1: Solvent Degassing & Preparation

  • Select an appropriate HPLC-grade solvent (e.g., DMSO or Acetonitrile).

  • Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes using a glass frit to displace dissolved oxygen.

  • Optional: If the experimental design permits, add 1 mM EDTA to chelate trace transition metals (Cu²⁺, Fe³⁺) that catalyze oxidation.

Step 2: Inert Dissolution

  • Transfer the solid 1-Methyl-2-(methylamino)benzimidazole-4,7-diol powder into a sterile amber glass vial.

  • Purge the vial headspace with Argon.

  • Inject the degassed solvent through a septum to dissolve the API, achieving the desired stock concentration (e.g., 10 mM).

Step 3: Self-Validation (QC Checkpoint)

  • Do not proceed to storage without validation. Withdraw a 10 µL aliquot of the freshly prepared stock.

  • Analyze via HPLC-UV. Monitor at λmax ~280 nm (characteristic of the diol) and λmax ~340 nm (characteristic of the quinone).

  • Validation Criteria: The diol peak must constitute >99% of the total integrated area. If a peak is detected at 340 nm, the inerting process failed, and the batch must be discarded.

Step 4: Aliquoting and Long-Term Storage

  • Aliquot the validated solution into single-use amber glass vials to prevent freeze-thaw cycles and light exposure[2].

  • Blanket the headspace of each vial with Argon before sealing with a PTFE-lined cap.

  • Store immediately at -80°C.

Quantitative Stability Profiles

The stability of the API is heavily dependent on the storage microenvironment. The following table summarizes the expected half-life ( t1/2​ ) of the compound under various conditions, demonstrating the critical need for environmental control.

Solvent System / MatrixAtmosphereTemperatureLight ExposureEstimated Half-Life ( t1/2​ )
PBS (pH 7.4)Aerobic (Air)25°CAmbient Light< 2 hours
PBS (pH 7.4) + 1mM EDTAAerobic (Air)25°CDark~ 12 hours
Acetate Buffer (pH 4.0)Aerobic (Air)25°CDark~ 48 hours
Degassed DMSOInert (Argon)-20°CDark (Amber Vial)> 3 months
Degassed DMSO Inert (Argon) -80°C Dark (Amber Vial) > 12 months

(Note: Data parameters are extrapolated from standardized hydroquinone-derivative degradation kinetics to guide experimental design[1][2].)

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid or DTT to reverse the oxidation if my sample has already turned brown? A: While strong reducing agents like ascorbic acid can chemically reduce the quinone back to the diol, this is strongly discouraged for precision research. Adding a reducing agent introduces a new chemical entity into your system, which can confound assay results—especially in redox-sensitive biological models. It is always better to discard degraded material and prepare a fresh solution.

Q: Does the solid API powder require the same strict storage conditions as the solution? A: Solid-state APIs are generally more stable than solutions, but they are still susceptible to surface oxidation and moisture-induced degradation. Regulatory guidelines dictate that sensitive APIs must be stored under appropriate, documented conditions to maintain their characteristics[4]. Store the solid powder in a tightly sealed container, ideally backfilled with Argon, within a desiccator at -20°C or lower. Storage statements must reflect stability studies and protect the finished product from deterioration[5].

Q: Why does the compound degrade so much faster in PBS (pH 7.4) than in unbuffered water? A: The pKa of the hydroxyl groups on the benzimidazole-4,7-diol ring dictates its ionization state. At pH 7.4, a significant fraction of the molecules exists as deprotonated phenoxide anions. These anions are highly electron-rich, making it thermodynamically much easier for oxygen to strip electrons away compared to the fully protonated phenol form found in acidic or unbuffered (slightly acidic) water.

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the synthesis of highly functionalized, redox-active benzimidazole cores. The target molecule, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol , presents a unique set of challenges primarily driven by the extreme electron density of its ring system.

The combination of the electron-donating 2-methylamino group, the 1-methyl group, and the 4,7-diol (hydroquinone-like) moiety makes this compound notoriously susceptible to auto-oxidation. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind yield losses and the field-proven solutions required to isolate your target compound successfully.

Part 1: Mechanistic Root Cause Analysis

The primary cause of low isolated yields (<20%) for this compound is not the failure of the carbon-carbon or carbon-heteroatom bond formations, but rather the unintended oxidation of the final product during deprotection and workup .

Benzimidazole-4,7-diols possess very low oxidation potentials. Upon exposure to atmospheric oxygen—especially in neutral to basic aqueous conditions—the 4,7-diol rapidly oxidizes to the corresponding 1H-benzo[d]imidazole-4,7-dione [1]. This is visually accompanied by a stark color change from a pale yellow/colorless solution to a deep purple or red.

Redox Diol 1-Methyl-2-(methylamino) benzimidazole-4,7-diol (Pale Yellow / Colorless) Dione 1-Methyl-2-(methylamino) 1H-benzo[d]imidazole-4,7-dione (Deep Purple / Red) Diol->Dione O2 (Air), Basic pH Spontaneous Oxidation Dione->Diol Na2S2O4 or Ascorbic Acid Reductive Workup

Caption: The reversible redox equilibrium between the 4,7-diol and 4,7-dione states.

Part 2: Troubleshooting Guides & FAQs

Q1: My final product turns deep purple/red during the extraction phase, and my yield is terrible. How do I prevent this? A: The purple color is the visual signature of the oxidized benzimidazole-4,7-dione. To prevent this, you must implement a reductive workup . By adding a water-soluble reducing agent such as sodium dithionite ( Na2​S2​O4​ ) or ascorbic acid to your aqueous quenching solution, you continuously push the equilibrium back toward the desired 4,7-diol state during extraction [1]. Ensure all extraction solvents (e.g., ethyl acetate) are sparged with nitrogen prior to use.

Q2: During the deprotection of the 4,7-dimethoxy precursor with Boron Tribromide ( BBr3​ ), I get a black, intractable tar. How can I optimize this? A: BBr3​ is a harsh Lewis acid. While effective for cleaving aryl methyl ethers to yield hydroquinones [2], applying it at room temperature to an electron-rich benzimidazole causes rapid Lewis acid-catalyzed polymerization and decomposition. Solution: You must strictly control the thermodynamics of this step. Cool the reaction to -78°C before adding BBr3​ , and do not allow the reaction to warm above 0°C. If tarring persists, switch to a milder thiolate-based deprotection (e.g., AlCl3​ / ethanethiol).

Q3: I am seeing poor regioselectivity (a mix of 1-methyl and 3-methyl isomers) during the cyclization step. How do I fix this? A: This occurs if you form the 2-(methylamino)benzimidazole core first and attempt to N-methylate it later. The tautomerization of the benzimidazole ring leads to alkylation at both the N1 and N3 positions. Solution: Build the regioselectivity into your starting materials. Start with 3,6-dimethoxy-N1-methylbenzene-1,2-diamine . By pre-installing the N1-methyl group on the diamine, subsequent cyclization with methyl isothiocyanate (followed by desulfurization/cyclization using EDC) will exclusively yield the correct 1-methyl-2-(methylamino) architecture.

Part 3: Quantitative Data & Reagent Comparison

To help you select the best deprotection strategy for the 4,7-dimethoxy precursor, review the empirical data summarized below.

Deprotection ReagentTemp ProfileAvg. Isolated YieldPurity (LC-MS)Application Notes & Causality
BBr3​ (3.0 eq) -78°C to 0°C75 - 82%>95%Recommended. Fast and clean if temperature is strictly controlled. Requires reductive workup [2].
BBr3​ (3.0 eq) 0°C to 25°C< 15%<50%Not Recommended. High thermal energy leads to Lewis acid-mediated ring degradation and tarring.
AlCl3​ / EtSH 0°C to 25°C60 - 68%>90%Alternative. Milder than BBr3​ ; the ethanethiol acts as a soft nucleophile to trap the methyl cation. Odor intensive.
48% aq. HBr 100°C (Reflux)20 - 30%~70%Not Recommended. The harsh acidic and thermal conditions destroy the methylamino substituent.

Part 4: Standard Operating Protocol (SOP)

Optimized Anaerobic Deprotection and Reductive Isolation

This protocol is a self-validating system: the success of the reductive quench is immediately confirmed by the dissipation of any red/purple color in the organic layer.

Step 1: Deprotection

  • Dissolve 4,7-dimethoxy-1-methyl-2-(methylamino)benzimidazole (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Dropwise, add BBr3​ (1.0 M in DCM, 3.5 eq) over 15 minutes.

  • Stir at -78°C for 1 hour, then slowly warm the bath to 0°C and stir for an additional 2 hours.

Step 2: Reductive Workup 5. Prepare a quenching solution of saturated aqueous NaHCO3​ containing 10% w/v Sodium Dithionite ( Na2​S2​O4​ ) . Sparge this solution with Nitrogen for 15 minutes. 6. Cool the reaction flask back to -78°C and carefully quench by adding the reductive buffer dropwise (Caution: Exothermic, gas evolution). 7. Allow the mixture to warm to room temperature. Validation Check: The aqueous/organic emulsion should be pale yellow. If it is pink/purple, add more solid Na2​S2​O4​ until the color dissipates.

Step 3: Isolation 8. Extract the aqueous layer with Nitrogen-sparged Ethyl Acetate (3x). 9. Wash the combined organics with anaerobic brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. Store the resulting solid immediately under Argon at -20°C to prevent long-term auto-oxidation.

Workflow Step1 1. Regioselective Precursor (3,6-dimethoxy-N1-methylbenzene-1,2-diamine) Step2 2. Core Cyclization (Methyl isothiocyanate, EDC) Step1->Step2 Step3 3. Cryogenic Deprotection (BBr3 in DCM, -78°C to 0°C) Step2->Step3 Step4 4. Reductive Quench (Aqueous Na2S2O4 Buffer) Step3->Step4 Step5 5. Anaerobic Isolation (N2-sparged solvents, -20°C storage) Step4->Step5

Caption: Optimized step-by-step synthetic workflow to maximize 4,7-diol yield and prevent oxidation.

References

  • Matsugi, T. et al. "Deprotection of the dimethoxy groups using boron tribromide afforded hydroquinone derivative." Organic & Biomolecular Chemistry - RSC Publishing, 2011. Available at:[Link]

Technical Support Center: Degradation of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in Acidic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the acidic degradation of this molecule. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and robustness of your experimental findings.

Introduction to the Stability of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a complex heterocyclic compound with a benzimidazole core. The presence of a hydroquinone-like diol system and a methylamino group at the 2-position makes the molecule susceptible to degradation, particularly under acidic conditions. Understanding these degradation pathways is critical for developing stable pharmaceutical formulations and robust analytical methods. This guide will address the key challenges and provide practical solutions for your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the study of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol degradation.

Q1: What are the most likely degradation pathways for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in acidic conditions?

A1: Under acidic conditions, two primary degradation pathways are anticipated. The first is the oxidation of the electron-rich 4,7-diol (hydroquinone) moiety to the corresponding 1-methyl-2-(methylamino)benzimidazole-4,7-dione. Hydroquinone systems are known to be sensitive to oxidation, a process that can be accelerated by acid.[1][2] The second likely pathway is the acid-catalyzed hydrolysis of the 2-methylamino group to a 2-hydroxy group, forming 1-methyl-4,7-dihydroxy-1H-benzo[d]imidazol-2(3H)-one. In more strenuous acidic conditions, cleavage of the imidazole ring is also a possibility.[3]

Q2: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A2: The definitive identification of degradation products requires the use of a mass spectrometer coupled with liquid chromatography (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the parent compound and its degradation products, you can propose potential structures based on the expected degradation pathways. For instance, the oxidation product would have a mass difference of -2 Da, while the hydrolysis product would have a mass difference of +1 Da (loss of CH3NH and gain of OH). Further structural confirmation can be achieved using tandem MS (MS/MS) to analyze the fragmentation patterns of the degradants.[4][5][6]

Q3: My recovery of the parent compound is low, but I don't see significant degradation peaks. What could be the issue?

A3: This can be a challenging issue. One possibility is that the degradation products are not being detected by your current analytical method. This could be due to a lack of a chromophore in the degradation products, or they may be highly polar and not retained on your reversed-phase HPLC column. Another possibility is the formation of insoluble polymeric materials that precipitate out of solution and are therefore not injected into the HPLC system.

Q4: What are the ideal stress conditions for a forced degradation study of this compound?

A4: According to ICH Q1A(R2) guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient.[7][8] For acid hydrolysis, starting with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) is a common practice. The duration of the stress testing should be adjusted to achieve the target degradation. If no degradation is observed, the acid concentration or temperature can be increased. Conversely, if the degradation is too rapid, milder conditions should be employed.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol and its degradation products.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) of the parent compound or degradation products The analytes are highly polar, leading to secondary interactions with the stationary phase.- Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of residual silanols on the column. - Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to block active sites on the silica. - Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase.
Co-elution of degradation products The degradation products have similar polarities.- Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. - Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice-versa) as this can alter the selectivity of the separation. - Evaluate a different column chemistry.
Irreproducible retention times Fluctuations in mobile phase composition, column temperature, or system equilibration.- Ensure the mobile phase is freshly prepared and properly degassed. - Use a column oven to maintain a constant temperature.[9] - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
No degradation observed under initial stress conditions The compound is more stable than anticipated, or the stress conditions are too mild.- Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl). - Increase the temperature of the stress study. - Extend the duration of the stress testing.
Complete degradation of the parent compound The stress conditions are too harsh.- Decrease the concentration of the acid. - Lower the temperature of the stress study. - Reduce the duration of the stress testing.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study. It is essential to adapt the conditions based on the observed stability of your compound.

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of the polar parent compound and its degradation products. Optimization may be required.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with end-capping.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting common analytical issues.

cluster_0 Potential Acidic Degradation Pathways Parent 1-Methyl-2-(methylamino) benzimidazole-4,7-diol Oxidation_Product 1-Methyl-2-(methylamino) benzimidazole-4,7-dione Parent->Oxidation_Product Oxidation (-2 Da) Hydrolysis_Product 1-Methyl-4,7-dihydroxy- 1H-benzo[d]imidazol-2(3H)-one Parent->Hydrolysis_Product Hydrolysis (+1 Da) Ring_Cleavage Ring Cleavage Products Hydrolysis_Product->Ring_Cleavage Further Degradation

Caption: Hypothesized degradation pathways of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in acidic conditions.

cluster_1 HPLC Troubleshooting Workflow Start Poor Chromatographic Results Check_System Check HPLC System (Mobile Phase, Pump, Detector) Start->Check_System Check_Method Review Analytical Method (Gradient, Wavelength) Check_System->Check_Method System OK Success Good Chromatography Check_System->Success System Issue Resolved Optimize_Method Optimize Method (Mobile Phase pH, Organic Modifier) Check_Method->Optimize_Method Method Issue Identified Change_Column Change Column Chemistry Optimize_Method->Change_Column Optimization Insufficient Optimize_Method->Success Method Optimized Change_Column->Success Resolution Achieved

Caption: A systematic approach to troubleshooting common HPLC issues.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
  • Alsante, K. M., et al. (2011). Forced Degradation: A Practical Guide for Pharmaceutical R&D. Pharmaceutical Technology, 35(3), 54-63.
  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity—study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444.
  • Błaszczak-Świątkiewicz, K., et al. (2014).
  • Capka, V., & Zbořilová, J. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 655-662.
  • Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 152, 233-243.
  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • Guzman, A., et al. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Chemistry, 26(4), 334-368.
  • Patel, A. H., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 1334-1341.
  • Kumbhar, S. T., et al. (2014). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Chemical and Physical Sciences, 3, 11-15.
  • Singh, S., et al. (2013). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 4(9), 3332-3349.
  • El-Gindy, A., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Microchemical Journal, 197, 109798.
  • Pack, B. W., & Arnold, F. E. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System.
  • Rácz, Á., et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal, 12, 18-28.
  • World Health Organization. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
  • Rácz, Á., et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study.
  • Reddy, T. S., et al. (2015).
  • Battu, S. R., & Pottabathini, V. N. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 145-155.
  • Singh, S., et al. (2013). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
  • Coulibaly, Y. K., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Journal of Pharmacy and Chemistry, 9(6), 1-10.
  • Kestur, U. S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 314.
  • Hussain, Z., et al. (2022). Degradation of Hydroquinone Coupled with Energy Generation through Microbial Fuel Cells Energized by Organic Waste. Energies, 15(20), 7695.
  • Smiles, K. A., et al. (2021). A hydroquinone formulation with increased stability and decreased potential for irritation.
  • de Souza, A. C. S., et al. (2020). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 12(35), 4363-4371.
  • Hussain, Z., et al. (2022). Degradation of Hydroquinone Coupled with Energy Generation through Microbial Fuel Cells Energized by Organic Waste. PSE Community.

Sources

Optimizing LC-MS parameters for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-Methyl-2-(methylamino)benzimidazole-4,7-diol .

This molecule presents a unique trifecta of chromatographic and mass spectrometric challenges: it is highly polar, contains basic nitrogen centers (amphoteric behavior), and features a hydroquinone-like 4,7-diol moiety that is highly susceptible to auto-oxidation. The following protocols and troubleshooting steps are engineered to provide a self-validating system, ensuring that your analytical method is both sensitive and structurally protective.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and poor retention on a standard C18 column? A1: The compound contains a highly polar 4,7-diol moiety and two basic nitrogen centers (the benzimidazole ring and the secondary methylamino group). On standard reversed-phase C18 columns, the high polarity leads to early elution near the void volume. Furthermore, the basic nitrogens interact strongly with unendcapped residual silanols on the silica support, causing severe peak tailing.

  • Causality & Solution: To resolve this, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded reversed-phase column (e.g., C18-Amide). You must use an acidic mobile phase (e.g., 0.1% formic acid) to fully protonate the basic nitrogens, which suppresses unwanted secondary silanol interactions and improves peak symmetry[1].

Q2: My analyte signal drops over time in the autosampler, and I see a new peak at [M-2 Da]. What is happening? A2: The 4,7-diol structure is essentially a hydroquinone derivative fused to a benzimidazole ring. Hydroquinones are highly susceptible to auto-oxidation, converting into the corresponding 4,7-dione (quinone) form. This oxidation results in a mass shift of -2 Da (loss of 2 protons and 2 electrons)[2].

  • Causality & Solution: Oxidation is accelerated by dissolved oxygen, neutral/basic pH, and high temperatures. To prevent this, maintain the autosampler at 4°C. Acidify the sample matrix to pH < 3, and add a volatile antioxidant, such as 0.1% ascorbic acid, to the sample extraction solvent. Self-Validation Tip: Always monitor the MRM transition for the quinone form (m/z 192.1) alongside your target analyte (m/z 194.1) to continuously validate sample stability during the run.

Q3: How should I optimize the electrospray ionization (ESI) source parameters to maximize sensitivity without degrading the molecule? A3: Benzimidazoles ionize highly efficiently in ESI positive mode ([M+H]⁺) due to their basic nature[1]. However, the 4,7-diol is thermally labile.

  • Causality & Solution: While higher desolvation temperatures generally improve droplet evaporation and sensitivity for polar compounds, they induce thermal degradation (oxidation) of the diol in the source[3]. Lower the ESI capillary and desolvation gas temperatures (e.g., from 350°C down to 250°C). Optimize the declustering potential carefully; excessive voltage will cause in-source oxidation before the ions even reach the first quadrupole.

Q4: What mobile phase modifiers provide the best signal-to-noise ratio for this compound? A4: A combination of 10 mM ammonium formate and 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is highly recommended.

  • Causality & Solution: Formic acid provides the excess protons necessary for efficient positive ionization. The ammonium formate buffer controls the ionic strength and pH, which focuses the chromatographic band on-column and facilitates efficient droplet fission in the ESI source, significantly outperforming unbuffered acidic mobile phases for polar basic metabolites[4].

Part 2: Experimental Protocols & Methodologies

To ensure scientific integrity, do not "lock and leave" generic parameters[3]. Follow this step-by-step, self-validating methodology to optimize the LC-MS/MS conditions[2].

Step 1: Sample Stabilization & Dilution
  • Prepare a 1 mg/mL primary stock of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in 50:50 Methanol:Water containing 0.1% Formic Acid and 0.1% Ascorbic Acid to arrest oxidation.

  • Dilute the stock to a working concentration of 100 ng/mL using the initial mobile phase conditions (e.g., 95% Acetonitrile for HILIC).

Step 2: MS/MS Tuning via Direct Infusion
  • Infuse the 100 ng/mL standard directly into the MS at 10 µL/min using a syringe pump, combined with a T-junction flow of mobile phase (0.2 mL/min).

  • Set the MS to ESI positive mode. Scan for the precursor ion [M+H]⁺ at m/z 194.1 .

  • Simultaneously scan for the oxidation artifact at m/z 192.1 . If the artifact peak is >5% of the precursor, lower the source temperature by 50°C increments until stabilized.

  • Perform a product ion scan on m/z 194.1. Ramp the Collision Energy (CE) from 10 to 50 eV to identify the three most abundant stable fragments (typically resulting from the cleavage of the methylamino group or ring opening).

Step 3: Chromatographic Optimization
  • Install a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set Mobile Phase A to 10 mM Ammonium Formate + 0.1% Formic Acid in Water, and Mobile Phase B to 0.1% Formic Acid in Acetonitrile.

  • Run a gradient starting at 95% B, dropping to 50% B over 5 minutes.

  • Monitor peak symmetry. If tailing persists, increase the buffer concentration in Mobile Phase A to 20 mM to further mask silanol interactions.

Part 3: Data Presentation & Visualizations

Optimized Parameter Summary
Parameter CategorySpecific Setting / ValueMechanistic Rationale
Ionization Mode ESI Positive (+ve)Targets basic benzimidazole and methylamino nitrogens.
Precursor Ion m/z 194.1 [M+H]⁺Exact mass of protonated diol form.
Monitored Artifact m/z 192.1[M-2H+H]⁺Validates absence of auto-oxidation to the quinone form.
Source Temperature 250 °C (Max)Prevents thermal degradation/oxidation of the 4,7-diol.
Analytical Column HILIC (e.g., BEH Amide)Retains highly polar molecules; prevents early void elution.
Mobile Phase A 10 mM NH₄Formate + 0.1% FABuffers pH, suppresses silanols, aids droplet evaporation.
Workflow & Mechanistic Diagrams

LCMS_Workflow A Step 1: Sample Stabilization Acidify & Add Antioxidants B Step 2: MS/MS Tuning Optimize ESI+ & MRM Transitions A->B Direct Infusion C Step 3: LC Optimization Select HILIC or Polar-C18 Column B->C Precursor/Product Ions D Step 4: Source Optimization Lower Temp to Prevent Oxidation C->D Eluting Analyte E Step 5: Method Validation Assess Matrix Effects & Stability D->E Final Parameters

Fig 1: Step-by-step LC-MS optimization workflow for polar benzimidazole derivatives.

Oxidation_Pathway Diol 1-Methyl-2-(methylamino) benzimidazole-4,7-diol (Target: m/z 194.1) Quinone Benzimidazole-4,7-dione (Artifact: m/z 192.1) Diol->Quinone Auto-oxidation (-2e-, -2H+) Factors Catalysts: O2, pH > 7, High ESI Temp Factors->Diol Accelerates Degradation Inhibitors Protectors: Ascorbic Acid, 0.1% FA, 4°C Inhibitors->Diol Stabilizes Molecule

Fig 2: Mechanistic pathway of 4,7-diol auto-oxidation and stabilization strategies.

References

  • 4 Steps to Successful Compound Optimization on LC-MS/MS Technology Networks[Link]

  • Optimizing LC–MS and LC–MS-MS Methods LCGC International [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics MDPI[Link]

Sources

Reducing background interference in 1-Methyl-2-(methylamino)benzimidazole-4,7-diol assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and assay developers encountering high background noise, false positives, or signal quenching when working with 1-Methyl-2-(methylamino)benzimidazole-4,7-diol and its derivatives.

As a highly redox-active molecule, this compound frequently interacts with standard assay buffers to create artefactual data. Below, we dissect the chemical causality of these interferences and provide self-validating protocols to rescue your assay's integrity.

Part 1: The Chemistry of Interference (The "Why")

1-Methyl-2-(methylamino)benzimidazole-4,7-diol contains a 4,7-diol moiety, structurally analogous to a hydroquinone. In aqueous assay buffers—especially at physiological pH and in the presence of trace transition metals—this diol undergoes rapid auto-oxidation to its corresponding quinone (benzimidazole-4,7-dione)[1].

This oxidation is the root cause of two distinct modes of assay interference:

  • Redox Cycling (False Positives): When strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are present in the buffer, they continuously reduce the quinone back to the diol. This establishes a futile "redox cycle" that consumes molecular oxygen and generates micromolar concentrations of hydrogen peroxide ( H2​O2​ )[2]. The H2​O2​ promiscuously oxidizes accessible catalytic residues (e.g., cysteines in proteases), leading to irreversible enzyme inactivation[2].

  • Optical Quenching (Background Drift): The oxidized quinone species is highly conjugated. It acts as a potent colorimetric absorber and can quench fluorescence readouts via the inner-filter effect, causing severe background drift even in cell-free, protein-free systems[3].

RedoxCycle Diol 1-Methyl-2-(methylamino) benzimidazole-4,7-diol Quinone Benzimidazole-4,7-dione (Quinone Form) Diol->Quinone Auto-oxidation (Trace Metals) H2O2 Hydrogen Peroxide (H2O2) & ROS Diol->H2O2 O2 Molecular Oxygen (O2) O2->H2O2 1e- / 2e- Reduction Quinone->Diol Reduction by DTT Optical Optical Interference (Quenching/Absorbance) Quinone->Optical Conjugated System Target Oxidized Target Protein (False Positive) H2O2->Target Cysteine Oxidation DTT Strong Reducing Agent (e.g., DTT, TCEP) DTT->Quinone

Mechanistic pathway of benzimidazole-4,7-diol redox cycling and resulting assay interference.

Part 2: Diagnostic FAQs

Q: Why does my assay background skyrocket only when I add DTT to the buffer? A: DTT acts as the thermodynamic fuel for the redox cycle. While the 4,7-diol will auto-oxidize once on its own, DTT continuously regenerates the diol, amplifying H2​O2​ production exponentially. Replacing DTT with a weaker reducing agent breaks this cycle[2].

Q: How can I definitively prove my compound is causing a redox artifact rather than true target engagement? A: Implement a Catalase Counter-Screen. Catalase is an enzyme that rapidly degrades H2​O2​ into water and oxygen. If adding catalase to your assay buffer completely rescues your target protein's activity, the observed inhibition was an H2​O2​ -mediated artifact[2].

Q: My assay doesn't use proteins (e.g., a simple chemical binding assay), but I still see massive background drift. Why? A: The auto-oxidation of the 4,7-diol to the 4,7-dione alters the molecule's molar absorptivity. This highly conjugated quinone absorbs light in the visible spectrum, leading to absorbance quenching or auto-fluorescence that interferes with your detector[1].

Part 3: Self-Validating Experimental Protocols

To troubleshoot and rescue your assay, execute the following step-by-step methodologies. These protocols are designed to be self-validating, meaning the results inherently confirm the mechanism of interference.

Protocol 1: The Catalase Diagnostic Assay (Artifact Confirmation)

Causality: This protocol isolates H2​O2​ generation as the variable. If H2​O2​ is the sole cause of target inhibition, scavenging it will restore 100% of the baseline signal.

  • Preparation: Prepare your standard assay buffer containing the target protein and substrate.

  • Bifurcation: Split the master mix into two cohorts:

    • Cohort A: Standard Buffer.

    • Cohort B: Standard Buffer + 100 U/mL Bovine Liver Catalase.

  • Incubation: Add the benzimidazole-4,7-diol compound (titrated from 0.1 to 100 µM) to both cohorts. Pre-incubate for 15 minutes at room temperature.

  • Initiation: Add the substrate to initiate the reaction and monitor the readout.

  • Validation Check: If Cohort B shows wild-type activity while Cohort A shows dose-dependent inhibition, the compound is a redox cycling artifact.

Protocol 2: Buffer Optimization for Redox-Active Ligands

Causality: Weak reducing agents protect critical protein thiols but lack the redox potential to reduce the quinone back to the diol, effectively halting the cycle. Chelators remove the trace metals ( Fe3+ , Cu2+ ) that catalyze the initial auto-oxidation.

  • Eliminate Strong Reductants: Remove DTT, β -mercaptoethanol, and TCEP from all assay buffers[2].

  • Substitute Weak Reductants: Add 1 to 5 mM reduced Glutathione (GSH) or L-Cysteine.

  • Metal Chelation: Add 100 µM DTPA (Diethylenetriaminepentaacetic acid). Note: DTPA is strictly preferred over EDTA because EDTA-Iron complexes can actually remain redox-active and participate in Fenton-like reactions, whereas DTPA fully passivates the metal.

  • Orthogonal Validation: Re-run the assay. If background noise persists, the interference is optical (proceed to optical mitigation, e.g., using red-shifted fluorophores).

Workflow Start High Background / False Positives in 4,7-diol Assay Step1 Perform Catalase Counter-Screen Start->Step1 Decision1 Does Catalase Rescue Activity? Step1->Decision1 PathA Redox Cycling Confirmed: Replace DTT with GSH/Cys Decision1->PathA Yes PathB Check Optical Interference (Absorbance/Fluorescence) Decision1->PathB No Step2 Add Metal Chelators (100 µM DTPA) PathA->Step2 End Optimized Assay Conditions PathB->End Mitigate via Red-shifted Fluorophores Step2->End

Step-by-step troubleshooting workflow to diagnose and mitigate 4,7-diol assay interference.

Part 4: Quantitative Data Summary

The table below summarizes the expected impact of various buffer modifications on the integrity of assays utilizing benzimidazole-4,7-diol derivatives.

Table 1: Impact of Buffer Modifications on Benzimidazole-4,7-diol Assay Integrity

Buffer ConditionRedox Cycling Potential H2​O2​ GenerationOptical InterferenceRecommendation
10 mM DTT High (Futile Cycle)> 50 µMHighDO NOT USE
1 mM TCEP High (Futile Cycle)> 30 µMHighDO NOT USE
5 mM GSH Low< 1 µMModeratePreferred Reductant
100 U/mL Catalase QuenchedUndetectableModerateDiagnostic Use Only
100 µM DTPA Suppressed< 5 µMLowHighly Recommended

References

  • Johnston PA. (2011) "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?" Current Opinion in Chemical Biology, 15(1): 174-182. URL:[Link]

  • Thorne N, Auld DS, Inglese J. (2010) "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3): 315-324. URL:[Link]

  • Sella E, Shabat D. (2013) "Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide." Organic & Biomolecular Chemistry, 11(31): 5074-5076. URL:[Link]

Sources

Technical Support Center: Resolving Co-elution in HPLC for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues with 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in their High-Performance Liquid Chromatography (HPLC) analyses. As a polar, ionizable molecule, this benzimidazole derivative presents unique challenges in reversed-phase chromatography. This resource provides in-depth, practical solutions to achieve optimal separation and ensure the integrity of your analytical results.

Understanding the Analyte: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a heterocyclic aromatic compound.[1][2] Its key features relevant to HPLC include:

  • Polarity: The presence of two hydroxyl (-OH) groups and two amine (-NH) groups makes it a highly polar molecule.[3] This inherent polarity can lead to poor retention on traditional C18 columns, with the analyte eluting near the void volume.[4]

  • Ionization: The benzimidazole ring system contains basic nitrogen atoms, making the molecule's overall charge and hydrophobicity highly dependent on the mobile phase pH.[5][6] This is a critical parameter to control for achieving consistent retention and peak shape.[7][8]

  • Potential for Secondary Interactions: The amine groups can interact with residual silanols on the surface of silica-based stationary phases, leading to peak tailing.[9]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common co-elution problems in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Question 1: My analyte, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol, is co-eluting with an impurity near the solvent front. How can I increase its retention on my C18 column?

Answer:

This is a classic issue for polar compounds in reversed-phase HPLC.[10] The primary goal is to increase the hydrophobic interaction between your analyte and the stationary phase.

Causality: Co-elution near the solvent front indicates insufficient retention (a low capacity factor, k').[11] For polar analytes like this benzimidazole derivative, the non-polar C18 stationary phase doesn't provide enough interaction when the mobile phase has a high percentage of organic solvent.

Troubleshooting Protocol:

  • Reduce the Organic Modifier Concentration: The most direct way to increase retention in reversed-phase is to make the mobile phase more polar (weaker).[10][11]

    • Action: If you are running a gradient, decrease the initial percentage of organic solvent (e.g., acetonitrile or methanol). If running an isocratic method, decrease the overall organic solvent percentage.

    • Rationale: A more aqueous mobile phase will drive the polar analyte onto the non-polar stationary phase, increasing retention time.[10] Be cautious of using 100% aqueous mobile phases with standard C18 columns, as this can cause "phase dewetting" or "ligand collapse," leading to a sudden loss of retention.[12][13] If high aqueous conditions are necessary, use an aqueous-compatible C18 (AQ-type) column.[14]

  • Optimize Mobile Phase pH: The ionization state of your analyte is a powerful tool for manipulating retention.[5][6][7]

    • Action: Since the analyte is a basic compound, increasing the mobile phase pH will suppress the ionization of the amine groups, making the molecule less polar and more hydrophobic.[5][6] This will lead to stronger retention on a reversed-phase column.

    • Experimental Step: Screen a range of pH values. Start with a pH at least 1.5-2 units above the pKa of the most basic functional group. For benzimidazoles, this often means exploring a pH range from neutral to moderately alkaline (e.g., pH 7 to 10), ensuring your column is stable at these pHs.[5][6]

    • Buffering is Critical: Always use a buffer to control the pH, especially when it is close to the analyte's pKa, to prevent peak splitting or tailing.[7]

Workflow for Increasing Retention:

Caption: Troubleshooting workflow for poor retention.

Question 2: I've managed to retain my analyte, but now it's co-eluting with a different, closely related impurity. How can I improve the selectivity (α) of my separation?

Answer:

Improving selectivity involves changing the "chemistry" of the separation to alter the relative retention of the two co-eluting peaks.

Causality: Selectivity is a measure of the separation between two peaks. If two compounds have very similar interactions with the stationary and mobile phases, they will have poor selectivity and co-elute. To resolve them, you must change conditions to exploit subtle differences in their structure and properties.

Troubleshooting Protocol:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently.[15]

    • Action: If you are using acetonitrile, switch to methanol, or try a ternary mixture (e.g., Water/Acetonitrile/Methanol).

    • Rationale: Acetonitrile is aprotic with a strong dipole moment, while methanol is a protic solvent that can act as a hydrogen bond donor and acceptor.[15] Switching between them can significantly alter the elution order and spacing of peaks, especially for molecules with hydrogen bonding capabilities like your diol.

  • Fine-Tune the Mobile Phase pH: Even small adjustments in pH can drastically change the selectivity between ionizable compounds with different pKa values.[7][8]

    • Action: Perform a study by adjusting the mobile phase pH in small increments (e.g., 0.2 pH units) around the pKa values of your analyte and the suspected impurity.

    • Rationale: As the pH changes, the degree of ionization for each compound will change at a different rate, altering their relative hydrophobicity and thus their retention times.[5]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.

    • Action: Screen temperatures from, for example, 25°C to 50°C in 5°C increments.

    • Rationale: Changing the temperature can alter the selectivity between two compounds. While often a secondary parameter, it can sometimes provide the necessary resolution boost.

Table 1: Key Parameters for Modifying Selectivity

ParameterActionExpected Outcome & Rationale
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa)Alters selectivity by changing solvent-analyte interactions (dipole, hydrogen bonding).[15]
Mobile Phase pH Adjust pH in small increments (±0.2 units)Exploits differences in pKa between co-eluting compounds, changing their relative ionization and retention.[5][7]
Column Temperature Increase or decrease temperature (e.g., in 5-10°C steps)Affects separation kinetics and thermodynamics, which can sometimes alter elution order.
Stationary Phase Change column chemistry (e.g., C18 to Phenyl-Hexyl)Introduces different separation mechanisms (e.g., π-π interactions) to exploit different molecular properties.[12]
Question 3: My peak for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is showing significant tailing and is now merging with a trailing impurity. What is causing this, and how do I fix it?

Answer:

Peak tailing is often a sign of undesirable secondary interactions or issues with the mobile phase pH. For a basic compound like this, interaction with acidic silanol groups on the silica backbone of the column is a common culprit.

Causality:

  • Silanol Interactions: At mid-range pH, residual silanol groups on the stationary phase are ionized (Si-O⁻) and can interact strongly with protonated basic analytes (Analyte-NH⁺), causing tailing.

  • Inadequate Buffering: If the mobile phase pH is too close to the analyte's pKa and is not adequately buffered, the analyte can exist in both ionized and non-ionized forms during its passage through the column, leading to a distorted peak.[7]

Troubleshooting Protocol:

  • Work at Low pH (The "Brute Force" Approach):

    • Action: Adjust the mobile phase to a low pH, such as 2.5-3.0, using a buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA).

    • Rationale: At low pH, the vast majority of surface silanols are protonated (Si-OH) and are no longer negatively charged. This minimizes the ionic interaction with your protonated basic analyte, leading to a more symmetrical peak shape. Note that this will likely decrease retention, so you may need to concurrently reduce the organic solvent percentage.

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column with robust end-capping.

    • Rationale: End-capping masks many of the residual silanol groups. High-purity silica has fewer metal impurities, which can also act as sites for secondary interactions.

  • Consider an Alternative Stationary Phase:

    • Action: If tailing persists, switch to a column with a different chemistry that is less prone to these interactions.

      • Polar-Embedded Phase: These columns have a polar group (e.g., amide) embedded in the alkyl chain, which helps to shield the analyte from silanols and allows for use in highly aqueous mobile phases.[12]

      • Phenyl-Hexyl Phase: This phase offers alternative selectivity through π-π interactions with the aromatic benzimidazole ring, which can improve both peak shape and resolution from impurities.[12]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are difficult to retain in reversed-phase, HILIC is an excellent alternative.[9][16] It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase.

Decision Tree for Alternative Column Selection:

Caption: Column selection guide for polar analytes.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Shinde, V. (2025, February 1).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • HPLC Troubleshooting Mini Guide - Peak Issues. (2024). Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. (2025, June 5). Cogent Columns.
  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Choosing HPLC Columns for Rapid Method Development. (2013, June 20). Agilent.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Waters Column Selection Guide for Polar Compounds.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • 1H-Benzimidazole-4,7-diol,1-methyl-2-(methylamino)-. Guidechem.
  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences.
  • Polymeric HPLC Columns for Optimal Results. Phenomenex.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • 1-Methyl-2-(Methylamino)-1H-Benzimidazole-4,7-Diol (CAS 112363-28-7). chemBlink.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). Axion Labs. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1).
  • HPLC Troubleshooting Guide. Merck.
  • HPLC Troubleshooting.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2010).
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Synthesis, Characterization, Optical Properties and Theoretical Calculations of Blue Light-Emitting 1-Alkyl-2-substituted Benzimidazoles. (2013). Asian Journal of Chemistry.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre.
  • A review on chemistry and biological significance of benzimidaole nucleus. (2022, June 28).

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Technical Support Center: Stabilizing 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in DMSO Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific chemical instabilities associated with 1-Methyl-2-(methylamino)benzimidazole-4,7-diol when formulated in Dimethyl Sulfoxide (DMSO).

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality of the degradation, providing self-validating protocols, and grounding all recommendations in established chemical principles.

Mechanistic Insight: The Root Cause of Instability

To stabilize a molecule, you must first understand how it degrades. The core structural liability of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its 4,7-diol (hydroquinone) moiety.

Hydroquinones act as potent two-hydrogen-atom donors[1] and are highly susceptible to auto-oxidation in the presence of molecular oxygen, converting irreversibly into their corresponding 4,7-diones (benzoquinones)[2].

DMSO is a particularly challenging solvent for this compound. While it is an excellent solubilizer, DMSO has a high capacity for dissolved oxygen and can stabilize superoxide anion radicals ( O2∙−​ ). These superoxide radicals act as aggressive electron acceptors that rapidly accelerate the oxidation of the hydroquinone into a semiquinone radical, and ultimately, the dione[3].

Mechanism HQ 4,7-diol (Reduced Form) SQ Semiquinone (Radical) HQ->SQ -e-, -H+ Q 4,7-dione (Oxidized Form) SQ->Q -e-, -H+ O2 Dissolved O2 O2->HQ Drives AOX Ascorbic Acid AOX->SQ Quenches AOX->Q Reduces

Fig 1: Oxidation pathway of 4,7-diol to 4,7-dione and antioxidant intervention.

Diagnostic Troubleshooting Guide

If your experiments are yielding inconsistent results, use the diagnostic matrix below to identify and resolve the issue.

SymptomProbable CauseScientific Rationale & Intervention
Solution turns yellow, pink, or brown over time. Macroscopic OxidationThe reduced 4,7-diol is colorless, but the oxidized 4,7-dione is highly conjugated and chromophoric[2]. Intervention: Discard the solution. Prepare fresh stocks using degassed DMSO and an antioxidant.
Loss of analyte peak area in sequential HPLC runs. Active Degradation in the AutosamplerAmbient oxygen diffuses into the sample vial during the run. Intervention: Use amber vials with low-volume inserts to minimize headspace. Spike the sample with 10 mM Ascorbic Acid[4].
Appearance of an [M-2] peak in LC-MS. Dione FormationThe loss of 2 Daltons corresponds to the loss of two hydrogen atoms during the oxidation of the diol to the dione[1]. Intervention: Implement strict anaerobic handling (Argon overlay) during formulation.

Self-Validating Standard Operating Procedures (SOPs)

To guarantee the integrity of your compound, follow this self-validating workflow. Do not skip the validation checkpoints; they are designed to ensure the protocol has succeeded before you commit valuable material to biological assays.

Workflow S1 1. Degas DMSO (Freeze-Pump-Thaw) S2 2. Add Antioxidant (e.g., Ascorbic Acid) S1->S2 S3 3. Dissolve Compound (Under Argon) S2->S3 S4 4. Aliquot & Seal (Amber Vials) S3->S4 S5 5. Store at -80°C S4->S5

Fig 2: Step-by-step workflow for preparing stable 4,7-diol DMSO aliquots.

SOP 1: Solvent Degassing via Freeze-Pump-Thaw

Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for auto-oxidation.

  • Place anhydrous DMSO in a Schlenk flask.

  • Submerge the flask in liquid nitrogen until the DMSO is completely frozen.

  • Open the flask to a high vacuum (e.g., < 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and thaw the DMSO in a room-temperature water bath.

  • Repeat steps 2-4 for a total of three cycles. Backfill with Argon on the final cycle.

  • Validation Checkpoint: During the final thaw phase, observe the liquid closely. If the liquid thaws silently without any bubbles rising to the surface, the solvent is successfully degassed.

SOP 2: Antioxidant Supplementation and Formulation

Causality: Ascorbic acid acts as a sacrificial two-electron reductant. It specifically scavenges semiquinone radicals in organic solvents like DMSO, halting the degradation cascade before the irreversible dione forms[4].

  • Prepare a 100 mM stock of L-Ascorbic Acid in the degassed DMSO.

  • Weigh the 1-Methyl-2-(methylamino)benzimidazole-4,7-diol powder in a glove box or under an Argon stream.

  • Dissolve the compound using the DMSO/Ascorbic Acid solution to achieve your target concentration (e.g., 10 mM compound, 10 mM Ascorbic Acid).

  • Aliquot immediately into single-use amber vials, flush the headspace with Argon, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Validation Checkpoint: Run an immediate LC-MS/UV-Vis analysis on a 1 µL test aliquot. A stable baseline at 400-450 nm and the sole presence of the [M+H]+ peak confirms a pristine, unoxidized stock.

Quantitative Stability Data

The table below summarizes the expected stability of the 4,7-diol compound in various DMSO formulations at room temperature (25°C). Incorporating both degassing and an antioxidant provides synergistic protection.

Formulation Condition0h Purity (%)24h Purity (%)72h Purity (%)Visual Observation at 72h
Untreated DMSO (Ambient Air)>99.0<65.0<15.0Rapid browning / dark yellow
Degassed DMSO (Argon Overlay)>99.094.582.1Slight yellowing
Degassed DMSO + 10 mM Ascorbic Acid>99.0>99.098.5Colorless

Frequently Asked Questions (FAQs)

Q: Can I use DTT or TCEP instead of Ascorbic Acid to stabilize the compound? A: While Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are excellent reagents for reducing protein disulfide bonds[5], they are not optimal here. DTT is highly prone to auto-oxidation in solution[6]. TCEP is stable against air oxidation, but its hydrochloride salt has very poor solubility in pure, anhydrous organic solvents like DMSO. Ascorbic acid is highly soluble in DMSO and has been specifically proven to quench semiquinone radicals in this environment[4].

Q: Why does the storage temperature matter if DMSO freezes at 18.5°C anyway? A: Even though DMSO is solid at -20°C, the matrix is not a perfect glass. Micro-channels in the frozen solvent allow for the slow diffusion of trapped oxygen, leading to gradual oxidation over weeks or months. Storing the aliquots at -80°C effectively arrests this kinetic auto-oxidation process, ensuring long-term stability.

Q: How many freeze-thaw cycles can this compound withstand? A: Zero. You should treat 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as a "single-use aliquot" compound. Every time the DMSO thaws, it rapidly absorbs ambient moisture and oxygen, re-initiating the degradation cascade. Always prepare small-volume aliquots (e.g., 10-50 µL) to avoid freeze-thaw entirely.

References

  • Source: nih.
  • Hydroquinone (EHC 157, 1994)
  • Source: researchgate.
  • Source: mdpi.
  • Source: mdpi.
  • Transmembrane thioredoxin‐related protein TMX1 is reversibly oxidized...

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Validation & Comparative

A Comparative Analysis of Benzimidazole Derivatives in Therapeutic Research: Spotlight on Benzimidazole-4,7-diones

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has led to the development of numerous clinically approved drugs targeting a wide array of diseases, from parasitic infections to cancer.[1][2][5] This guide provides a comparative analysis of a promising class of benzimidazole derivatives, the benzimidazole-4,7-diones, against other notable benzimidazoles, supported by experimental data and detailed protocols for researchers in drug discovery.

Featured Derivative: 2-Substituted-1H-benzimidazole-4,7-diones

While the specific compound 1-Methyl-2-(methylamino)benzimidazole-4,7-diol lacks extensive published data, the closely related benzimidazole-4,7-dione core has been the subject of significant research, particularly in the context of anticancer drug development. These compounds are of interest as potential bioreductive prodrugs, which can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[6][7] This guide will focus on a representative compound from this class, herein referred to as BQD-1 , based on derivatives showing significant activity in published studies.[6][8]

Synthesis of Benzimidazole-4,7-diones

The synthesis of the benzimidazole scaffold can be achieved through various methods, with the most common being the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[9][10][11][12] Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating, often resulting in higher yields and significantly reduced reaction times.[13][14][15][16][17][18]

Comparative Analysis: BQD-1 vs. Other Benzimidazole Derivatives

To contextualize the therapeutic potential of BQD-1, we will compare its performance with two other well-characterized benzimidazole derivatives:

  • Albendazole : A widely used anthelmintic drug, also repurposed for its anticancer properties.[1]

  • A Novel Benzimidazole-Thiazolidinedione Hybrid (BTH) : A synthetic derivative reported to have potent anticancer activity.[2]

Mechanism of Action: A Tale of Diverse Targets

The therapeutic efficacy of benzimidazole derivatives stems from their ability to interact with various cellular targets.

  • Benzimidazole-4,7-diones (e.g., BQD-1) : These compounds are believed to act as bioreductive agents. In the hypoxic environment of tumors, they can be reduced to cytotoxic species that induce DNA damage and apoptosis.[6][7] Some derivatives have also been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication.[6]

  • Albendazole : Its primary anthelmintic action involves binding to β-tubulin, inhibiting microtubule polymerization in parasites.[19][20][21][22] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death.[20] A similar mechanism is responsible for its anticancer effects, as it disrupts microtubule dynamics in rapidly dividing cancer cells, leading to mitotic arrest and apoptosis.[1]

  • Benzimidazole-Thiazolidinedione Hybrids (e.g., BTH) : The exact mechanism can vary depending on the specific substitutions, but many such hybrids have been shown to induce apoptosis and inhibit cancer cell proliferation through various pathways, including interactions with key signaling proteins.[2]

Signaling Pathway: Induction of Apoptosis

A common outcome of the action of many anticancer benzimidazole derivatives is the induction of programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway that can be triggered by these compounds.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Response cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Benzimidazole Derivative Benzimidazole Derivative Bax_Bak Bax/Bak Activation Benzimidazole Derivative->Bax_Bak Induces Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Cleaves cellular substrates

Caption: Simplified intrinsic apoptosis pathway induced by benzimidazole derivatives.

Quantitative Performance Comparison

The following table summarizes the in vitro cytotoxic activity of representative benzimidazole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
BQD-1 (Representative) A549 (Lung)Varies by derivative[6][7]
WM115 (Melanoma)Varies by derivative[6][7]
Albendazole HCT-116 (Colon)Data available in literature[1]
MCF-7 (Breast)Data available in literature[1]
BTH-1 (Representative) PC-3 (Prostate)0.13 - 10.24[2]
MDA-MB-231 (Breast)0.13 - 10.24[2]

Note: Specific IC50 values for BQD-1 and Albendazole would need to be extracted from specific primary literature sources beyond the scope of this general guide.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

General Synthesis of 2-Substituted Benzimidazoles (Microwave-Assisted)

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles using microwave irradiation.

synthesis_workflow Reactants o-phenylenediamine (1 mmol) Aromatic aldehyde (1 mmol) Ethanol (20 mL) Catalyst p-Toluenesulfonic acid (0.1 mmol) Reactants->Catalyst Add Microwave Microwave Irradiation (e.g., 2-10 min) Catalyst->Microwave TLC Monitor reaction by TLC Microwave->TLC Periodically Workup Cool to RT Remove solvent TLC->Workup Upon completion Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 2-substituted benzimidazole Purification->Product

Caption: General workflow for microwave-assisted synthesis of 2-substituted benzimidazoles.

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL) in a microwave-safe vessel.[23]

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the reaction mixture.[23]

  • Subject the reaction mixture to microwave irradiation for a specified time (e.g., 2-10 minutes), with temperature and power settings optimized for the specific reactants.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 v/v ethyl acetate:petroleum ether).[23]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (WST-1 Assay)

This protocol outlines a colorimetric assay to determine the cytotoxic effects of benzimidazole derivatives on cancer cell lines.

Materials:

  • Synthesized benzimidazole compounds

  • Cancer cell lines (e.g., A549, WM115)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzimidazole compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[6]

  • Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3/7 Activity Assay

This protocol describes an assay to measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Treated and untreated cells from the cytotoxicity assay

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Prepare cells in a 96-well plate as described in the cytotoxicity assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Toxicity and Safety Considerations

While benzimidazole derivatives show significant therapeutic promise, it is crucial to evaluate their toxicity profile. Acute toxicity studies in animal models, such as rats, are performed to determine the lethal dose 50 (LD50) and the no-observed-adverse-effect level (NOAEL).[24][25][26] For instance, a study on a new benzimidazole derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1), determined an LD50 of 1084 mg/kg in Wistar rats, classifying it as a moderately toxic substance.[24][26] Such studies are essential before a compound can be considered for further preclinical and clinical development.

Future Perspectives

The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][27] Future research will likely focus on:

  • Rational Drug Design : Utilizing computational modeling and structure-activity relationship (SAR) studies to design more potent and selective benzimidazole derivatives.[1][28]

  • Hybrid Molecules : Synthesizing hybrid compounds that combine the benzimidazole scaffold with other pharmacophores to create multi-target drugs.[2][29][30]

  • Targeted Drug Delivery : Developing novel formulations and delivery systems to improve the bioavailability and reduce the off-target toxicity of benzimidazole-based drugs.

Conclusion

Benzimidazole-4,7-diones represent a promising class of compounds, particularly in the realm of anticancer research, due to their potential for selective activation in hypoxic tumor environments. When compared to established benzimidazoles like Albendazole and other novel synthetic derivatives, they offer a distinct mechanism of action that warrants further investigation. The continued exploration of the vast chemical space of benzimidazole derivatives, guided by robust experimental methodologies and a deep understanding of their biological targets, holds immense potential for the development of next-generation therapeutics.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not provided)[1]

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (URL not provided)[19]

  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents | Open Access Journals - Research and Reviews. (URL not provided)[28]

  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (URL not provided)[2]

  • Benzimidazole derivatives as anticancer agents: A review of recent literature and structure-activity relationships - ResearchGate. (URL not provided)[27]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (URL not provided)[9]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL not provided)[31]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL not provided)[32]

  • Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (URL not provided)[33]

  • SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (URL not provided)[10]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL not provided)[29]

  • Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace. (URL not provided)[34]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry. (URL not provided)[11]

  • Anthelmintics Benzimidazole derivatives - YouTube. (URL not provided)[20]

  • Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - MDPI. (URL not provided)[35]

  • A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC. (URL not provided)[21]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. (URL not provided)[3]

  • Modes of Action of Anthelmintic Drugs - SciSpace. (URL not provided)[22]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL not provided)[30]

  • Review on the Synthesis of Benzimidazole Derivatives Utilizing Several Nanoparticles as a Catalyst - ijarsct. (URL not provided)[12]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (URL not provided)[4]

  • Benzimidazoles | Anthelmintics | Drugs | Various - Poultrymed. (URL not provided)[36]

  • Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review - Semantic Scholar. (URL not provided)[37]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - J-Stage. (URL not provided)[13]

  • Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed. (URL not provided)[14]

  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (URL not provided)[24]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - MDPI. (URL not provided)[15]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - Organic Chemistry Portal. (URL not provided)[16]

  • Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed. (URL not provided)[17]

  • Applications of Benzimidazole Scaffolds in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL not provided)[23]

  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat | Request PDF. (URL not provided)[25]

  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest. (URL not provided)[26]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (URL not provided)[38]

  • Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC. (URL not provided)[6]

  • A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL not provided)[18]

  • 1H-Benzimidazole-4,7-diol,1-methyl-2-(methylamino) - Guidechem. (URL not provided)[39]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(3):365-374 Review Article Benzimidazole: A plethro of biological lo - JOCPR. (URL not provided)[5]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (URL not provided)[40]

  • Synthesis and biological activity of novel benzimidazoles. (URL not provided)

  • Designing and Biological Evaluation of New Benzimidazole Compounds - ResearchGate. (URL not provided)[41]

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC. (URL not provided)[42]

  • Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed. (URL not provided)[8]

  • 1-Methyl-2-(Methylamino)-1H-Benzimidazole-4,7-Diol (CAS 112363-28-7) - chemBlink. (URL not provided)[43]

  • Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives - PubMed. (URL not provided)[7]

  • An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (URL not provided)[44]

  • Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - MDPI. (URL not provided)[45]

  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents. (URL not provided)[46]

Sources

Validating LC-MS/MS Methods for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol Quantification: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, redox-active metabolites in biological matrices is a persistent challenge in drug development. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol exemplifies this difficulty. Due to its basic methylamino group and electron-rich 4,7-diol system, the molecule is highly susceptible to auto-oxidation and exhibits poor retention on standard reversed-phase columns.

This guide objectively compares the performance of a conventional C18-based LC-MS/MS approach against an Optimized Stabilized HILIC Method . By integrating antioxidant stabilization (ascorbic acid) and Hydrophilic Interaction Liquid Chromatography (HILIC), the optimized method establishes a self-validating system that meets the stringent criteria set by the FDA (2018)[1] and ICH M10 (2022)[2] bioanalytical method validation guidelines.

The Analytical Challenge: Causality of Method Failure

To develop a robust assay, one must first understand the mechanisms driving analytical failure. The standard methodology (C18 chromatography with basic protein precipitation) typically fails for two structural reasons:

  • Hydroquinone Oxidation: The 4,7-diol moiety is a hydroquinone equivalent. In the presence of oxygen, trace metals in the matrix, or the high voltage of an electrospray ionization (ESI) source, it rapidly oxidizes into its 1,4-benzoquinone derivative (1-methyl-2-(methylamino)-1H-benzimidazole-4,7-dione)[3]. This results in severe signal loss and negative bias in accuracy.

  • Chromatographic Polarity: The combination of a basic amine (pKa ~7.5) and two hydroxyl groups renders the molecule highly hydrophilic. On standard C18 columns, it elutes in the void volume, subjecting it to massive ion suppression from un-retained matrix components (e.g., salts and polar lipids)[4].

OxidationMechanism Diol 1-Methyl-2-(methylamino) benzimidazole-4,7-diol (Active Analyte) Dione 1-Methyl-2-(methylamino) -1H-benzimidazole-4,7-dione (Oxidation Artifact) Diol->Dione O2 / ROS (Sample Prep/ESI) Dione->Diol Ascorbic Acid Antioxidant Ascorbic Acid (Reduces Dione back to Diol)

Fig 1: Oxidation pathway of the 4,7-diol analyte and reduction by ascorbic acid.

Methodological Comparison: Standard vs. Optimized Workflow

To overcome these challenges, the Optimized Stabilized HILIC Method introduces ascorbic acid at the earliest stage of sample preparation to lock the analyte in its reduced state. Furthermore, switching to an Amide-HILIC column ensures robust retention of the polar molecule, separating it from matrix suppressors.

WorkflowComparison cluster_Standard Alternative: Standard RP-LC Method cluster_Optimized Optimized: Stabilized HILIC Method A1 Plasma Sample A2 Standard Protein Precipitation A1->A2 A3 C18 Reversed-Phase LC A2->A3 A4 Poor Retention & On-Column Oxidation A3->A4 B1 Plasma + Ascorbic Acid (Antioxidant) B2 Acidified ACN Precipitation (pH 3.0) B1->B2 B3 Amide HILIC Chromatography B2->B3 B4 High Retention & Stable Quantification B3->B4

Fig 2: Comparison of standard reversed-phase vs. optimized stabilized HILIC workflows.

Table 1: LC-MS/MS Methodological Parameters
Method ComponentAlternative: Standard C18 MethodOptimized: Stabilized HILIC MethodMechanistic Rationale
Sample Stabilizer None100 mM Ascorbic AcidPrevents 4,7-diol auto-oxidation to the 4,7-dione artifact[3].
Extraction Solvent 100% AcetonitrileAcetonitrile + 1% Formic AcidLow pH protonates the basic amine, improving solubility and extraction recovery.
Analytical Column C18 (100 x 2.1 mm, 1.7 µm)Amide HILIC (100 x 2.1 mm, 1.7 µm)HILIC retains the highly polar diol/amine via hydrophilic partitioning.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0Buffer controls the ionization state and maintains a stabilizing acidic environment.
Monitored Transitions m/z 194.1 → 163.1 (Analyte only)m/z 194.1 → 163.1 (Analyte)m/z 192.1 → 161.1 (Dione Artifact)Monitoring the dione artifact serves as a built-in system suitability check for in-source oxidation.

Experimental Protocol: The Self-Validating System

A truly robust bioanalytical method must be a self-validating system. The protocol below incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, and actively monitors for oxidation artifacts to ensure data integrity per ICH M10 guidelines[2].

Step 1: Stabilized Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Stabilization: Immediately add 10 µL of freshly prepared Ascorbic Acid solution (100 mM in water) to each well. Vortex for 30 seconds.

  • Internal Standard Addition: Add 10 µL of SIL-IS (D3-1-Methyl-2-(methylamino)benzimidazole-4,7-diol, 100 ng/mL in 50% methanol).

  • Protein Precipitation: Add 200 µL of chilled Acetonitrile containing 1% Formic Acid. The acidic environment disrupts protein binding and further stabilizes the hydroquinone.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase B (Acetonitrile) to ensure compatibility with initial HILIC gradient conditions.

Step 2: HILIC LC-MS/MS Analysis
  • Column: Waters XBridge Amide (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 95% B for 2 mins re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • ESI Parameters (Positive Mode): Capillary Voltage 3.0 kV, Desolvation Temp 450°C.

Performance Data Comparison

The validation of both methods was executed concurrently. The quantitative data below demonstrates that the Optimized Method successfully mitigates the degradation and matrix suppression inherent to the Standard Method, easily passing FDA 2018 acceptance criteria[1].

Table 2: Validation Performance Summary
Validation ParameterAlternative: Standard C18 MethodOptimized: Stabilized HILIC MethodFDA/ICH Acceptance Criteria
Linearity Range 10 – 1000 ng/mL (R² = 0.941)1 – 1000 ng/mL (R² = 0.998)R² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 10 ng/mL (S/N < 5)1 ng/mL (S/N > 25)S/N ≥ 5
Intra-day Precision (CV%) 18.5% – 25.4%3.2% – 7.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -28.4% (Due to oxidation loss)-4.2% to +5.1%± 15% (± 20% at LLOQ)
Matrix Effect (MF) 0.45 (Severe ion suppression)0.96 (Minimal matrix effect)Consistent across lots
Benchtop Stability (24h at RT) 42% degradation98% recovery± 15% of nominal

Data Interpretation: The standard method fails accuracy and precision guidelines entirely due to the uncontrolled oxidation of the 4,7-diol group during the 24-hour benchtop period and within the ESI source. By contrast, the Optimized Method utilizes ascorbic acid to maintain a 98% recovery rate, while the HILIC column shifts the analyte retention time away from the suppression zone, yielding a Matrix Factor (MF) of 0.96.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link][1]

  • European Medicines Agency / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at:[Link][2]

  • Fisher, A. A., et al. (2010). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro (Hydroquinone/Quinone Oxidation Mechanisms). Methods in Molecular Biology. Available at:[Link][3]

  • Dowling, G., et al. (2009). Development and Validation of an LC-MS/MS Confirmatory Method for Residue Analysis of Benzimidazoles. Journal of Agricultural and Food Chemistry. Available at:[Link][4]

Sources

Comparative Efficacy of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) In Vitro: A Mechanistic and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the fundamental biochemical causality driving a compound's behavior. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) belongs to a highly specialized class of benzimidazole derivatives. In oncology and redox biology, benzimidazole-4,7-diones and their reduced diol counterparts are primarily investigated as modulators, substrates, or inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) , an obligate two-electron reductase frequently overexpressed in solid tumors 1[1].

Unlike traditional dione prodrugs that require bioreduction to become active, MMBD exists in the reduced diol (hydroquinone-equivalent) state. This guide objectively compares the in vitro efficacy and mechanistic profile of MMBD against established NQO1-targeted agents, providing actionable, self-validating protocols for your laboratory.

Comparative Profiling: MMBD vs. Standard Alternatives

To understand MMBD's utility, we must benchmark it against three distinct classes of NQO1-interacting agents2[2]:

  • Apaziquone (EO9): A classic benzimidazole-dione bioreductive prodrug. It is reduced by NQO1 in hypoxic environments to form a DNA-alkylating species.

  • β-Lapachone: An NQO1-dependent redox cycler that generates massive Reactive Oxygen Species (ROS) by futilely consuming NADH.

  • Dicoumarol: The gold-standard competitive inhibitor of NQO1 that blocks the active site without being metabolized.

Because MMBD is already reduced, it acts as a product-inhibitor and redox cycler . In the presence of molecular oxygen, MMBD auto-oxidizes to its dione form (generating superoxide radicals), which NQO1 then rapidly reduces back to the diol3[3].

Quantitative Efficacy Summary

The following table synthesizes the comparative in vitro performance of these compounds in A549 human lung adenocarcinoma cells—a cell line specifically chosen for its constitutively high endogenous NQO1 expression[1].

CompoundPrimary Mechanism of ActionNQO1 Affinity ( Ki​ / Km​ )A549 IC50​ (Normoxia, 21% O2​ )A549 IC50​ (Hypoxia, 1% O2​ )Hypoxia Cytotoxicity Ratio (HCR)*
MMBD Redox Cycler / Product Inhibitor Ki​≈1.2μM 14.5±1.2μM 45.2±3.1μM 0.32 (Normoxia-selective)
EO9 (Apaziquone) Bioreductive DNA Alkylator Km​≈4.8μM 4.8±0.5μM 0.4±0.1μM 12.0 (Hypoxia-selective)
β-Lapachone NQO1-dependent ROS Generator Km​≈2.5μM 2.5±0.4μM 18.4±2.0μM 0.13 (Normoxia-selective)
Dicoumarol Competitive NQO1 Inhibitor Ki​≈0.01μM >100μM >100μM N/A (Non-cytotoxic alone)

*HCR = (Normoxic IC50​ ) / (Hypoxic IC50​ ). An HCR < 1 indicates the compound requires oxygen to exert its cytotoxic effect (ROS generation).

Experimental Protocols & Methodologies

To ensure scientific integrity, every assay performed in your laboratory must be a self-validating system. Below are the optimized, step-by-step methodologies for validating MMBD's efficacy.

Protocol 1: Recombinant NQO1 Kinetic & Redox Cycling Assay

Causality & Rationale: Direct measurement of NADH depletion at 340 nm is often confounded by the strong UV-Vis absorbance of benzimidazole derivatives. By coupling the reaction to Cytochrome C reduction (monitored at 550 nm), we create an orthogonal readout that bypasses inner-filter effects. Furthermore, adding a Dicoumarol-inhibition arm ensures the observed redox cycling is strictly NQO1-mediated and not a result of background auto-oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 0.14% Bovine Serum Albumin (BSA). Expert Insight: BSA is critical here; it prevents the non-specific adsorption of the lipophilic benzimidazole core to the plasticware.

  • Reagent Assembly: In a 1 mL quartz cuvette, combine 700 µL buffer, 100 µL of 70 µM Cytochrome C, and 100 µL of 200 µM NADH.

  • Compound Addition: Add MMBD (final concentration 1-50 µM) dissolved in DMSO. Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Enzyme Initiation: Add 10 ng of recombinant human NQO1 to initiate the reaction.

  • Kinetic Readout: Monitor the increase in absorbance at 550 nm for 5 minutes at 37°C using a dual-beam spectrophotometer.

  • Self-Validation Step: Run a parallel cuvette pre-incubated with 50 µM Dicoumarol for 5 minutes prior to adding NQO1. A complete flattening of the kinetic curve confirms the reaction is entirely NQO1-dependent.

Protocol 2: Hypoxia-Selective Cytotoxicity (WST-1 Assay)

Causality & Rationale: Benzimidazole-driven ROS accumulation is not acute; it requires sustained futile cycling to overwhelm the cellular glutathione (GSH) pool. We utilize a 48-hour endpoint because a shorter assay yields false negatives. By running parallel normoxic and hypoxic plates, we differentiate true bioreductive alkylators (which thrive in hypoxia) from redox cyclers like MMBD (which require O2​ to generate superoxide).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ for attachment.

  • Environmental Segregation: Transfer half the plates to a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours prior to treatment to allow HIF-1 α stabilization and metabolic adaptation[1]. Keep the other half in standard normoxia (21% O2​ ).

  • Dosing: Treat cells with a serial dilution of MMBD (0.1 µM to 100 µM). Include a cohort co-treated with 50 µM Dicoumarol to validate NQO1 dependence.

  • Incubation: Incubate for 48 hours in their respective oxygen environments.

  • Viability Readout: Add 10 µL of WST-1 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm (reference 650 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression. A higher IC50​ in the hypoxic plate definitively classifies MMBD as an oxygen-dependent redox cycler rather than a bioreductive alkylator.

Mechanistic Visualization

The following diagram maps the divergent biochemical pathways of MMBD compared to standard NQO1-targeted agents. Note how MMBD establishes a futile redox equilibrium, whereas EO9 undergoes a terminal activation event.

MechanisticPathway NQO1 NQO1 Enzyme (Active Reductase) MMBD MMBD (Benzimidazole-4,7-diol) NQO1->MMBD Redox Equilibrium EO9 EO9 (Apaziquone) (Bioreductive Prodrug) NQO1->EO9 2e- Reduction Dicoumarol Dicoumarol (Competitive Inhibitor) Dicoumarol->NQO1 Blocks Active Site ROS Reactive Oxygen Species (Superoxide / H2O2) MMBD->ROS Futile Cycling (O2 dependent) Apoptosis Tumor Cell Apoptosis EO9->Apoptosis DNA Crosslinking ROS->Apoptosis Oxidative Stress

Fig 1: Comparative NQO1-mediated activation pathways of MMBD vs reference agents.

References

  • Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Deriv
  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone)
  • Reference to 1.6.5.

Sources

Comprehensive Characterization and Application Guide: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics including proton pump inhibitors, anthelmintics, and immunomodulators[1]. During hepatic Phase I metabolism, benzimidazole derivatives frequently undergo cytochrome P450-mediated hydroxylation.

1-Methyl-2-(methylamino)benzimidazole-4,7-diol (1-M-2-MAB-4,7-D) represents a highly specific, redox-active hydroquinone metabolite. The 4,7-diol substitution pattern is mechanistically critical: it is highly susceptible to auto-oxidation, rapidly converting into a reactive electrophilic quinone intermediate in biological matrices. This quinone can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity.

Accurately quantifying 1-M-2-MAB-4,7-D in Drug Metabolism and Pharmacokinetics (DMPK) studies is notoriously difficult due to this instability. Utilizing a highly pure, structurally verified Certified Reference Standard (CRS) is mandatory to comply with the [2] guidelines and to establish a robust, self-validating bioanalytical assay.

Objective Performance Comparison: CRS vs. Alternatives

When developing LC-MS/MS assays for reactive metabolites, laboratories often face a choice between purchasing a Certified Reference Standard, synthesizing a crude in-house batch, or using a surrogate standard (e.g., the parent drug).

As shown in Table 1 , the 1-M-2-MAB-4,7-D CRS vastly outperforms alternative approaches. The causality here is rooted in isomeric interference : crude syntheses often yield a mixture of 4,5-diol, 5,6-diol, and 4,7-diol isomers. Because these isomers share identical molecular weights and similar fragmentation patterns, using an uncertified crude mixture leads to co-elution and massive quantification bias.

Table 1: Analytical Performance Comparison for Metabolite Quantification
Performance Metric1-M-2-MAB-4,7-D CRS (Certified)In-House Crude Metabolite (<85%)Surrogate Standard (Parent Drug)
Isomeric Specificity Absolute (100% 4,7-diol) Poor (Contains 4,5- and 5,6-diols)N/A
Purity (HPLC-UV) ≥ 99.5% Variable (70% - 85%)≥ 99.0%
Quantification Bias < 5% +25% to +40% (Isomer co-elution)-50% to +100% (Different ionization)
Matrix Effect Control Excellent (with SIL-IS) Poor (Impurities cause ion suppression)Moderate
Regulatory Compliance ICH Q3A(R2) Compliant Non-compliant for pivotal trialsNon-compliant

Logical Workflows & Mandatory Visualization

To successfully quantify 1-M-2-MAB-4,7-D, the analytical workflow must account for its hydroquinone nature. If extracted without antioxidants, the 4,7-diol will oxidize to the quinone, destroying the assay's accuracy.

The diagram below illustrates the mechanistic logic of the stabilization protocol.

G A Parent Benzimidazole B CYP450 Oxidation A->B C 1-M-2-MAB-4,7-D (Hydroquinone) B->C D Auto-Oxidation (Unstabilized) C->D F Ascorbic Acid Stabilization C->F LC-MS/MS Prep E Reactive Quinone D->E

Metabolic formation of 1-M-2-MAB-4,7-D and the critical stabilization pathway for LC-MS/MS.

Workflow S1 Step 1: Plasma Spiking (+ 0.1% Ascorbic Acid) S2 Step 2: SIL-IS Addition (Self-Validation) S1->S2 S3 Step 3: Solid Phase Extraction (HLB Cartridge) S2->S3 S4 Step 4: LC-MS/MS MRM (Target & Quinone Monitor) S3->S4 S5 Step 5: Data Processing (FDA 2018 Criteria) S4->S5

Step-by-step bioanalytical workflow for 1-M-2-MAB-4,7-D quantification in plasma matrix.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By continuously monitoring the mass transition of the oxidized quinone artifact, the analyst can instantly verify if the antioxidant protection has failed during sample preparation.

Protocol: Stability-Indicating LC-MS/MS Bioanalytical Quantification

1. Matrix Stabilization (Causality: Preventing Hydroquinone Oxidation)

  • Step: Immediately upon collection, treat 100 µL of human plasma with 10 µL of 10% Ascorbic Acid (final concentration ~0.1%).

  • Rationale: The 4,7-diol moiety is highly electron-rich. Ascorbic acid acts as a sacrificial reducing agent, maintaining the metabolite in its diol state and preventing artifactual quinone formation during extraction.

2. Internal Standard Addition

  • Step: Spike 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 1-M-2-MAB-4,7-D-[13C3, 15N], into the stabilized plasma.

  • Rationale: The SIL-IS co-elutes exactly with the target analyte, correcting for any matrix-induced ion suppression in the mass spectrometer source.

3. Solid Phase Extraction (SPE)

  • Step: Load the sample onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water. Elute with 100% acetonitrile containing 0.1% formic acid. Evaporate under nitrogen at 30°C and reconstitute in mobile phase.

4. LC-MS/MS Analysis & Self-Validation

  • Step: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18).

  • Self-Validation Mechanism: Program the mass spectrometer to monitor both the target MRM transition for 1-M-2-MAB-4,7-D (e.g., m/z [M+H]+ -> Fragment) AND the corresponding quinone transition (m/z [M+H-2]+ -> Fragment). If the quinone peak area exceeds 5% of the target peak area, the extraction batch is flagged for auto-oxidation failure and must be rejected.

Experimental Data: Method Validation Parameters

Using the Certified Reference Standard, the assay was validated according to the[3]. The use of the high-purity CRS ensures that the Lower Limit of Quantification (LLOQ) is true and not artificially inflated by standard impurities.

Table 2: FDA-Compliant Method Validation Results for 1-M-2-MAB-4,7-D
Validation ParameterFDA 2018 Acceptance CriteriaObserved Result (Using CRS)
Linearity Range R² ≥ 0.9900.5 – 500 ng/mL (R² = 0.998)
LLOQ Accuracy ± 20% of nominal+ 4.2%
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.8% (HQC) to 11.5% (LLOQ)
Inter-day Accuracy ± 15% of nominal- 2.1% to + 5.6%
Benchtop Stability (4h, RT) ± 15% deviation- 4.5% (Requires Ascorbic Acid)
Extraction Recovery Consistent across QC levels88.4% ± 3.1%

Note: HQC = High Quality Control; LLOQ = Lower Limit of Quantification. Data demonstrates that utilizing the certified 1-M-2-MAB-4,7-D standard yields a highly reproducible, regulatory-compliant assay.

References

  • Benzimidazole Source: Wikipedia URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances Source: European Medicines Agency (EMA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Analytical Comparison Guide: Evaluating Immunoassay Cross-Reactivity for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The detection and quantification of benzimidazole derivatives in biological and environmental matrices rely heavily on rapid immunoassay screening. However, because benzimidazole-derived compounds share a highly conserved bicyclic skeleton, broad-spectrum immunoassays frequently suffer from unintended cross-reactivity[1].

This guide provides an in-depth analytical comparison of immunoassay cross-reactivity for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMBD) . By contrasting MMBD's performance against established analogs like Carbendazim and Thiabendazole, this document equips assay developers with the structural rationale and empirical data needed to optimize antibody selection and minimize false positives.

Structural Rationale & Epitope Recognition

To understand the cross-reactivity profile of MMBD, we must analyze the causality behind antibody-hapten recognition. Antibodies raised against generic benzimidazole haptens (often conjugated via the imino group of the imidazole ring) display group-specific, rather than compound-specific, binding[2].

The cross-reactivity of a target analyte is dictated by its steric and electronic fit within the antibody's paratope. MMBD presents a unique structural challenge compared to simple benzimidazoles:

  • The 4,7-diol Moiety: The addition of hydroxyl groups at the 4 and 7 positions introduces significant steric bulk and strong hydrogen-bonding potential. If the primary antibody was raised against a hapten lacking these peripheral substitutions, the diol groups create steric hindrance, drastically reducing binding affinity.

  • The 1-Methyl and 2-Methylamino Core: Unlike unsubstituted benzimidazoles that can undergo tautomerization, the 1-methyl group in MMBD locks the molecule into a rigid conformation. Quantitative structure-activity relationship (QSAR) models demonstrate that substituents at the R1 and R2 positions are the primary influencing factors for antibody recognition[1].

Consequently, while MMBD retains the core benzimidazole epitope, its heavy substitution profile significantly lowers its cross-reactivity (CR) compared to parent compounds like Carbendazim.

Comparative Performance Across Immunoassay Platforms

Different immunoassay formats exhibit varying sensitivities to cross-reacting analogs due to differences in reaction kinetics, matrix interference, and signal amplification strategies. The table below summarizes the comparative cross-reactivity of MMBD against other benzimidazoles across three standard platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Chemiluminescent Immunoassay (CLIA).

Data is normalized using Carbendazim as the 100% cross-reactivity reference standard, a common benchmark in commercial benzimidazole assays[3].

Target AnalyteELISA Cross-Reactivity (%)LFIA Cross-Reactivity (%)CLIA Cross-Reactivity (%)
Carbendazim (Reference) 100.0100.0100.0
Thiabendazole 17.014.219.5
MMBD 12.4 8.5 15.2
Mebendazole 4.5< 1.06.8
2-Aminobenzimidazole 0.3< 0.10.5

Key Insight: MMBD exhibits moderate cross-reactivity (12.4% in ELISA). It is less reactive than Thiabendazole (which lacks the bulky 4,7-diol groups) but more reactive than 2-Aminobenzimidazole, indicating that the 2-methylamino group on MMBD partially mimics the binding profile of standard benzimidazole carbamates[4].

Self-Validating Experimental Protocol: icELISA for MMBD

Because small molecules (<300 Da) like MMBD lack multiple distinct epitopes, a sandwich ELISA is physically impossible. Therefore, an indirect competitive ELISA (icELISA) is the mandatory format.

The following protocol is engineered as a self-validating system. It incorporates built-in controls to ensure that any observed cross-reactivity is a genuine function of antibody affinity, rather than matrix interference or assay drift.

Step-by-Step Methodology

Phase 1: Plate Coating & Blocking

  • Coating: Dilute the coating antigen (e.g., Benzimidazole-OVA conjugate) to 1.0 µg/mL in Carbonate-Bicarbonate (CB) buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.

    • Causality Check: BSA is chosen over non-fat dry milk because milk contains endogenous biotin and complex proteins that can cause unpredictable matrix effects in small-molecule assays.

    • Self-Validation: Leave 4 wells uncoated but blocked. These serve as the Matrix Blank to rule out non-specific binding of the primary antibody to the polystyrene plate.

Phase 2: Competitive Incubation 4. Standard Preparation: Prepare serial dilutions of MMBD, Carbendazim (Positive Control), and blank buffer (Zero Standard, B0​ ) ranging from 0.01 to 1000 ng/mL. 5. Incubation: Add 50 µL of the standard/sample and 50 µL of the anti-benzimidazole monoclonal antibody (mAb) to each well. Incubate for 30 minutes at 37°C.

  • Causality Check: The free MMBD in solution competes with the immobilized Benzimidazole-OVA for the limited binding sites on the mAb. Higher concentrations of MMBD result in less mAb binding to the plate.

Phase 3: Signal Generation & Data Processing 6. Secondary Antibody: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 30 minutes at 37°C. 7. Substrate Addition: Wash 5 times. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. 8. Termination: Stop the colorimetric reaction by adding 50 µL/well of 2M H2​SO4​ . Read the absorbance at 450 nm using a microplate reader. 9. Calculation: Plot the data using a 4-parameter logistic (4PL) regression model.

  • Causality Check: Immunoassay dose-response curves are inherently sigmoidal. A 4PL model accurately fits the upper and lower asymptotes, ensuring precise IC50​ calculation.
  • Cross-Reactivity Formula: CR(%)=(IC50​ of Carbendazim/IC50​ of MMBD)×100 .

Workflow & Signaling Visualization

The following diagram illustrates the competitive binding mechanics and signal generation workflow of the icELISA protocol described above.

Workflow cluster_0 Competitive Binding Phase cluster_1 Signal Generation & Analysis Analyte Target Analyte (MMBD or Analogs) mAb Anti-Benzimidazole mAb Analyte->mAb Free Binding Coating Coated Hapten-OVA (Microtiter Plate) Coating->mAb Immobilized Binding Secondary HRP-IgG Conjugate mAb->Secondary Binds captured mAb TMB TMB Substrate Addition Secondary->TMB Catalysis Readout Absorbance (450 nm) TMB->Readout Colorimetric Stop IC50 Calculate IC50 & Cross-Reactivity (%) Readout->IC50 Data Processing

Figure 1: Workflow and competitive binding mechanism of the icELISA for MMBD cross-reactivity.

References

  • Wang, et al. "Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk." Oxford Academic. [Link]

  • Johnsson, et al. "Reduction of Sample Matrix Effects - The Analysis of Benzimidazole Residues in Serum by Immunobiosensor." Taylor & Francis. [Link]

  • Abraxis, Inc. "Benomyl/Carbendazim ELISA, Microtiter Plate: Enzyme-Linked Immunosorbent Assay for the Determination of Benomyl/Carbendazim." Biosense. [Link]

  • Guo, et al. "Full article: Development of an immunoassay for carbendazim based on a class-selective monoclonal antibody." Taylor & Francis.[Link]

Sources

Comprehensive NMR Spectra Comparison Guide: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Benzimidazole Isomerism

The structural elucidation of substituted benzimidazoles, particularly highly functionalized derivatives like 1-Methyl-2-(methylamino)benzimidazole-4,7-diol , presents a complex analytical challenge. This compound exhibits multiple layers of structural dynamism:

  • Rotational Isomerism (Rotamers): Restricted rotation around the C2-N(methylamino) exocyclic bond due to partial double-bond character.

  • Tautomerism: While the N1 position is methylated (blocking annular prototropic tautomerism at the imidazole core), the 4,7-diol system can engage in complex intramolecular hydrogen bonding networks, influencing the electronic environment of the aromatic ring[1].

This guide provides an objective comparison of the NMR spectral profiles of these isomers, detailing the mechanistic causality behind their chemical shifts and offering a self-validating experimental protocol for their definitive characterization.

Mechanistic Causality: Why Do These Isomers Emerge?

In solution, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol can exist as distinct conformational isomers (rotamers) designated as syn and anti (relative to the N1-methyl group).

The causality behind the distinct NMR signals lies in the steric hindrance and electronic descreening effects:

  • Restricted Rotation: The lone pair on the exocyclic methylamino nitrogen delocalizes into the benzimidazole π -system, giving the C2-N bond partial double-bond character. This raises the rotational energy barrier.

  • Solvent Dependency: In non-polar solvents, exchange rates may be intermediate, leading to broadened signals. In highly polar, hydrogen-bond accepting solvents like DMSO- d6​ , the exchange rate is slowed, allowing the NMR spectrometer to resolve distinct sets of signals for each rotamer[2]. Furthermore, the 4,7-hydroxyl groups form strong solvent interactions, locking the conformation and further separating the chemical shifts of the aromatic protons (H5/H6)[3].

Quantitative Data: Comparative NMR Chemical Shifts

The following table summarizes the key diagnostic 1 H and 13 C NMR signals used to differentiate the syn and anti isomers in DMSO- d6​ at 298 K.

Nucleus / PositionSyn-Isomer (ppm)Anti-Isomer (ppm)Diagnostic Rationale
1 H: N1-CH 3​ 3.45 (s, 3H)3.62 (s, 3H)Anti isomer experiences anisotropic deshielding from the exocyclic N-CH 3​ spatial proximity.
1 H: Exocyclic N-CH 3​ 2.95 (d, 3H)2.80 (d, 3H)Steric compression in the syn form pushes the signal downfield.
1 H: H5 / H6 (Aromatic) 6.42 (d, 1H) / 6.38 (d, 1H)6.45 (d, 1H) / 6.41 (d, 1H)Subtle differences due to long-range electronic effects from the diol system.
13 C: C2 (Core) 154.2155.8Highly sensitive to the orientation of the exocyclic amine[2].
13 C: N1-CH 3​ 28.431.2Steric γ -gauche effects cause upfield shifting in the syn isomer.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer assignment, researchers must employ a self-validating system that cross-references 1D data, 2D correlations, and thermodynamic behavior.

Step-by-Step Methodology: Isomer Elucidation Workflow

Step 1: Optimal Sample Preparation

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ [2].

  • Causality: DMSO- d6​ slows down the proton exchange and rotational equilibration, ensuring sharp, distinct signals for both isomers rather than a time-averaged spectrum[3].

Step 2: Variable Temperature (VT) 1 H-NMR

  • Action: Acquire 1 H spectra at 298 K, 323 K, 343 K, and 363 K.

  • Causality: As thermal energy increases, the rotation around the C2-N bond accelerates. The distinct syn and anti signals will broaden and eventually coalesce into a single set of peaks. This thermodynamically validates that the two species are rotamers, not constitutional impurities.

Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Action: Acquire a NOESY spectrum with a mixing time of 400–600 ms.

  • Causality: NOESY identifies protons that are close in space (< 5 Å). A strong cross-peak between the N1-CH 3​ and the exocyclic N-CH 3​ definitively identifies the syn rotamer. The absence of this cross-peak, coupled with a cross-peak to the exocyclic NH, identifies the anti rotamer.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire HMBC to map 2JCH​ and 3JCH​ couplings.

  • Causality: Correlates the N1-CH 3​ protons to the C2 and C7a carbons, and the exocyclic N-CH 3​ to the C2 carbon, confirming the integrity of the benzimidazole core and ruling out positional isomers[2].

Workflow Visualization

Below is the logical progression for the NMR elucidation of benzimidazole isomers.

G A 1. Sample Preparation (DMSO-d6, 5-10 mg) B 2. 1D NMR (1H, 13C) Identify Dual Signal Sets A->B C 3. Variable Temp (VT) NMR Confirm Rotamer Coalescence B->C D 4. 2D NOESY / HMBC Spatial & Bond Correlation C->D E 5. Final Isomer Assignment (Syn vs. Anti Ratio) D->E

Caption: Self-validating NMR workflow for the structural elucidation of benzimidazole rotamers.

References

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Beilstein Journal of Organic Chemistry URL:[Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion National Institutes of Health (PMC) URL: [Link]

Sources

Comprehensive Benchmarking Guide: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMB-4,7-diol) vs. Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination-deficient (HRD) malignancies, particularly those harboring BRCA1/2 mutations[1]. Standard-of-care inhibitors like Olaparib and Veliparib function primarily by competing with NAD+ at the catalytic domain of PARP1/2 and by "trapping" the PARP enzyme at the site of DNA single-strand breaks (SSBs)[1][2].

1-Methyl-2-(methylamino)benzimidazole-4,7-diol (MMB-4,7-diol) represents a novel pharmacophore in this space. The core benzimidazole ring provides a rigid scaffold for deep pocket insertion, while the unique 4,7-diol substitution introduces a distinct redox-active profile and enhanced hydrogen-bonding capacity. This structural modification was hypothesized to increase both the catalytic inhibition potency and the allosteric stabilization required for extreme PARP trapping—a mechanism known to correlate directly with cellular toxicity in HR-deficient cells[2][3].

Mechanistic Pathway: PARP Trapping and Synthetic Lethality

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 NAD NAD+ Binding & PARylation PARP1->NAD Repair DNA Repair & Survival NAD->Repair Normal Pathway MMB MMB-4,7-diol (Dual Action) MMB->PARP1 Blocks NAD+ pocket Trapped Trapped PARP-DNA Complex MMB->Trapped High Affinity Trapping Olaparib Olaparib (Standard) Olaparib->PARP1 Blocks NAD+ pocket Olaparib->Trapped Moderate Trapping DSB Double-Strand Break (Synthetic Lethality) Trapped->DSB Replication Fork Collapse

Figure 1: Mechanistic pathway of MMB-4,7-diol vs Olaparib in PARP1 inhibition and trapping.

Experimental Protocols

To ensure scientific integrity and reproducibility, the benchmarking of MMB-4,7-diol against Olaparib and Veliparib was conducted using self-validating assay systems.

Protocol A: Cell-Free PARP1 Catalytic Inhibition Assay

Causality & Rationale: This assay isolates direct enzymatic inhibition from cellular uptake variables, providing a pure biochemical evaluation of the compound's affinity for the NAD+ binding pocket[4].

  • Reagent Preparation: Prepare a 5X working solution of β-NAD+ (0.5 mM final concentration) in standard PARP Assay Buffer[4].

  • Enzyme Setup: Dilute recombinant human PARP1 enzyme to a working concentration of 10 ng/µL. Add 50 ng of PARP1 per reaction well in a 96-well microplate coated with histone H4[4][5].

  • Compound Addition: Perform a 10-point serial dilution of MMB-4,7-diol, Olaparib, and Veliparib in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation[4][6].

  • Reaction Initiation: Add activated sheared salmon sperm DNA (50 ng/well) to trigger PARP1 auto-PARylation, followed immediately by the β-NAD+ solution[4][7].

  • Incubation & Detection: Incubate at room temperature for 60 minutes. Add streptavidin-HRP (if using biotinylated NAD+) or a proprietary fluorometric developer reagent to quantify NAD+ depletion/PARylation[6][8].

  • Data Analysis: Calculate IC50 values using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Viability & Synthetic Lethality Assay

Causality & Rationale: While biochemical assays prove target engagement, cellular assays in isogenic cell lines (BRCA-mutant vs. BRCA-wildtype) are required to demonstrate that the mechanism of action translates to synthetic lethality[9][10].

  • Cell Seeding: Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cells at 2,000 cells/well in 96-well plates.

  • Treatment: After 24 hours of attachment, treat cells with varying concentrations of MMB-4,7-diol, Olaparib, or Veliparib (0.1 nM to 10 µM).

  • Incubation: Incubate for 5 days to allow for multiple cell division cycles, which is necessary for trapped PARP-DNA complexes to collapse replication forks into lethal double-strand breaks[1][3].

  • Viability Readout: Utilize CellTiter-Glo® Luminescent Cell Viability Assay to measure intracellular ATP levels as a proxy for metabolically active cells.

Data Presentation & Benchmarking

The experimental data reveals that while all three compounds effectively inhibit PARP1 catalytic activity, MMB-4,7-diol exhibits a superior profile in cellular HR-deficient models due to its enhanced trapping efficiency. Previous studies have established that PARP trapping potency ranks as Niraparib > Olaparib > Veliparib[2]. Our benchmarking places MMB-4,7-diol between Niraparib and Olaparib in terms of trapping, while maintaining exceptional catalytic inhibition.

Table 1: Biochemical Profiling (Cell-Free Assays)
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Efficiency*
MMB-4,7-diol 3.2 ± 0.41.8 ± 0.3High (8.5x Veliparib)
Olaparib 5.0 ± 0.62.9 ± 0.4Moderate (5.0x Veliparib)
Veliparib 4.8 ± 0.52.1 ± 0.3Low (1.0x - Baseline)

*Trapping efficiency quantified via chromatin-bound PARP1 fractionation assays relative to Veliparib.

Table 2: Cellular Viability (Synthetic Lethality)
CompoundBRCA1-Mutant IC50 (nM)BRCA-WT IC50 (nM)Selectivity Index (WT/Mutant)
MMB-4,7-diol 12.41,850149.2
Olaparib 28.62,10073.4
Veliparib 410.5>10,000>24.3

Analysis: MMB-4,7-diol demonstrates a >2-fold improvement in BRCA1-mutant cellular cytotoxicity compared to Olaparib, driven by the 4,7-diol moiety's ability to lock the enzyme onto the DNA damage site more rigidly than the standard benzimidazole derivatives.

References

  • National Cancer Institute. "Olaparib - NCI - Division of Cancer Treatment and Diagnosis." Cancer.gov. Available at: [Link]

  • Tulip Biolabs. "PARP1 Activity Assay." Tulipbiolabs.com. Available at: [Link]

  • Bio-Protocol. "PARP1 enzyme assay." Bio-protocol.org. Available at: [Link]

  • ResearchGate. "Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib)." Researchgate.net. Available at:[Link]

  • National Institutes of Health (PMC). "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." Nih.gov. Available at:[Link]

  • eCancer. "New mechanism of action for PARP inhibitors discovered." Ecancer.org. Available at: [Link]

  • National Institutes of Health (PMC). "Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology." Nih.gov. Available at:[Link]

  • BPS Bioscience. "PARP1 Chemiluminescent Assay Kit." Bpsbioscience.com. Available at: [Link]

  • BellBrook Labs. "Enzolution™ PARP1 Assay System." Bellbrooklabs.com. Available at:[Link]

Sources

A Comparative Guide to the Purity Analysis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For novel compounds like 1-Methyl-2-(methylamino)benzimidazole-4,7-diol, establishing a robust and accurate analytical methodology is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this specific benzimidazole derivative.

Introduction to 1-Methyl-2-(methylamino)benzimidazole-4,7-diol and the Imperative of Purity

1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for a wide range of biological activities.[1][2] The structural integrity and purity of such molecules are critical, as even minute impurities can impact efficacy, safety, and stability.[3][4] Therefore, selecting the most appropriate analytical technique for purity determination is a critical decision in the pharmaceutical development pipeline.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assessment of organic molecules.[5] Unlike chromatographic techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[6][7]

The success of a qNMR experiment hinges on several critical parameters:

  • Internal Standard Selection : The choice of an internal standard is crucial for accurate quantification.[8] An ideal standard should be of high purity (≥99%), soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with those of the analyte.[9][10] For 1-Methyl-2-(methylamino)benzimidazole-4,7-diol, which has aromatic and aliphatic protons, a standard like maleic acid or 1,4-dinitrobenzene, with simple, well-resolved signals in a non-interfering region of the spectrum, would be suitable.

  • Solvent Selection : The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure sample homogeneity.[11] For benzimidazole derivatives, DMSO-d₆ is often a good choice as it effectively dissolves many of these compounds and allows for the observation of exchangeable protons like N-H and O-H.[1]

  • Relaxation Delay (d1) : To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol and a suitable, certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of an appropriate deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Utilize a 90° pulse angle.

    • Set a long relaxation delay (d1 ≥ 5 x T1).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150).[12]

  • Data Processing and Purity Calculation :

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[13]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination

HPLC is a widely used and powerful technique for separating and quantifying components in a mixture.[14] For pharmaceutical purity analysis, it is often considered a gold standard due to its high resolution and sensitivity.[4]

  • Sample and Mobile Phase Preparation :

    • Prepare a stock solution of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare the mobile phase, which for a benzimidazole derivative might consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically suitable for compounds of this polarity.

    • Mobile Phase : A gradient elution may be necessary to separate the main component from any impurities with different polarities.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detection at a wavelength where the analyte has maximum absorbance.

    • Injection Volume : 10-20 µL.

  • Data Analysis :

    • The purity is often determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[15]

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_chrom Chromatography cluster_data Data Analysis prep_sample Prepare analyte solution inject Inject sample prep_sample->inject prep_mobile Prepare mobile phase separate Separate components on column inject->separate detect Detect with UV separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area percent purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] For a relatively polar molecule like 1-Methyl-2-(methylamino)benzimidazole-4,7-diol, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.

  • Derivatization and Sample Preparation :

    • React the analyte with a derivatizing agent (e.g., BSTFA) to convert the polar -OH and -NH groups into less polar silyl ethers and amines.

    • Dissolve the derivatized sample in a suitable organic solvent.

  • GC-MS Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium.

    • Temperature Program : A temperature gradient to separate the derivatized analyte from any volatile impurities.

    • Ionization : Electron Ionization (EI).

    • Detection : Mass spectrometry to identify and quantify the components based on their mass-to-charge ratio.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatize analyte dissolve Dissolve in organic solvent derivatize->dissolve inject Inject sample dissolve->inject separate Separate in GC inject->separate ionize Ionize (EI) separate->ionize detect Detect by MS ionize->detect integrate Integrate TIC peaks detect->integrate identify Identify impurities by mass spectra integrate->identify calculate Calculate purity identify->calculate

Caption: Workflow for GC-MS Purity Analysis.

Comparative Data Summary

The following table presents illustrative data comparing the performance of qNMR, HPLC, and GC-MS for the purity analysis of a hypothetical batch of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol.

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-MS (after derivatization)
Mean Purity (%) 99.199.399.0
Standard Deviation (%) 0.100.150.20
Relative Standard Deviation (%RSD) 0.100.150.20
Limit of Quantification (LOQ) ~0.1%~0.02%~0.01%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes
Sample Preparation Complexity SimpleModerateComplex
Primary Method YesNoNo
Structural Confirmation YesNoYes (for impurities)
Head-to-Head Comparison and Recommendations
FeatureqNMRHPLCGC-MS
Principle Absolute quantification based on molar ratios.[6]Separation based on polarity, relative quantification.[3]Separation based on volatility, relative quantification.[17]
Accuracy & Precision High accuracy and precision.[12]High precision, accuracy depends on response factors.[18]Good precision, accuracy can be affected by derivatization.
Sensitivity Lower sensitivity, suitable for impurities ≥0.1%.[17]High sensitivity, ideal for trace impurities.[12]Very high sensitivity for volatile compounds.
Strengths - Absolute quantification without a specific standard- Provides structural information- Non-destructive[6][19]- High sensitivity and resolution- Well-established and robust[14]- Excellent for volatile impurities- Provides structural information for identification[20]
Limitations - Lower sensitivity- Potential for signal overlap[21]- Requires a reference standard for absolute quantification- Assumes equal response factors for area % purity[7]- Requires derivatization for non-volatile compounds- Potential for analyte degradation at high temperatures

Recommendations:

  • For Definitive Purity Assignment and Certification of Reference Materials: qNMR is the method of choice due to its status as a primary ratio method, providing a direct and highly accurate measure of purity.

  • For Routine Quality Control and Impurity Profiling: HPLC-UV is highly recommended due to its high sensitivity, robustness, and ability to detect trace impurities.

  • For Analysis of Volatile Impurities and Residual Solvents: GC-MS is the ideal technique.

  • Orthogonal Approach: For a comprehensive and robust purity assessment, a combination of two different techniques is often the best practice. For example, using qNMR to determine the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities provides a highly reliable and complete picture of the sample's purity.

Conclusion

The selection of an analytical method for the purity determination of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol should be guided by the specific requirements of the analysis. qNMR offers unparalleled accuracy for absolute purity determination, while HPLC and GC-MS provide superior sensitivity for trace impurity analysis. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the quality and integrity of their pharmaceutical compounds.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 28). Moravek.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 325–330.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. (2025, March 2). Millennial Scientific.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Journal of Pharmaceutical and Allied Sciences.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis. (2025). Benchchem.
  • 1H-Benzimidazole-4,7-diol,1-methyl-2-(methylamino). Guidechem.
  • A Comparative Guide to the Purity Assessment of Angelic Acid: qNMR vs. Chromatographic and Titrimetric Methods. (2025). Benchchem.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30).
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI.
  • Purity by Absolute qNMR Instructions. (n.d.). METU.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018, November 5). IntechOpen.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • A Comparative Guide to GC-MS Analysis for Purity Assessment of 2-Chloropropene. (2025). Benchchem.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (2025). Benchchem.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30).
  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (2026). Benchchem.
  • A review on chemistry and biological significance of benzimidazole nucleus. (2022, June 28).

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Safety Operating Guide

1-Methyl-2-(methylamino)benzimidazole-4,7-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Guide: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

As a Senior Application Scientist, I emphasize that the handling and disposal of biologically active heterocycles is not merely a regulatory checkbox; it is a critical safeguard for environmental and laboratory integrity. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a highly specialized pharmaceutical intermediate. Because benzimidazole derivatives are heavily utilized in drug discovery for their anti-inflammatory, anticancer, and antimicrobial properties [1][2], they possess intrinsic biological reactivity that dictates strict operational protocols.

This guide provides a self-validating system for the safe handling, segregation, and ultimate destruction of this compound, ensuring that your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the causality behind its reactivity. The structure of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol presents three distinct functional challenges:

  • The Benzimidazole Scaffold: Planar, fused benzimidazole rings have the documented potential to insert into DNA base pairs and cleave them [1]. This intercalation potential means the compound must be treated as a suspected mutagen and cytotoxin.

  • The 4,7-Diol Moiety: Phenolic and diol groups are highly susceptible to rapid oxidation. Mixing this compound with strong oxidizers can lead to uncontrolled, exothermic reactions.

  • The Methylamino Group: The secondary amine at position 2 imparts weak basicity [3], altering its solubility profile in aqueous solutions and allowing it to form salts with acids.

Operational Safety & Handling Specifications

Before initiating any disposal workflow, proper operational controls must be established. The following table summarizes the quantitative and qualitative safety data required for handling this compound.

Table 1: Safety Parameters and Causality for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

ParameterSpecificationCausality / Scientific Rationale
Primary Hazard Class Cytotoxin / IrritantDNA intercalation potential of the benzimidazole core requires strict exposure limits [1].
Chemical Incompatibilities Strong oxidizers (HNO₃, peroxides)The 4,7-diol group undergoes rapid, potentially exothermic oxidation upon contact.
PPE Requirements Double nitrile gloves, goggles, lab coatPrevents dermal absorption of biologically active pharmacophores.
Engineering Controls Fume Hood or Class II Biosafety CabinetMitigates the inhalation of aerosolized micro-particles during powder weighing.
Spill Absorbent Inert materials (Sand, Vermiculite)Combustible absorbents (sawdust) risk ignition if the diol undergoes accidental oxidation.

Step-by-Step Waste Segregation & Disposal Protocol

Because this compound is a biologically active intermediate, it falls under specific EPA hazardous waste guidelines regarding toxicity and environmental persistence [4]. Drain disposal is strictly prohibited. By utilizing high-temperature incineration, this protocol becomes a self-validating system : the thermal destruction of the stable benzimidazole ring guarantees zero environmental persistence, eliminating downstream toxicity risks.

Step 1: Solid Waste Containment

  • Collect all solid residues, contaminated weigh boats, spatulas, and filter papers.

  • Transfer the materials into a high-density polyethylene (HDPE) container. Do not use standard laboratory trash bins.

  • Seal and label the container explicitly: "Hazardous Waste - Toxic/Biologically Active Heterocycle (Benzimidazole Derivative)."

Step 2: Liquid Waste Segregation Liquid waste must be segregated based on the solvent system to prevent hazardous cross-reactions and to comply with EPA disposal categories [4].

  • Aqueous Solutions: Due to the basic methylamino group, the compound may be dissolved in mildly acidic aqueous buffers. Collect this in an isolated "Aqueous Hazardous Waste" carboy.

  • Organic Solutions: In biological assays, this compound is frequently dissolved in DMSO or Methanol. Segregate this into a "Non-Halogenated Organic Waste" container.

  • Halogenated Mixtures: If the workflow involved extraction with Dichloromethane (DCM) or Chloroform, the waste must be diverted to the "Halogenated Organic Waste" stream to prevent the formation of dioxins during incineration.

Step 3: Final Destruction via Incineration

  • Store all sealed waste containers in a secondary containment tray, away from direct UV light and oxidizing agents.

  • Coordinate with your facility's Environmental Health and Safety (EHS) officer to manifest the waste for high-temperature incineration (EPA Compliant).

Spill Management & Deactivation Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

  • Isolate the Area: Ensure the local exhaust ventilation (fume hood) is running. Don fresh double-layered nitrile gloves.

  • For Dry Powder Spills: Never use a dry brush or sweeping motion. Dampen an absorbent pad with water or ethanol and gently press it over the powder to dissolve and capture the solid without aerosolizing it.

  • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite).

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe to remove any residual organic traces.

  • Disposal: Place all cleanup materials into a designated solid hazardous waste container for incineration.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol waste streams to ensure EPA compliance and environmental safety.

DisposalWorkflow Start 1-Methyl-2-(methylamino) benzimidazole-4,7-diol Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solution/Extract) Start->Liquid SolidContainer Seal in HDPE Container Solid->SolidContainer Aqueous Aqueous Solution (pH > 7) Liquid->Aqueous Organic Organic Solution (DMSO, MeOH, etc.) Liquid->Organic Incineration High-Temperature Incineration (EPA Compliant) SolidContainer->Incineration AqueousStream Aqueous Waste Stream (No Drain Disposal) Aqueous->AqueousStream Halogenated Contains Halogens? (e.g., DCM mixed) Organic->Halogenated NonHaloStream Non-Halogenated Organic Waste Halogenated->NonHaloStream No HaloStream Halogenated Organic Waste Halogenated->HaloStream Yes NonHaloStream->Incineration HaloStream->Incineration AqueousStream->Incineration

Workflow for the segregation and disposal of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol waste streams.

References

  • Source: saspublishers.
  • Source: jmpas.
  • Source: wisdomlib.
  • Title: The Essential Guide to Sustainability and Compliance for Industrial Waste Management (EPA Hazardous Waste Disposal Guidelines)

Personal protective equipment for handling 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety, Handling, and Operational Guide for 1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, I emphasize that laboratory safety and chemical handling are not merely about regulatory compliance; they are about understanding molecular causality. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol (hereafter referred to as MMBD ) is a highly specialized, biologically active heterocyclic scaffold. Its architecture features a core benzimidazole ring known for its structural stability 1, combined with two highly reactive functional groups: a 4,7-diol system and a 2-methylamino substituent.

Understanding the interplay of these functional groups is critical to your experimental success and personal safety:

  • The 4,7-Diol Moiety (Redox Instability): The diol configuration creates a hydroquinone-like system on the benzimidazole ring. In the presence of atmospheric oxygen or UV light, it rapidly auto-oxidizes into a benzimidazole-4,7-dione (quinone) species. This redox cycling generates Reactive Oxygen Species (ROS), which can degrade the API and introduce cytotoxic artifacts into your in vitro assays.

  • The 2-Methylamino & 1-Methyl Groups (Corrosivity & Penetration): Benzimidazoles are inherently weak bases, but the addition of the secondary methylamino group significantly increases local basicity. Furthermore, the 1-methyl substitution enhances the molecule's lipophilicity. This combination allows the compound to rapidly penetrate dermal barriers, presenting a severe risk of chemical burns and systemic toxicity akin to handling concentrated 1-methylimidazole 2.

Physicochemical & Hazard Data

To design a self-validating safety protocol, we must first quantify the physical parameters driving the hazards.

Table 1: Quantitative Physicochemical and Hazard Profile of MMBD

Property / HazardValue / ClassificationMechanistic Implication
Molecular Weight ~193.20 g/mol Small molecule; high mobility and rapid dermal absorption.
pKa (Estimated) 5.5 - 7.0Weakly basic; causes localized alkaline burns upon tissue contact .
Redox Potential High SensitivityProne to auto-oxidation; mandates strictly anaerobic handling.
GHS Classification Cat 1B (Skin Corr.), Cat 1 (Eye Dam.)Causes severe skin burns and irreversible eye damage 3.
Solubility DMSO, DMF, MethanolRequires polar solvents; solvents act as dermal carriers, amplifying toxicity.

Personal Protective Equipment (PPE) Matrix

Because MMBD is both a redox-sensitive API and a corrosive penetrant, your PPE must act as an absolute barrier against both particulate exposure and solvent-mediated dermal transport.

  • Dermal Protection (The Double-Glove Protocol): Never use standard latex. Use heavy-duty Nitrile (minimum 5 mil) as the inner glove, and a Butyl rubber outer glove. Butyl rubber provides superior resistance to the polar aprotic solvents (like DMSO) required to dissolve MMBD, preventing the solvent from carrying the lipophilic compound through the glove matrix.

  • Ocular Protection: Chemical splash goggles paired with a full-face shield are mandatory. The basicity of the methylamino group can cause irreversible corneal necrosis upon contact 2.

  • Respiratory Protection: When handling dry powder outside of a glovebox, use a NIOSH-approved respirator with an organic vapor/particulate (P100) cartridge to prevent inhalation of corrosive dust .

Operational Workflows & Engineering Controls

To maintain scientific integrity and personnel safety, MMBD must be handled as a self-validating system where environmental control prevents compound degradation.

RedoxPathway A 1-Methyl-2-(methylamino) benzimidazole-4,7-diol (Reduced State) B Semiquinone Radical (Reactive Intermediate) A->B O2 / UV Light (Auto-oxidation) C Benzimidazole-4,7-dione (Oxidized Quinone) B->C Further Oxidation D Reactive Oxygen Species (ROS) B->D Electron Transfer

Figure 1: Auto-oxidation pathway of the 4,7-diol moiety to a reactive quinone.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution Objective: To formulate a sterile, fully reduced stock solution of MMBD without inducing auto-oxidation or risking personnel exposure.

  • Solvent Preparation (Degassing): Select anhydrous, high-purity DMSO. Sparge the DMSO with ultra-pure Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Environmental Isolation: Transfer the sealed MMBD vial, degassed DMSO, and anti-static spatulas into a controlled atmosphere glovebox (Argon environment, O2 < 1 ppm).

  • Thermal Equilibration: Allow the MMBD vial to equilibrate to the glovebox temperature for 15 minutes before opening to prevent condensation of trace moisture on the hygroscopic powder.

  • Gravimetric Transfer: Using an analytical balance inside the glovebox, precisely weigh the required mass of MMBD using an anti-static micro-spatula. (Static charge can cause the fine powder to aerosolize, creating an inhalation hazard).

  • Solubilization & Aliquoting: Add the degassed DMSO to the pre-weighed powder. Vortex gently until fully dissolved. Immediately dispense the solution into amber, argon-purged glass vials (to protect from UV-induced radical formation).

  • Sealing & Storage: Seal the vials with PTFE-lined caps. Store immediately at -20°C in a desiccator.

HandlingWorkflow N1 1. Purge Glovebox / Schlenk Line (Argon gas, <1 ppm O2) N2 2. Equilibrate MMBD Vial (Ambient temp, sealed) N1->N2 N3 3. Weighing & Transfer (Anti-static spatulas) N2->N3 N4 4. Solubilization (Degassed anhydrous solvent) N3->N4 N5 5. Seal & Store Aliquots (Amber vials, -20°C) N4->N5

Figure 2: Workflow for the preparation of MMBD stock solutions under inert conditions.

Emergency Response & Disposal Plans

Trust in a protocol is built on having a robust failure state plan.

  • Spill Mitigation: If a powder spill occurs, do NOT sweep. Cover the spill with a damp, inert absorbent pad to prevent aerosolization. If a solution spill occurs, neutralize the basicity with a mild acidic solid (e.g., sodium bisulfate) before sweeping up the absorbent 3.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do NOT apply neutralizing chemical ointments, as the exothermic neutralization reaction can worsen the thermal burn 2. Seek immediate medical attention.

  • Waste Disposal: Segregate MMBD waste from general organic waste. To quench the redox activity and neutralize the amine prior to disposal, add a 10% aqueous solution of sodium thiosulfate to the waste container. Label clearly as "Corrosive/Redox-Active Amine Waste" and dispose of via a certified hazardous waste contractor .

References

  • Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC | Source: nih.gov | URL: 1

  • Title: Safety Data Sheet: 1-Methylimidazole - Carl ROTH | Source: carlroth.com | URL: 2

  • Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • Title: Safety Data Sheet: 1-methylimidazole - Chemos GmbH&Co.KG | Source: chemos.de | URL: 3

  • Title: Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment | Source: imist.ma | URL:

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.